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  • Product: 3H-pyrazolo[3,4-d]pyrimidin-4-amine

Core Science & Biosynthesis

Foundational

The Pyrazolo[3,4-d]pyrimidin-4-amine Scaffold: Core Properties, Isomerism, and Applications in Kinase Inhibitor Design

Executive Summary The pyrazolo[3,4-d]pyrimidine core represents one of the most privileged scaffolds in modern medicinal chemistry. Functioning as a highly efficient adenine bioisostere, it serves as the foundational pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine core represents one of the most privileged scaffolds in modern medicinal chemistry. Functioning as a highly efficient adenine bioisostere, it serves as the foundational pharmacophore for numerous FDA-approved ATP-competitive kinase inhibitors, including the blockbuster covalent BTK inhibitor, ibrutinib. While literature frequently defaults to the aromatic 1H-isomer, understanding the specific structural, physical, and reactive properties of 3H-pyrazolo[3,4-d]pyrimidin-4-amine —and its functionalized derivatives—is critical for designing robust synthetic routes and optimizing kinase selectivity profiles.

This technical guide dissects the structural isomerism of this scaffold, details the causality behind its synthetic functionalization, and provides validated, self-contained protocols for its application in drug discovery workflows.

Structural Chemistry & Isomerism

The pyrazolo[3,4-d]pyrimidine system exhibits complex tautomerism, primarily oscillating between the 1H and 2H aromatic forms. However, the 3H-pyrazolo[3,4-d]pyrimidin-4-amine isomer (CID 45789594) represents a distinct structural state where the protonation occurs at the C3 position, resulting in an sp³ hybridized carbon and a localized N=N double bond within the pyrazole ring [1].

While the 3H-unsubstituted form is thermodynamically less stable than its fully aromatic 1H/2H counterparts, functionalization at the C3 position (e.g., via halogenation) is a mandatory gateway step in library synthesis. The C3-substituted derivatives (often interchangeably named as 3-iodo-3H-pyrazolo[3,4-d]pyrimidin-4-amine or 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) lock the reactivity of the core, providing a critical vector for downstream cross-coupling [2].

Quantitative Data: Computed & Physical Properties

The following table summarizes the core properties of the 3H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold to guide solubility and permeability predictions during early-stage lead optimization [1].

PropertyValueCausality / Significance in Drug Design
IUPAC Name 3H-pyrazolo[3,4-d]pyrimidin-4-amineStandardized nomenclature for regulatory filings.
Molecular Formula C₅H₅N₅Low molecular weight enables extensive functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight 135.13 g/mol Ideal fragment-like MW for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area 76.5 ŲOptimal TPSA for balancing aqueous solubility and cell membrane permeability.
XLogP3 -0.2Highly hydrophilic core; requires lipophilic substituents at C3/N1 to achieve target logP (2.0 - 4.0).
InChIKey SWDLUTMJSGCSQI-UHFFFAOYSA-NUnique identifier for cheminformatics database querying.

The Adenine Bioisostere Concept & Kinase Binding

The ubiquitous use of the pyrazolo[3,4-d]pyrimidin-4-amine core in oncology and immunology stems from its perfect structural mimicry of the adenine ring of ATP. The causality of its binding efficiency lies in its nitrogen distribution:

  • The C4-Amino Group: Acts as a critical hydrogen-bond donor to the backbone carbonyl of the kinase hinge region.

  • The N5 / N7 Nitrogens: Act as hydrogen-bond acceptors from the backbone amide NH of the hinge.

  • The C3 Vector: Points directly toward the hydrophobic gatekeeper pocket, allowing medicinal chemists to tune selectivity against specific kinase mutants (e.g., RET V804M or FLT3-ITD) by appending bulky or flexible substituents [3].

G Core Pyrazolo[3,4-d]pyrimidin-4-amine Core Scaffold N4 C4-Amino Group (H-Bond Donor) Core->N4 presents N5 N5 / N7 Nitrogen (H-Bond Acceptor) Core->N5 presents C3 C3 Position (Hydrophobic Vector) Core->C3 presents Hinge Kinase Hinge Region (Backbone C=O and NH) N4->Hinge donates H-bond to Backbone C=O N5->Hinge accepts H-bond from Backbone NH Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) C3->Gatekeeper directs substituents into pocket

Logical mapping of pyrazolo[3,4-d]pyrimidine core interactions within the kinase ATP-binding pocket.

Synthetic Methodologies & Functionalization

To utilize this core in drug development, it must be functionalized. The most critical transformation is the electrophilic aromatic substitution at the C3 position to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 151266-23-8). This intermediate is the direct precursor to ibrutinib and the FLT3 inhibitor CHMFL-FLT3-122 [4].

Protocol: C3-Iodination of the Pyrazolo[3,4-d]pyrimidine Core

This protocol is designed as a self-validating system, ensuring high yield and purity without the need for complex chromatography.

Reagents & Causality:

  • Starting Material: 3H-pyrazolo[3,4-d]pyrimidin-4-amine (10.0 g, 0.074 mol).

  • Halogenating Agent: N-Iodosuccinimide (NIS) (25.0 g, 0.111 mol). Why NIS? Unlike elemental iodine (

    
    ), NIS provides a controlled, mild release of the electrophilic iodonium ion (
    
    
    
    ), preventing over-oxidation of the primary amine.
  • Solvent: N,N-Dimethylformamide (DMF) (80 mL). Why DMF? It is a highly polar, aprotic solvent that solubilizes the highly polar starting material while stabilizing the transition state of the electrophilic substitution.

Step-by-Step Methodology:

  • Initiation: Suspend the starting material in 80 mL of anhydrous DMF in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add NIS in three portions over 15 minutes at room temperature to control the mild exotherm.

  • Thermal Activation: Purge the vessel with argon to prevent oxidative side reactions. Heat the reaction mixture to 80°C. Causality: 80°C provides the exact activation energy required to break the C3-H bond without degrading the pyrimidine ring.

  • Incubation & Monitoring: Stir overnight (approx. 16 hours). Validate completion via LC-MS; the starting material peak (m/z 136 [M+H]+) should completely shift to the product peak (m/z 262 [M+H]+).

  • Workup & Purification: Cool the mixture to room temperature. The product will begin to precipitate. Add 100 mL of ice-cold ethanol and filter the resulting solid.

  • Self-Validating Wash: Wash the filter cake with an additional 50 mL of cold ethanol. Causality: The succinimide byproduct and residual DMF are highly soluble in cold ethanol, whereas the iodinated product is virtually insoluble. This differential solubility guarantees >98% purity without column chromatography.

  • Drying: Dry the solid in vacuo at 45°C overnight to yield the target intermediate (~100% quantitative yield).

G Start Starting Material: 3H-Pyrazolo[3,4-d]pyrimidin-4-amine Iodination Halogenation: NIS, DMF, 80°C Start->Iodination Electrophilic Aromatic Substitution Intermediate Key Intermediate: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Iodination->Intermediate Yields >95% Coupling Cross-Coupling (e.g., Suzuki): Pd Catalyst, Boronic Acid Intermediate->Coupling C3 Functionalization Alkylation N1-Alkylation: Alkyl Halide, K2CO3 Coupling->Alkylation N1 Functionalization Final Final Kinase Inhibitor (e.g., Ibrutinib analog) Alkylation->Final Target Compound

Standard synthetic workflow for C3-functionalized pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Experimental Protocols: Kinase Assay Validation

Once a library of pyrazolo[3,4-d]pyrimidine derivatives is synthesized, their biological efficacy must be quantified. The following protocol outlines a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the IC₅₀ against target kinases (e.g., BTK or FLT3).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter delivery, maintaining a final DMSO concentration of <1% to prevent enzyme denaturation.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the target kinase (e.g., 0.5 nM BTK) and a fluorescently labeled peptide substrate (e.g., 1.5 µM ULight-poly GT) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the core.

  • Reaction Initiation: Add 5 µL of ATP solution. Crucial Parameter: The ATP concentration must be set exactly at the apparent

    
     of the specific kinase. Causality: Running the assay at 
    
    
    
    ensures that the calculated IC₅₀ is directly proportional to the inhibitor's
    
    
    , allowing accurate evaluation of ATP-competitive binding.
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm).

  • Self-Validation (Z'-Factor Calculation): Before calculating IC₅₀ values, validate the assay robustness using the Z'-factor equation:

    
    
    Where 
    
    
    
    is standard deviation and
    
    
    is the mean of positive (DMSO only) and negative (no enzyme) controls. A Z' > 0.6 confirms the assay is statistically robust and the IC₅₀ data is trustworthy.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45789594, 3H-pyrazolo[3,4-d]pyrimidin-4-amine." PubChem, [Link]. Accessed 8 March 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75420, 1H-Pyrazolo[3,4-d]pyrimidin-4-amine." PubChem, [Link]. Accessed 8 March 2026.

  • Home Sunshine Pharma. "4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS NO 151266-23-8." HSP Pharma, [Link]. Accessed 8 March 2026.

Exploratory

A Researcher's Guide to the Pyrazolo[3,4-d]pyrimidine Scaffold: From Synthesis to Therapeutic Promise

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and therapeutic potential. This bicyclic heterocyclic system, an isostere of naturally occurrin...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and therapeutic potential. This bicyclic heterocyclic system, an isostere of naturally occurring purines, has garnered significant attention as a "privileged scaffold."[1][2] Its structural resemblance to adenine allows it to effectively mimic the binding of adenosine triphosphate (ATP), making it a powerful framework for designing potent enzyme inhibitors, particularly in the realm of oncology.[2][3][4] This guide offers an in-depth exploration of the pyrazolo[3,4-d]pyrimidine core, from its fundamental properties and synthesis to its role as a modulator of key biological pathways and its application in drug discovery.

The Core: Structure and Intrinsic Properties

The pyrazolo[3,4-d]pyrimidine system consists of a pyrazole ring fused to a pyrimidine ring. This fusion results in a planar, aromatic structure that is a bioisosteric analogue of purine, the core of essential biomolecules like adenine and guanine.[1][5] This intrinsic similarity is the primary driver of its biological significance, allowing molecules built on this scaffold to interact with the ATP-binding sites of numerous enzymes.

The unsubstituted parent compound is 1H-Pyrazolo[3,4-d]pyrimidine. Its fundamental properties provide a baseline for understanding its more complex, substituted derivatives.

PropertyValueSource
Molecular Formula C₅H₄N₄[6]
Molecular Weight 120.11 g/mol [6]
IUPAC Name 1H-pyrazolo[3,4-d]pyrimidine[6]
CAS Number 271-80-7[6]
XLogP3 0.2[6]

A key derivative, 4-aminopyrazolo[3,4-d]pyrimidine, is a direct isomer of adenine and serves as a foundational structure for many therapeutic agents.[7][8] Its properties are also critical for reference.

PropertyValueSource
Molecular Formula C₅H₅N₅[7]
Molecular Weight 135.13 g/mol [7]
IUPAC Name 1H-pyrazolo[3,4-d]pyrimidin-4-amine[7]
CAS Number 2380-63-4[7]
Melting Point >325 °C[9]
Aqueous Solubility Insoluble[9]

The low aqueous solubility of many pyrazolo[3,4-d]pyrimidine derivatives is a significant challenge in drug development, often necessitating strategies like prodrug formulation to improve pharmacokinetic profiles.[10]

Synthetic Strategies: Building the Core

The construction of the pyrazolo[3,4-d]pyrimidine scaffold is a well-established field, with robust synthetic routes available. The choice of strategy is typically dictated by the desired substitution pattern and the availability of starting materials. The two most prevalent approaches involve building the pyrimidine ring onto a pre-existing pyrazole or, conversely, forming the pyrazole ring from a pyrimidine precursor.

Logical Flow of Synthesis

The following diagram illustrates the two primary convergent strategies for synthesizing the pyrazolo[3,4-d]pyrimidine core.

G cluster_0 Strategy A: Pyrazole to Pyrazolo[3,4-d]pyrimidine cluster_1 Strategy B: Pyrimidine to Pyrazolo[3,4-d]pyrimidine A1 Substituted Pyrazole (e.g., 5-Aminopyrazole-4-carbonitrile) A3 Pyrazolo[3,4-d]pyrimidine Core A1->A3 Ring Closure A2 Cyclization Reagent (e.g., Formic Acid, Formamide) A2->A3 B1 Substituted Pyrimidine (e.g., 4-Amino-5-cyano-pyrimidine) B3 Pyrazolo[3,4-d]pyrimidine Core B1->B3 Ring Closure B2 Pyrazole Forming Reagent (e.g., Hydrazine Hydrate) B2->B3

Caption: Convergent synthetic strategies for the pyrazolo[3,4-d]pyrimidine scaffold.

Experimental Protocol: Synthesis via Pyrazole Precursor

This protocol details the synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a common intermediate, starting from a pyrazole derivative. The causality behind this choice is the high yield and purity often achieved when building the pyrimidine ring onto a stable, pre-formed pyrazole.[11]

Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (Intermediate B)

  • Rationale: This initial step creates the substituted pyrazole core required for the subsequent cyclization. Phenylhydrazine is chosen to introduce the N1-phenyl group, which is a common feature in many kinase inhibitors, often occupying a hydrophobic pocket in the enzyme's active site.

  • Procedure:

    • Reflux a mixture of 2-(1-ethoxyethylidene)malononitrile (A) and phenyl hydrazine in ethanol for 2 hours.

    • Upon cooling, the product precipitates from the solution.

    • Filter the solid, wash with cold ethanol, and dry to yield 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B).[11]

Step 2: Cyclization to form 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Product P1)

  • Rationale: Formic acid serves as both the solvent and the source of the single carbon atom required to close the pyrimidine ring. Refluxing provides the necessary energy to overcome the activation barrier for the intramolecular cyclization and dehydration.

  • Procedure:

    • Reflux a solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (B) (5.04 mmol) in formic acid (30 mL) for 7 hours.[11]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the resulting precipitate, wash with water, and dry.

    • Recrystallize the crude product from ethanol to afford the pure pyrazolo[3,4-d]pyrimidin-4-one (P1).[11] Yield: 83%.

Mechanism of Action and Therapeutic Applications

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery due to its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][11] Its most profound impact has been in oncology as a potent inhibitor of protein kinases.

Kinase Inhibition: An ATP-Competitive Strategy

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways. Their dysregulation is a hallmark of cancer. Pyrazolo[3,4-d]pyrimidine derivatives are designed as ATP-competitive inhibitors. Their structural similarity to adenine allows them to fit into the ATP-binding pocket of a kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.[2][4]

The following diagram illustrates the general mechanism of kinase inhibition by a pyrazolo[3,4-d]pyrimidine-based drug.

cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazolo[3,4-d]pyrimidine ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Protein Kinase->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Signal Downstream Signaling (Proliferation, Survival) pSubstrate->Signal Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Kinase_i Kinase Active Site Inhibitor->Kinase_i Competitive Binding Substrate_i Substrate Protein Blocked Signaling Blocked Substrate_i->Blocked

Caption: ATP-competitive inhibition of kinase signaling by a pyrazolo[3,4-d]pyrimidine derivative.

Key Targets and Drug Candidates

Derivatives of this scaffold have been developed to target a wide array of kinases implicated in cancer and other diseases.

Compound/ClassTarget Kinase(s)Therapeutic AreaKey Insights
Allopurinol Xanthine OxidaseGoutAn early example of a clinically used drug with this core, though not a kinase inhibitor.[11]
Src/Abl Inhibitors c-Src, c-AblOncology (Leukemia)Dual inhibitors have shown potent antiproliferative activity in leukemia cell lines.[10]
VEGFR-2 Inhibitors VEGFR-2Oncology (Anti-angiogenesis)Crucial for blocking tumor angiogenesis; many derivatives have been synthesized and tested.[4][12]
EGFR Inhibitors EGFROncology (Solid Tumors)A promising pharmacophore for designing inhibitors against Epidermal Growth Factor Receptor.[4][12]
CDK2 Inhibitors CDK2/cyclin A2OncologyNovel derivatives show potent inhibition of Cyclin-Dependent Kinase 2, a key regulator of the cell cycle.[13]
BTK Inhibitors Bruton's Tyrosine KinaseOncology (B-cell malignancies)This nucleus is used to develop inhibitors for BTK, a key enzyme in B-cell development.[11]

Future Outlook

The pyrazolo[3,4-d]pyrimidine scaffold remains a highly attractive and fruitful starting point for the design of novel therapeutics. Its proven ability to effectively target the ATP-binding site of kinases ensures its continued relevance in the fight against cancer. Current and future research efforts are focused on:

  • Improving Selectivity: Designing derivatives that can distinguish between highly similar kinase active sites to reduce off-target effects and toxicity.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Enhancing Pharmacokinetics: Addressing challenges like poor aqueous solubility through prodrug strategies and novel formulation technologies.[10]

  • Exploring New Targets: Expanding the application of the scaffold beyond kinases to other enzyme families and receptor targets.

The journey of the pyrazolo[3,4-d]pyrimidine core from a simple purine isostere to a clinically relevant pharmacophore is a testament to the power of rational drug design. Its story is far from over, and it will undoubtedly continue to be a central character in the development of targeted therapies for years to come.

References

  • PubChem. (n.d.). 1H-Pyrazolo(3,4-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4‐d]pyrimidine 58. Retrieved from [Link]

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4874. Available from: [Link]

  • RSC Publishing. (n.d.). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry. Retrieved from [Link]

  • Kobesy, M. R., et al. (2025). Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. Sphinx Journal of Pharmaceutical and Medical Sciences. Available from: [Link]

  • ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. Retrieved from [Link]

  • El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(25), 15843-15862. Available from: [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. Available from: [Link]

  • Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Retrieved from [Link]

  • Artini, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 480-485. Available from: [Link]

  • NIST. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

The Adenine Isostere: A Technical Guide to 3H-Pyrazolo[3,4-d]pyrimidin-4-amine

The following technical guide details the discovery, chemistry, and pharmacological evolution of 3H-pyrazolo[3,4-d]pyrimidin-4-amine (4-APP), a critical adenine isostere that bridged the gap between early nucleoside anal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and pharmacological evolution of 3H-pyrazolo[3,4-d]pyrimidin-4-amine (4-APP), a critical adenine isostere that bridged the gap between early nucleoside analog research and modern kinase inhibitor therapy.

Executive Summary

3H-pyrazolo[3,4-d]pyrimidin-4-amine (also known as 4-aminopyrazolo[3,4-d]pyrimidine or 4-APP) is a fused heterocyclic scaffold that functions as a bioisostere of adenine.[1] Originally synthesized in the 1950s as a potential antimetabolite for cancer therapy, it failed as a monotherapy due to hepatotoxicity related to lipid metabolism. However, its structural ability to mimic the adenine moiety of ATP allowed it to re-emerge in the 1990s as the "privileged scaffold" for the first generation of Src family kinase inhibitors (PP1, PP2). Today, this scaffold forms the core of clinically approved drugs such as Ibrutinib (BTK inhibitor), validating its status as a cornerstone of modern medicinal chemistry.

Chemical Identity & Bioisosterism

The pharmacological power of 4-APP lies in its atomic similarity to adenine (6-aminopurine). By swapping the imidazole ring of purine for a pyrazole ring, the nitrogen arrangement is altered (N-7/N-9 in purine vs. N-1/N-2 in pyrazolopyrimidine), yet the hydrogen bond donor/acceptor motif required for ATP-binding pockets is preserved.

FeatureAdenine (6-Aminopurine)4-APP (4-Aminopyrazolo[3,4-d]pyrimidine)
Core System Imidazo[4,5-d]pyrimidinePyrazolo[3,4-d]pyrimidine
H-Bond Donor N-6 Amine, N-9C-4 Amine, N-1
H-Bond Acceptor N-1, N-3, N-7N-5, N-7, N-2
Key Difference C-8 is CarbonN-2 is Nitrogen (Isomeric shift)
Biological Role Nucleic acid base, ATP componentCompetitive Antagonist, Kinase Inhibitor

Historical Trajectory

The Discovery Era (1950s)

The scaffold was first systematically explored by Roland K. Robins at New Mexico Highlands University. In 1956, Robins published the seminal synthesis of 4,6-substituted pyrazolo[3,4-d]pyrimidines, explicitly designing them as "potential purine antagonists" [1].

Concurrently, biological evaluation by Skipper et al. (1955) demonstrated that 4-APP significantly inhibited the growth of Adenocarcinoma 755 and prolonged the lifespan of mice with L1210 leukemia [2]. However, the compound exhibited a unique toxicity profile: it induced severe fatty liver (steatosis) by blocking the secretion of triglyceride-rich lipoproteins from the liver, a mechanism distinct from simple DNA inhibition [3]. This toxicity relegated 4-APP to use as a biochemical tool for studying lipid metabolism rather than a therapeutic agent during this era.

The Kinase Renaissance (1990s)

The scaffold lay dormant in drug discovery until the elucidation of kinase signaling pathways. In 1996, Hanke et al. identified PP1 and PP2 , derivatives of the 4-APP scaffold, as potent and selective inhibitors of the Src family kinases (Lck, Fyn, Hck) [4].

  • Mechanism: The pyrazolopyrimidine core binds in the ATP-binding pocket of the kinase. The C-4 amine forms a critical hydrogen bond with the "hinge region" of the kinase, mimicking the interaction of the adenine amine of ATP.

  • Impact: This discovery shifted the perception of 4-APP from a toxic antimetabolite to a tunable scaffold for targeted therapy.

Clinical Validation (2010s)

The evolution culminated in the development of Ibrutinib (Imbruvica), an irreversible Bruton's Tyrosine Kinase (BTK) inhibitor approved for Mantle Cell Lymphoma and CLL. Ibrutinib utilizes the pyrazolo[3,4-d]pyrimidine core to orient a cysteine-reactive acrylamide warhead, proving the scaffold's utility in covalent drug design [5].

Visualization of Scaffold Evolution[1]

ScaffoldEvolution Adenine Adenine (Natural Ligand) APP 4-APP (Robins, 1956) First Antagonist Adenine->APP Bioisosteric Replacement PP1 PP1 (Hanke, 1996) Src Kinase Inhibitor APP->PP1 C3/N1 Substitution (Selectivity Tuning) Ibrutinib Ibrutinib (FDA Approved 2013) Covalent BTK Inhibitor PP1->Ibrutinib Acrylamide Addition (Covalent Binding)

Figure 1: The evolutionary lineage of the pyrazolo[3,4-d]pyrimidine scaffold from natural adenine mimicry to targeted covalent therapy.[1][2]

Detailed Synthesis Protocol

The classical synthesis established by Robins (1956) remains the most robust method for generating the core scaffold. It employs a convergent approach starting from ethoxymethylene malononitrile.

Protocol: The Robins Synthesis of 4-APP

Objective: Synthesis of 4-aminopyrazolo[3,4-d]pyrimidine.[1][3][4]

Phase 1: Formation of the Pyrazole Core
  • Reagents: (Ethoxymethylene)malononitrile (1 eq), Hydrazine hydrate (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve (ethoxymethylene)malononitrile in absolute ethanol.

    • Add hydrazine hydrate dropwise at 0°C to prevent exotherm-driven side reactions.

    • Reaction Logic: The hydrazine undergoes a Michael addition-elimination at the ethoxy carbon, followed by an intramolecular cyclization onto one of the nitrile groups.

    • Reflux for 1 hour.

    • Cool and filter the precipitate.

  • Intermediate: 5-amino-4-cyanopyrazole (Yield: ~85%).

Phase 2: Annulation of the Pyrimidine Ring
  • Reagents: 5-amino-4-cyanopyrazole, Formamide (Excess), Ammonia (optional catalyst).

  • Procedure:

    • Suspend the pyrazole intermediate in excess formamide (acts as both reagent and solvent).

    • Heat to 180-190°C (Reflux).

    • Reaction Logic: Formamide acts as a one-carbon donor. The exocyclic amine attacks the formamide, followed by cyclization onto the adjacent nitrile group to close the pyrimidine ring.

    • After 4 hours, cool the mixture. The product often precipitates upon cooling or dilution with water.

  • Purification: Recrystallization from water or ethanol/water.

  • Product: 4-aminopyrazolo[3,4-d]pyrimidine (4-APP).[4][5]

Phase 3: Modern N-Alkylation (for Kinase Inhibitors)

To generate PP1-like molecules, the N-1 position must be alkylated.

  • Protocol: React 4-APP with an alkyl halide (e.g., tert-butyl bromide) in DMF with K2CO3.

  • Regioselectivity Note: Alkylation can occur at N-1 or N-2. Steric bulk and solvent choice (DMF vs THF) influence the ratio. N-1 is generally thermodynamically preferred for bulky groups.

Synthesis Pathway Diagram[7][8]

Synthesis SM Ethoxymethylene malononitrile Pyrazole 5-amino-4-cyanopyrazole (Key Intermediate) SM->Pyrazole Cyclization (EtOH, Reflux) Hydrazine Hydrazine (NH2NH2) Hydrazine->Pyrazole APP 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) Pyrazole->APP Annulation (Ring Closure) Formamide Formamide (180°C) Formamide->APP

Figure 2: Step-wise chemical synthesis of the 4-APP core based on the Robins method.

Comparative Data: Biological Activity

The following table contrasts the activity of the core scaffold versus its optimized derivatives.

CompoundTargetIC50 / ActivityKey Structural Feature
4-APP Adenocarcinoma 755T/C 12% (In vivo)Unsubstituted Core
4-APP Shiga Toxin 1High PotencyAdenine Isostere
PP1 Lck (Src Family)5 nMN-1 tert-butyl, C-3 p-tolyl
PP2 Lck (Src Family)4 nMN-1 tert-butyl, C-3 p-chlorophenyl
Ibrutinib BTK0.5 nMAcrylamide Warhead (Covalent)

Note: T/C = Treated/Control tumor size ratio. Lower % indicates higher efficacy.

References

  • Robins, R. K. (1956).[3][6] Potential Purine Antagonists.[3][6][7][8][9] I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society, 78(4), 784–790.[6] Link

  • Skipper, H. E., Robins, R. K., & Thomson, J. R. (1955). Inhibition of experimental neoplasms by 4-aminopyrazolo (3, 4-d) pyrimidine.[9][10] Proceedings of the Society for Experimental Biology and Medicine, 89(4), 594-596. Link

  • Henderson, J. F., & Junga, I. G. (1961). Inhibition of Ascites Tumor Growth by 4-Aminopyrazolo(3,4-d)pyrimidine in Combination with Azaserine, 6-Mercaptopurine, and Thioguanine. Cancer Research, 21, 173-177. Link

  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[3] Journal of Biological Chemistry, 271(2), 695-701. Link

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. Link

Sources

Exploratory

A Technical Guide to the Spectroscopic Analysis of 3H-Pyrazolo[3,4-d]pyrimidin-4-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction 3H-pyrazolo[3,4-d]pyrimidin-4-amine and its isomers represent a critical scaffold in medicinal chemistry. As analogs of endogenous purines, the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-pyrazolo[3,4-d]pyrimidin-4-amine and its isomers represent a critical scaffold in medicinal chemistry. As analogs of endogenous purines, these compounds have been investigated for a wide range of therapeutic applications, including their roles as kinase inhibitors and for their anticancer properties.[1] The precise elucidation of their molecular structure is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development pipelines. This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this important class of molecules.

A key feature of 3H-pyrazolo[3,4-d]pyrimidin-4-amine is its tautomerism. While the 3H-tautomer is specified, it is important to note that the 1H- and 2H-tautomers are also possible and often more stable. Spectroscopic analysis is crucial in identifying the predominant tautomeric form in a given state (solid or in solution). This guide will address the spectroscopic signatures that can help in this determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of pyrazolo[3,4-d]pyrimidine derivatives. Both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a detailed picture of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For the parent 4-aminopyrazolo[3,4-d]pyrimidine, the spectrum is relatively simple, but substitution can lead to more complex patterns.

Key Protons and Expected Chemical Shifts:

  • Pyrazole C3-H: This proton typically appears as a singlet in the downfield region, often between δ 8.0 and 8.5 ppm.[2][3]

  • Pyrimidine C6-H: The chemical shift of this proton is also in the aromatic region, generally between δ 8.1 and 8.7 ppm.[2]

  • Amine (-NH₂): The protons of the primary amine group usually appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often observed between δ 7.5 and 8.5 ppm.[4]

  • Pyrazole N-H: In the 1H- or 2H-tautomers, the N-H proton of the pyrazole ring gives a very broad signal at a downfield chemical shift, often above δ 13.0 ppm, and is readily exchangeable with D₂O.[5]

The specific chemical shifts are highly sensitive to the substitution pattern on the heterocyclic core. Electron-donating or -withdrawing groups can cause significant upfield or downfield shifts, respectively.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazolo[3,4-d]pyrimidine core are characteristic and provide valuable confirmation of the structure.

Expected Chemical Shifts for the Core Carbons:

Carbon AtomExpected Chemical Shift (ppm)
C3~154-156
C3a~100-106
C4~155-158
C6~156-159
C7a~154-156

Note: These are approximate ranges and can be influenced by substituents and the tautomeric form.[2][3][4]

Advanced NMR Techniques

For complex substituted derivatives, one-dimensional NMR spectra may not be sufficient for complete assignment. In such cases, 2D NMR experiments are indispensable.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and for confirming the connectivity between different parts of the molecule.[4]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY can be used to establish the spatial proximity of protons, which can be critical in determining the regiochemistry of substitution.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for these compounds due to its ability to dissolve polar compounds and to slow down the exchange of N-H protons, making them more readily observable.[4]

  • Acquisition of ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum.

  • Acquisition of ¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Acquisition of 2D NMR Spectra (if necessary): Based on the complexity of the 1D spectra, acquire HSQC, HMBC, and/or NOESY spectra.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction) and interpret the chemical shifts, coupling constants, and correlations to elucidate the structure.

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in the molecule. These techniques are complementary and can aid in the confirmation of the overall structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 4-aminopyrazolo[3,4-d]pyrimidine shows characteristic absorption bands for the amine and the heterocyclic rings.

Key Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Asymmetric & Symmetric Stretching3300-3500[6]
N-H (Pyrazole)Stretching~3100-3300 (broad)
C-H (Aromatic)Stretching~3000-3100[6]
C=N/C=C (Ring)Stretching~1450-1650[6]
N-H (Amine)Bending~1600[6]

A detailed vibrational analysis of 4-aminopyrazolo(3,4-d)pyrimidine has been performed, providing a comprehensive assignment of the observed IR and Raman bands.[7]

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured. The molecular ion peak confirms the molecular weight of the compound.[3]

Expected Fragmentation Pattern:

The fragmentation of the pyrazolo[3,4-d]pyrimidine core can be complex. Common fragmentation pathways may involve:

  • Loss of small neutral molecules such as HCN, N₂, or NH₃.

  • Cleavage of substituent groups.

  • Ring opening and subsequent fragmentation.

A detailed analysis of the fragmentation pattern can provide valuable clues about the structure of the molecule.[8]

Experimental Protocol for EI-MS Analysis:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Ionize the sample using a standard electron energy (e.g., 70 eV).

  • Mass Analysis: Separate and detect the ions based on their m/z ratio.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Vis Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine derivatives typically exhibit distinct absorption maxima (λmax) in the UV-Vis region.[2] This technique is particularly useful for quantitative analysis based on the Beer-Lambert law.

Experimental Protocol for UV-Vis Analysis:

  • Solvent Selection: Choose a suitable solvent that dissolves the compound and is transparent in the wavelength range of interest (typically 200-400 nm). A mixture of methanol and acetonitrile is often used.[2]

  • Preparation of Standard Solutions: Prepare a stock solution of the compound with a known concentration. From the stock solution, prepare a series of dilutions.[2]

  • Determination of λmax: Scan the UV-Vis spectrum of a dilute solution to determine the wavelength of maximum absorbance (λmax). For pyrimidine derivatives, this is often in the range of 270-290 nm.

  • Quantitative Analysis (Optional): Measure the absorbance of the standard solutions at λmax and construct a calibration curve. The concentration of an unknown sample can then be determined from its absorbance.

Integrated Spectroscopic Data Analysis Workflow

The most reliable structural elucidation comes from the integration of data from multiple spectroscopic techniques. The following workflow illustrates a logical approach to the analysis of a novel 3H-pyrazolo[3,4-d]pyrimidin-4-amine analog.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesized Compound MS Mass Spectrometry (Molecular Weight) Synthesis->MS IR FTIR Spectroscopy (Functional Groups) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR UV UV-Vis Spectroscopy (λmax, Quantification) Synthesis->UV Interpretation Integrated Data Analysis MS->Interpretation IR->Interpretation NMR->Interpretation UV->Interpretation Structure Final Structure Interpretation->Structure

Caption: A logical workflow for the spectroscopic analysis and structural elucidation of 3H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives.

Conclusion

The spectroscopic analysis of 3H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, mass spectrometry, and UV-Vis techniques. A thorough understanding of the principles behind each method and the characteristic spectral features of this heterocyclic system is essential for accurate structural determination. This guide provides a foundational framework for researchers in drug discovery and development to confidently characterize these important molecules, thereby accelerating the advancement of new therapeutic agents.

References

  • Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Available from: [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Available from: [Link]

  • Patel, H. M., Patel, S. K., & Patel, K. C. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Journal of Sciences, Islamic Republic of Iran, 22(3), 231-238.
  • El-Sayed, N. N. E., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Advances, 13(48), 33885-33902. Available from: [Link]

  • Arjunan, V., et al. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 404-411. Available from: [Link]

  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]

  • Rodrigues, L. M., et al. (2007). NMR analysis of a series of substituted pyrazolo[3,4-d]pyrimidines-4-amines. Magnetic Resonance in Chemistry, 45(6), 527-531. Available from: [Link]

  • MDPI. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available from: [Link]

  • SpectraBase. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]

  • ResearchGate. Mass fragmentation pattern for compound 10. Available from: [Link]

  • PubChem. 3H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]

  • El-Gamal, M. I., et al. (2022). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances, 12(10), 6035-6052. Available from: [Link]

  • Singh, K., & Singh, S. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. International Journal of Organic Chemistry, 6(3), 1-8.
  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Available from: [Link]

  • ResearchGate. (2024). (PDF) Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Available from: [Link]

  • SpectraBase. 1H-pyrazolo[3,4-d]pyrimidin-4-amine, N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methylphenyl)-. Available from: [Link]

Sources

Foundational

3H-Pyrazolo[3,4-d]pyrimidin-4-amine: Nomenclature, Structural Dynamics, and Synthetic Methodologies in Kinase Inhibitor Discovery

Executive Summary The pyrazolo[3,4-d]pyrimidine bicyclic system is a privileged structural motif in modern medicinal chemistry. Serving as a highly efficient bioisostere of adenine, this scaffold forms the thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine bicyclic system is a privileged structural motif in modern medicinal chemistry. Serving as a highly efficient bioisostere of adenine, this scaffold forms the thermodynamic and steric foundation for numerous ATP-competitive kinase inhibitors. This whitepaper provides an in-depth technical analysis of 3H-pyrazolo[3,4-d]pyrimidin-4-amine , exploring its tautomeric dynamics, physicochemical profile, mechanistic role in target binding, and the self-validating synthetic protocols required to generate its critical derivatives (such as the ibrutinib intermediate, CAS 151266-23-8).

Nomenclature & Structural Identity

The compound is widely recognized by its IUPAC name, 3H-pyrazolo[3,4-d]pyrimidin-4-amine , though it exists in a dynamic tautomeric equilibrium. In literature and commercial databases, it is frequently cross-referenced under several synonyms due to its structural mimicry of endogenous purines[1].

Primary Synonyms:

  • 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP)

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

  • Pyrazoloadenine

  • 8-Aza-7-deazaadenine

Tautomerism and Thermodynamic Stability

The position of the proton on the pyrazole ring dictates the specific tautomer. While the 1H-tautomer (CID 75420) represents the thermodynamic minimum and is the predominant species in solution[1][2], the 3H-tautomer (CID 45789594) and 2H-tautomer are critical transient states during electrophilic substitution reactions[3]. Understanding this tautomerization is vital for predicting regioselectivity during the functionalization of the core scaffold.

Tautomers A 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Thermodynamic Minimum) B 2H-Pyrazolo[3,4-d]pyrimidin-4-amine (Transient Intermediate) A->B Proton Shift C 3H-Pyrazolo[3,4-d]pyrimidin-4-amine (CID 45789594) B->C Proton Shift

Tautomeric equilibrium of the pyrazolo[3,4-d]pyrimidin-4-amine scaffold.

Physicochemical Profiling

The physicochemical properties of the pyrazolo[3,4-d]pyrimidin-4-amine core make it an ideal starting fragment for fragment-based drug discovery (FBDD). The data below summarizes its quantitative metrics[1].

PropertyValueCausality / Significance in Drug Design
Molecular Weight 135.13 g/mol Highly ligand-efficient, low-MW fragment allowing extensive peripheral functionalization without exceeding Lipinski's limits.
XLogP3 -0.2The hydrophilic nature ensures excellent aqueous solubility but necessitates lipophilic substitutions (e.g., bulky aryl groups) to achieve cellular permeability.
Topological Polar Surface Area (TPSA) 80.5 ŲOptimal for oral bioavailability while allowing for robust hydrogen bonding networks within target active sites.
H-Bond Donors 2The exocyclic amine and pyrazole NH are critical for anchoring the molecule to the kinase hinge region backbone carbonyls.
H-Bond Acceptors 4The pyrimidine and pyrazole nitrogens facilitate interaction with kinase hinge region backbone amides.

Mechanistic Pharmacology: The Adenine Bioisostere

The pharmacological utility of 3H-pyrazolo[3,4-d]pyrimidin-4-amine stems from its ability to mimic the purine ring of adenosine triphosphate (ATP). In the competitive inhibition of kinases (such as BTK, FLT3, and RET), the core scaffold inserts into the highly conserved ATP-binding pocket (the "hinge region")[4].

Causality of Binding: The exocyclic 4-amino group acts as a potent hydrogen bond donor, interacting with the backbone carbonyl of the hinge region residues (e.g., Glu or Met). Simultaneously, the N1/N2 nitrogens of the pyrazole ring act as hydrogen bond acceptors, coordinating with the backbone amide NH. This dual donor-acceptor motif locks the scaffold into the active site, displacing ATP and halting downstream signal transduction[4][5].

KinaseBinding cluster_pocket Kinase Hinge Region (ATP Binding Pocket) H1 Backbone NH (H-bond Donor) H2 Backbone C=O (H-bond Acceptor) Ligand 3H-Pyrazolo[3,4-d]pyrimidin-4-amine N1/N2 (Acceptor) 4-NH2 (Donor) Ligand->H1 N1/N2 Acceptor Ligand->H2 4-NH2 Donor

ATP-competitive hinge binding mechanism of the pyrazolo[3,4-d]pyrimidine core.

Synthetic Methodologies & Self-Validating Protocols

The transition from the bare pyrazolo[3,4-d]pyrimidin-4-amine scaffold to advanced active pharmaceutical ingredients (APIs) like ibrutinib requires precise, regioselective functionalization. The most critical intermediate in this pathway is 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 151266-23-8) [6].

Synthesis Step1 5-Amino-1H-pyrazole-4-carbonitrile (Starting Material) Step2 Formamide / Reflux (180°C) [Cyclization & N-C Insertion] Step1->Step2 Step3 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Core Scaffold, CAS: 2380-63-4) Step2->Step3 Step4 N-Iodosuccinimide (NIS) / DMF [Electrophilic Halogenation at C3] Step3->Step4 Step5 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib Intermediate, CAS: 151266-23-8) Step4->Step5

Step-by-step synthetic workflow for the ibrutinib intermediate CAS 151266-23-8.

Protocol A: Synthesis of the Core Scaffold

Objective: Construct the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core via cyclocondensation[5].

  • Reaction Setup: Suspend 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of formamide (acts as both solvent and reagent).

  • Thermal Cyclization: Heat the mixture to reflux (approx. 180°C) under a nitrogen atmosphere for 6–8 hours.

    • Causality: Formamide provides the electrophilic carbon necessary to bridge the primary amine and the nitrile group. The extreme heat is required to overcome the activation energy barrier for the initial nucleophilic attack and subsequent dehydrative cyclization.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

  • Self-Validation System:

    • TLC: Monitor disappearance of starting material (DCM:MeOH 9:1).

    • LC-MS: Confirm product mass with an observed

      
       peak at m/z 136.1.
      
    • 1H NMR (DMSO-d6): Validation is achieved by observing two distinct singlets at ~8.0 ppm (pyrazole C3-H) and ~8.2 ppm (pyrimidine C6-H), confirming the formation of the bicyclic system.

Protocol B: Regioselective Iodination (CAS 151266-23-8)

Objective: Synthesize 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, establishing the necessary halogen handle for downstream Suzuki/Stille cross-coupling reactions[4][6].

  • Reaction Setup: Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Electrophilic Halogenation: Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise at 0°C. Protect the flask from light (aluminum foil) and heat to 80°C for 4 hours.

    • Causality: The C3 position of the pyrazole ring is the most electron-rich site on the fused bicyclic system, making it highly susceptible to electrophilic aromatic substitution. NIS is chosen over elemental iodine (

      
      ) because it provides a mild, controlled source of electrophilic iodine (
      
      
      
      ), strictly preventing over-halogenation. DMF ensures complete solvation of the highly polar starting material. Light protection prevents radical-mediated side reactions.
  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to neutralize unreacted iodine species. Extract the precipitate, wash with water, and dry under vacuum.
    
  • Self-Validation System:

    • LC-MS: Confirm the addition of iodine with an observed

      
       peak at m/z 262.0.
      
    • 1H NMR (DMSO-d6): The protocol is validated when the pyrazole C3-H proton singlet (~8.0 ppm) completely disappears from the spectrum, leaving only the pyrimidine C6-H singlet (~8.2 ppm) and the broad

      
       / pyrazole NH signals. This proves absolute regioselectivity at the C3 position.
      

References

  • 2.

  • 4. 5.

Sources

Exploratory

chemical and physical properties of 3H-pyrazolo[3,4-d]pyrimidin-4-amine

This technical monograph provides a comprehensive analysis of 3H-pyrazolo[3,4-d]pyrimidin-4-amine (also known as 4-aminopyrazolo[3,4-d]pyrimidine or 4-APP). It is designed for researchers in medicinal chemistry and struc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides a comprehensive analysis of 3H-pyrazolo[3,4-d]pyrimidin-4-amine (also known as 4-aminopyrazolo[3,4-d]pyrimidine or 4-APP). It is designed for researchers in medicinal chemistry and structural biology, focusing on the compound's utility as a purine isostere and a privileged scaffold in kinase inhibitor development.

Physicochemical Profile, Synthetic Pathways, and Pharmacological Applications

Executive Summary

3H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic isomer of adenine (6-aminopurine) where the imidazole ring of the purine is replaced by a pyrazole ring. This structural modification—specifically the translocation of the nitrogen from position 7 to position 8 (purine numbering)—creates a "7-deaza-8-aza" scaffold.

This alteration significantly impacts the electronic distribution and hydrogen-bonding capabilities of the molecule while retaining the planar geometry required for ATP-competitive inhibition. Consequently, this compound serves as a foundational template for Src family kinase inhibitors (e.g., PP1, PP2) and is a critical probe for studying adenine phosphoribosyltransferase (APRT) activity.

Physicochemical Characterization

The physical properties of 4-APP are dominated by its planar, aromatic, and amphoteric nature. Its high melting point and poor aqueous solubility are characteristic of strong intermolecular


-

stacking and hydrogen bonding networks in the solid state.
Table 1: Core Physical & Chemical Properties
PropertyValue / DescriptionContext/Implication
CAS Number 2380-63-4Unique Identifier
Molecular Formula

Isomeric with Adenine
Molecular Weight 135.13 g/mol Fragment-based drug discovery (FBDD) compatible
Appearance White to Beige/Red powderColor depends on synthetic route/impurities
Melting Point >300 °C (Lit. >325 °C)Indicates high lattice energy/stability
Solubility DMSO, DMF (Soluble)Water (Insoluble)Requires polar aprotic solvents for stock solutions
pKa (Predicted) ~12.1 (Pyrazole NH)~4.0 (N1 Protonation)Amphoteric; Pyrazole NH is weakly acidic
UV

~260–275 nmTypical for conjugated purine-like systems
H-Bond Donors 2 (Exocyclic

, Pyrazole

)
Critical for hinge-region binding in kinases
H-Bond Acceptors 3 (Pyrimidine Ns, Pyrazole N)Interacts with backbone carbonyls

Structural Analysis & Tautomerism

Tautomeric Equilibrium

Unlike adenine, where the N9-H tautomer is biologically dominant due to ribosylation, 3H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits a dynamic equilibrium between the 1H- and 2H- forms on the pyrazole ring.

  • 1H-Tautomer: Generally the most stable in solution and the solid state.

  • 2H-Tautomer: Often the bioactive conformation required to bind specific kinase pockets (e.g., Src kinase), where the inhibitor must present a specific donor-acceptor motif to the hinge region.

Senior Scientist Insight: When docking derivatives of this scaffold, you must generate both tautomers. Neglecting the 2H-tautomer often leads to false-negative docking scores because the H-bond donor vector shifts significantly.

Visualization of Tautomeric States

The following diagram illustrates the hydrogen shift that alters the pharmacophore.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Kinase Hinge Interaction T1 1H-Tautomer (N1-H, N2:) T2 2H-Tautomer (N1:, N2-H) T1->T2 Proton Shift Hinge Kinase Hinge Region (Backbone CO / NH) T1->Hinge Binding Mode A (Donor at N1) T2->Hinge Binding Mode B (Donor at N2) caption Figure 1: Tautomeric shift determines H-bond donor location, critical for kinase selectivity.

Synthetic Methodologies

For research scale-up, two primary routes are employed.[1] The Ethoxymethylenemalononitrile Route (Method A) is preferred for generating the unsubstituted parent compound or C3-substituted derivatives, while the Displacement Route (Method B) is used when starting from the chlorinated intermediate.

Method A: De Novo Synthesis (The Malononitrile Route)

This method builds the pyrazole ring first, then closes the pyrimidine ring.

  • Step 1: Pyrazole Formation

    • Reagents: Ethoxymethylenemalononitrile + Hydrazine Hydrate.

    • Conditions: Ethanol, Reflux, 2-4 hours.

    • Mechanism: Michael addition of hydrazine followed by elimination of ethanol and cyclization.

    • Product: 5-amino-1H-pyrazole-4-carbonitrile.[1]

  • Step 2: Pyrimidine Cyclization

    • Reagents: Formamide (acts as both solvent and C1 source).

    • Conditions: Reflux (~180 °C) or microwave irradiation.

    • Mechanism: Formation of the amidine intermediate followed by intramolecular nucleophilic attack on the nitrile.

    • Purification: The product precipitates upon cooling/dilution with water.

Method B: Nucleophilic Aromatic Substitution ( )

Used when 4-chloropyrazolo[3,4-d]pyrimidine is available.

  • Reagents: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine + Ammonium Hydroxide (or ethanolic ammonia).

  • Conditions: Sealed tube/autoclave at 100-120 °C (ammonia is volatile).

  • Why this works: The pyrimidine ring is electron-deficient, making the C4-position highly susceptible to nucleophilic attack by the amine.

Visualization of Synthetic Logic

Synthesis SM1 Ethoxymethylene- malononitrile Intermediate 5-Amino-1H-pyrazole- 4-carbonitrile SM1->Intermediate Cyclization (EtOH, Reflux) Hydrazine Hydrazine Hydrazine->Intermediate Product 4-Aminopyrazolo[3,4-d] pyrimidine (4-APP) Intermediate->Product Annulation (180°C) Formamide Formamide (Cyclizing Agent) Formamide->Product caption Figure 2: The 'Malononitrile Route' allows de novo construction of the scaffold.

Biological Interface & Drug Development

Kinase Inhibition Mechanism

4-APP is the core scaffold for the "PP" series of kinase inhibitors (e.g., PP1, PP2).

  • Mechanism: ATP-competitive inhibition.

  • Binding Mode: The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP.[2] The N1 (or N2) and N7 (pyrimidine N) form hydrogen bonds with the kinase hinge region backbone (e.g., Met341 in Src).

  • Selectivity: Selectivity is achieved by adding a bulky group (e.g., tert-butyl) at the C3 position (pyrazole carbon) and a phenyl ring at N1. The parent 4-APP is a promiscuous binder, making it a "fragment" rather than a lead drug itself.

Adenine Metabolism

Because 4-APP is an adenine isomer, it is a substrate for Adenine Phosphoribosyltransferase (APRT) .

  • Metabolic Activation: APRT converts 4-APP into its ribonucleotide monophosphate.

  • Cytotoxicity: This nucleotide analog can be incorporated into RNA/DNA or inhibit de novo purine synthesis, leading to cytotoxicity. This mechanism is distinct from kinase inhibition and must be controlled for in phenotypic screens.

Safety and Handling

  • Toxicity: Classified as Toxic if swallowed (Acute Tox. 3). It mimics adenine and interferes with fundamental nucleic acid metabolism.

  • Handling: Use a chemical fume hood. Wear nitrile gloves and N95/P100 respiratory protection if handling the powder form to prevent inhalation.

  • Storage: Store at -20 °C or 4 °C. Desiccate to prevent moisture absorption, which can facilitate hydrolysis or degradation over long periods.

References

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Compound).[3][2][4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Han, S. H., et al. (2018). Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent.[8] Molecular Cancer.[8] Retrieved from [Link]

  • Seela, F., & Steker, H. (1986). Synthesis of 7-deaza-8-azaadenine (4-aminopyrazolo[3,4-d]pyrimidine) ribonucleosides. Helvetica Chimica Acta.
  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[9] Journal of Biological Chemistry. (Establishes the scaffold's utility in kinase research).

Sources

Foundational

The Pyrazolo[3,4-d]pyrimidine Core: A Theoretical and Computational Guide for Drug Discovery

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry The pyrazolo[3,4-d]pyrimidine ring system stands as a "privileged scaffold" in medicinal chemistry, a designation earned due to its remarkable versatili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine ring system stands as a "privileged scaffold" in medicinal chemistry, a designation earned due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Its structural resemblance to the endogenous purine nucleus allows it to act as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[3][4][5][6] This mimicry enables pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for binding within the active sites of numerous enzymes, particularly kinases, which play pivotal roles in cellular signaling pathways.[3][4][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][7]

The power of modern theoretical and computational chemistry lies in its ability to dissect and predict the behavior of such scaffolds at an atomic level, long before a molecule is ever synthesized in a lab. By employing a suite of computational tools, researchers can gain profound insights into the electronic structure, reactivity, and potential biological interactions of novel pyrazolo[3,4-d]pyrimidine derivatives. This in-silico-first approach not only accelerates the drug discovery process but also minimizes the time and resources spent on synthesizing compounds with unfavorable properties.[8] This guide provides a technical overview of the key theoretical studies applied to the pyrazolo[3,4-d]pyrimidine core, offering a roadmap for researchers and drug development professionals to leverage these powerful predictive methods.

The Electronic Landscape: Quantum Chemical Investigations

At the heart of understanding any molecule is a detailed map of its electronic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for elucidating the structural and electronic characteristics that govern the behavior of the pyrazolo[3,4-d]pyrimidine system.

Causality in Method Selection: Why DFT?

For organic molecules like pyrazolo[3,4-d]pyrimidines, DFT, and specifically hybrid functionals like B3LYP, offer a superior balance of computational cost and accuracy compared to older methods like Hartree-Fock (HF).[9][10] The B3LYP functional, combined with a sufficiently large basis set such as 6-311++G(d,p), has been shown to accurately model geometrical parameters (bond lengths and angles) that are in good agreement with experimental X-ray crystallography data.[7][11] This foundational accuracy is critical, as a reliable molecular geometry underpins all other calculated properties.

Core Properties Revealed by DFT:
  • Optimized Geometry: The first output of a DFT calculation is the lowest-energy three-dimensional arrangement of atoms. Studies have confirmed the near-planar structure of the pyrazolo[3,4-d]pyrimidine core.[11]

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[12] The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and chemically reactive.[10][12] For pyrazolo[3,4-d]pyrimidine derivatives, analysis of these orbitals shows that the HOMO is often distributed over the pyrazole and phenyl rings, while the LUMO may be localized on the pyrimidine portion, indicating the likely sites of electronic transitions.[12][13]

  • Mulliken Charge Distribution: This analysis partitions the total electron density among the atoms in the molecule, revealing which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This information is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.

Workflow for a Typical DFT Calculation

DFT_Workflow cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Mechanical Calculation cluster_analysis 3. Data Analysis node_prep Draw 2D structure of the pyrazolo[3,4-d]pyrimidine derivative node_3d Convert to 3D and perform initial geometry optimization (e.g., using a force field) node_prep->node_3d Clean geometry node_input Create input file: - Specify coordinates - Choose method (e.g., B3LYP) - Select basis set (e.g., 6-311++G(d,p)) node_3d->node_input Generate coordinates node_run Run DFT calculation using software like Gaussian or ORCA node_input->node_run Submit job node_output Extract output data: - Optimized geometry (bond lengths, angles) - Energies (HOMO, LUMO) - Mulliken charges - Vibrational frequencies node_run->node_output Parse output file node_vis Visualize results: - Molecular orbitals (HOMO/LUMO) - Molecular Electrostatic Potential (MEP) map node_output->node_vis Generate visuals

Caption: A generalized workflow for performing a DFT calculation.

Mapping Reactivity: The Molecular Electrostatic Potential (MEP)

While HOMO/LUMO analysis provides insight into orbital interactions, the Molecular Electrostatic Potential (MEP) offers a more intuitive, color-coded map of the charge landscape across the entire molecule.[14] The MEP surface is calculated to predict how a molecule will be perceived by an approaching reactant.

  • Red Regions (Negative Potential): These areas are rich in electrons and represent the most likely sites for electrophilic attack. In pyrazolo[3,4-d]pyrimidines, these are typically found around the nitrogen atoms of the heterocyclic rings due to their lone pairs of electrons.[14]

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. These are often located near hydrogen atoms, particularly those attached to nitrogen (N-H).[14]

  • Green/Yellow Regions (Neutral Potential): These represent areas of intermediate potential.

By analyzing the MEP map, medicinal chemists can predict how a derivative might interact with biological targets, such as forming hydrogen bonds, and can guide synthetic modifications to enhance these interactions. For instance, designing compounds to modulate the hydrogen-bond acceptor strength based on MEP calculations has been successfully used to optimize potency.

Simulating Biological Interactions: The Power of Molecular Docking

The ultimate goal of many theoretical studies on this scaffold is to predict how well a designed molecule will bind to a specific protein target. Molecular docking is the primary computational technique used for this purpose.[3] It simulates the binding of a small molecule (the ligand) into the active site of a larger macromolecule (the receptor), predicting the preferred binding orientation and affinity.

The Docking Protocol: A Self-Validating System

A robust molecular docking study is a self-validating process. It begins by "redocking" the native ligand (the molecule known to bind the protein from an X-ray crystal structure) back into the active site. A successful redocking, where the calculated pose closely matches the experimental one (typically with a Root Mean Square Deviation (RMSD) < 2.0 Å), validates that the chosen docking parameters and software can accurately reproduce the known binding mode. Only after this validation are novel compounds docked.

Parameter Description Typical Value/Software
Protein Preparation Removal of water molecules, addition of hydrogen atoms, assignment of charges.PDB (Protein Data Bank), MOE, Schrödinger Suite
Ligand Preparation Generation of 3D coordinates, assignment of charges, defining rotatable bonds.ChemDraw, Avogadro, MOE
Docking Algorithm Searches for the best-fit orientation of the ligand in the receptor's active site.AutoDock, MOE, Glide
Scoring Function Estimates the binding affinity (e.g., in kcal/mol) for each generated pose.Lower scores indicate better binding.
Validation Redocking of the native ligand to confirm the accuracy of the docking protocol.RMSD < 2.0 Å

Table 1: Key Parameters in a Molecular Docking Protocol.

Docking studies on pyrazolo[3,4-d]pyrimidine derivatives have been instrumental in explaining their inhibitory activity against a wide range of kinases, including EGFR, VEGFR-2, CDKs, and Src tyrosine kinase.[3][7][15][16] These studies reveal key hydrogen bonding and hydrophobic interactions between the ligand and amino acid residues in the kinase active site, providing a structural basis for the observed biological activity.[7] For example, docking has shown that the pyrazolo[3,4-d]pyrimidine core often forms crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of adenine.[5]

Workflow for Molecular Docking

Docking_Workflow cluster_receptor 1. Receptor Preparation cluster_ligand 2. Ligand Preparation cluster_dock 3. Docking & Analysis node_pdb Download protein structure (e.g., from PDB) node_prep_prot Prepare protein: - Remove water & co-factors - Add hydrogens - Define binding site node_pdb->node_prep_prot node_docking Run docking simulation using validated protocol node_prep_prot->node_docking node_draw_lig Generate 3D structure of pyrazolo[3,4-d]pyrimidine derivative node_prep_lig Prepare ligand: - Energy minimization - Assign charges node_draw_lig->node_prep_lig node_prep_lig->node_docking node_analysis Analyze results: - Binding energy/score - Binding pose - Identify key interactions (H-bonds, hydrophobic) node_docking->node_analysis

Caption: A standard workflow for a molecular docking study.

Conclusion and Future Directions

Theoretical studies are an indispensable component of modern drug discovery programs centered on the pyrazolo[3,4-d]pyrimidine scaffold. Quantum chemical methods like DFT provide a fundamental understanding of the electronic properties that dictate the molecule's intrinsic reactivity and stability. Building on this foundation, techniques like MEP analysis and molecular docking provide a bridge to understanding and predicting biological activity. These computational tools allow for the rational design of novel derivatives with optimized binding affinities and desired physicochemical properties.

Future work in this area will likely involve the increased use of more advanced computational techniques, such as molecular dynamics (MD) simulations, to study the dynamic stability of ligand-protein complexes over time. Additionally, the integration of machine learning and AI models, trained on large datasets of computational and experimental data, holds the promise of further accelerating the identification of potent and selective pyrazolo[3,4-d]pyrimidine-based drug candidates.

References

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019). Journal of Chemical Reviews, 1(3), 183-232.

  • Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. (2016). RSC Advances, 6(59), 53847-53862.

  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (2019). ResearchGate.

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). Molecules, 27(21), 7234.

  • Design of pyrazolo-pyrimidines as 11β-HSD1 inhibitors through optimisation of molecular electrostatic potential. (2011). MedChemComm, 2(10), 1031-1035.

  • The molecular electrostatic potential of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule projected on the 0.001 electrons/bohr 3 isodensity surface. (2011). ResearchGate.

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2023). Oriental Journal of Chemistry, 39(6).

  • The HOMO-LUMO energy gap of 4- aminopyrazolo(3,4-d)pyrimidine[4AP(3,4-D)P] was calculated at ab initio HF/6−31+G** (d, p) and B3LYP/6−31+G** (d, p)". (2019). ResearchGate.

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Medicinal Chemistry, 13(7), 843-859.

  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). Molecules, 26(19), 5946.

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2023). Archiv der Pharmazie, 356(1), e2200424.

  • HOMO and LUMO of the 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule. (2011). ResearchGate.

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances, 14(4), 2489-2511.

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances, 14(4), 2489-2511.

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. (2023). Molecules, 28(21), 7354.

  • Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action. (2023). Future Medicinal Chemistry, 15(23), 2095-2115.

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). MDPI.

  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2014). Medicinal Chemistry Research, 23(11), 4746-4756.

  • Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35). (2024). ResearchGate.

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. (2024). RSC Advances, 14(8), 5433-5444.

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2023). ResearchGate.

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Medicinal Chemistry.

  • Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. (2024). Pharmaceuticals, 17(5), 621.

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2016). Molecules, 21(11), 1573.

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 3H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis, functionalization, and characterization of 3H-pyrazolo[3,4-d]pyrimidin-4-amine (al...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis, functionalization, and characterization of 3H-pyrazolo[3,4-d]pyrimidin-4-amine (also known as 4-aminopyrazolo[3,4-d]pyrimidine or 4-APP) and its biologically active derivatives.

Introduction & Strategic Significance

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery due to its bioisosteric relationship with the adenine moiety of ATP. It serves as the core pharmacophore for critical inhibitors such as Ibrutinib (BTK inhibitor) and the PP1/PP2 series (Src family kinase inhibitors).

While the parent scaffold is often chemically indexed as 1H-pyrazolo[3,4-d]pyrimidin-4-amine, the tautomeric equilibrium allows for N1, N2, and N7 reactivity. This guide focuses on the N1-substituted 4-amino variants, as these demonstrate the highest potency and selectivity in kinase binding pockets.

Core Challenges Addressed:
  • Regioselectivity: Controlling N1 vs. N2 substitution during the pyrazole formation.

  • C3-Functionalization: Introducing aryl/heteroaryl motifs at the C3 position (the "gatekeeper" residue interaction site).

  • Scalability: Avoiding explosive intermediates (e.g., diazonium salts) in favor of robust cyclocondensation routes.

Retrosynthetic Logic

The most robust assembly of the 4-APP core proceeds through the 5-amino-4-cyanopyrazole intermediate. This "bottom-up" approach allows for early introduction of N1-substituents, avoiding the regiochemical mess of alkylating the final bicyclic system.

Retrosynthesis Target N1-Substituted Pyrazolo[3,4-d]pyrimidin-4-amine Intermediate1 5-Amino-4-cyanopyrazole (Key Intermediate) Target->Intermediate1 Cyclization (Formamide) Precursor1 Ethoxymethylene Malononitrile Intermediate1->Precursor1 Cyclocondensation Hydrazine R-Hydrazine (Regiocontrol) Intermediate1->Hydrazine N-N Bond Formation StartingMaterial Malononitrile + Triethyl Orthoformate Precursor1->StartingMaterial Condensation

Figure 1: Retrosynthetic disassembly of the target scaffold.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis of the Core Scaffold

Target: 4-Aminopyrazolo[3,4-d]pyrimidine (Parent System) Mechanism: Knoevenagel condensation followed by hydrazine cyclization and Traube-like purine synthesis.

Step 1: Synthesis of Ethoxymethylene Malononitrile
  • Reagents: Malononitrile (6.6 g, 100 mmol), Triethyl orthoformate (14.8 g, 100 mmol), Acetic anhydride (20 mL).

  • Procedure:

    • Mix malononitrile and triethyl orthoformate in acetic anhydride.

    • Reflux the mixture at 120°C for 3 hours.

    • Critical Control Point: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of malononitrile is crucial to prevent side reactions in the next step.

    • Concentrate under reduced pressure to remove volatile ethyl acetate and acetic acid byproducts.

    • Yield: The resulting oil solidifies upon cooling (approx. 90% yield). Use directly without recrystallization.

Step 2: Formation of 5-Amino-4-cyanopyrazole[1]
  • Reagents: Ethoxymethylene malononitrile (from Step 1), Hydrazine hydrate (80%, 6.0 mL), Ethanol (50 mL).

  • Procedure:

    • Dissolve the intermediate from Step 1 in ethanol and cool to 0°C.

    • Add hydrazine hydrate dropwise.[2] Caution: Exothermic reaction.

    • Allow to warm to room temperature and stir for 1 hour.

    • Reflux for 2 hours to ensure complete ring closure.

    • Cool to room temperature.[3] The product precipitates as a yellow/off-white solid.

    • Filter, wash with cold ethanol, and dry.

    • Characterization: MP: 220–222°C. IR (KBr): 2230 cm⁻¹ (CN), 3350 cm⁻¹ (NH₂).

Step 3: Cyclization to Pyrazolo[3,4-d]pyrimidin-4-amine
  • Reagents: 5-Amino-4-cyanopyrazole (2.0 g), Formamide (20 mL).

  • Procedure:

    • Suspend the pyrazole in formamide.

    • Heat to 180–190°C (oil bath temperature).

    • Observation: The solid will dissolve, and the solution will darken. Ammonia gas is evolved (use a trap or fume hood).

    • Maintain heating for 4–6 hours.

    • Cool the mixture to room temperature. The product precipitates.[4]

    • Dilute with water (20 mL) to maximize precipitation.

    • Filter and recrystallize from water/ethanol.

Protocol B: Synthesis of N1-Substituted Derivatives (PP1/PP2 Analogs)

Target: 1-tert-butyl-3-(aryl)pyrazolo[3,4-d]pyrimidin-4-amines. Significance: This route locks the regiochemistry at N1 using a substituted hydrazine before ring closure.

Step 1: Regioselective Pyrazole Formation
  • Reagents: Ethoxymethylene malononitrile derivative (aryl-substituted if C3-aryl is desired, otherwise standard), tert-Butylhydrazine hydrochloride , Triethylamine, Ethanol.

  • Procedure:

    • Dissolve ethoxymethylene malononitrile in ethanol.

    • Add tert-butylhydrazine hydrochloride and triethylamine (1.1 eq).

    • Reflux for 4 hours.[5]

    • Regiochemistry Note: The steric bulk of the tert-butyl group favors formation of the 1-substituted isomer over the 2-substituted isomer (typically >10:1 ratio).

    • Isolate the 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile via filtration.

Step 2: Cyclization with Formamidine Acetate

Why Formamidine Acetate? It is a milder reagent than formamide and works well for substituted pyrazoles at lower temperatures (120°C vs 190°C).

  • Reagents: Pyrazole intermediate (10 mmol), Formamidine acetate (20 mmol), 2-Methoxyethanol (or Ethanol).

  • Procedure:

    • Mix reagents in 2-methoxyethanol (15 mL).

    • Reflux at 120°C for 12 hours.

    • Cool and pour into ice water.

    • Filter the precipitate.[4]

    • Purification: Silica gel chromatography (DCM:MeOH 95:5) may be required to remove traces of uncyclized material.

Protocol C: C3-Functionalization (The "Gatekeeper" Route)

Target: Introduction of aryl groups at C3 (e.g., for Ibrutinib intermediates). Strategy: Halogenation followed by Suzuki-Miyaura Coupling.[3]

Step 1: C3-Iodination
  • Reagents: 1-Substituted-pyrazolo[3,4-d]pyrimidin-4-amine, N-Iodosuccinimide (NIS), DMF.

  • Procedure:

    • Dissolve the substrate in DMF (0.5 M).

    • Add NIS (1.2 eq) portion-wise at room temperature.

    • Heat to 60°C for 4 hours.

    • Workup: Pour into aqueous sodium thiosulfate (10%) to quench excess iodine.

    • Filter the resulting 3-iodo precipitate.

Step 2: Suzuki-Miyaura Coupling[3]
  • Reagents: 3-Iodo-intermediate, Arylboronic acid (e.g., 4-phenoxyphenylboronic acid), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2M aq), 1,4-Dioxane.

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reagents in a sealed tube/pressure vial.

    • Heat at 90–100°C for 12–16 hours.

    • Purification: The product is often insoluble in water but soluble in EtOAc. Extract, dry, and purify via column chromatography (EtOAc/Hexane gradient).

Data Summary & Troubleshooting

Physicochemical Properties of Key Intermediates[2][6][7]
CompoundAppearanceMelting PointKey IR SignalSolubility
5-Amino-4-cyanopyrazole Yellow Solid220-222°C2230 cm⁻¹ (CN)DMSO, Hot EtOH
4-APP (Parent) White/Tan Solid>300°C3300, 3100 cm⁻¹ (NH)DMSO, AcOH
3-Iodo-4-APP Off-white Solid260-262°C (dec)-DMF, DMSO
Troubleshooting Guide (Expert Insights)
IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete reaction or sublimation of formamide.Use Formamidine Acetate in refluxing EtOH or 2-Methoxyethanol instead of neat formamide.
Regioisomer Mixture (N1/N2) Steric bulk of hydrazine insufficient.Use bulky hydrazines (t-Butyl, Phenyl) early in synthesis. Avoid alkylating the final bicyclic core.
Incomplete Iodination Poor solubility in DMF.Increase temperature to 80°C; add 1.5 eq of NIS.
Suzuki Coupling Stalls Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ for sterically hindered substrates.

Synthesis Workflow Diagram

SynthesisWorkflow Start Malononitrile + Triethyl Orthoformate Inter1 Ethoxymethylene Malononitrile Start->Inter1 Reflux, Ac2O Branch Hydrazine Choice Inter1->Branch RouteA Hydrazine Hydrate (R=H) Branch->RouteA RouteB R-Hydrazine (R=Ph, t-Bu) Branch->RouteB PyrazA 5-amino-4-cyanopyrazole (Unsubstituted) RouteA->PyrazA EtOH, Reflux PyrazB 1-R-5-amino-4-cyanopyrazole (N1-Substituted) RouteB->PyrazB Regioselective Cyclization Cyclization (Formamide/Formamidine) PyrazA->Cyclization PyrazB->Cyclization CoreA 4-APP (Parent) Cyclization->CoreA CoreB 1-R-4-APP Cyclization->CoreB Funct C3-Iodination (NIS, DMF) CoreB->Funct Coupling Suzuki Coupling (Ar-B(OH)2, Pd) Funct->Coupling Final Target Kinase Inhibitor (e.g., PP1, Ibrutinib Int.) Coupling->Final

Figure 2: Decision tree for the synthesis of 4-APP derivatives, highlighting the divergence for N1-substituted targets.

References

  • Hanefeld, U., et al. "One-pot synthesis of 4-aminopyrazolo[3,4-d]pyrimidine." J. Chem. Soc., Perkin Trans. 1, 1996.

  • Hanke, J. H., et al. "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor (PP1)." Journal of Biological Chemistry, 1996.

  • Bishop, A. C., et al. "A chemical switch for inhibitor-sensitive alleles of any protein kinase." Nature, 2000.

  • Honigberg, L. A., et al. "The Bruton tyrosine kinase inhibitor PCI-32765 (Ibrutinib) blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy." PNAS, 2010.

  • Traxler, P., et al. "Pyrazolo[3,4-d]pyrimidines as potent and selective inhibitors of the EGF receptor tyrosine kinase." Journal of Medicinal Chemistry, 1996.

  • Cohen, M. S., et al. "Structural bioinformatics-based design of selective, irreversible kinase inhibitors." Science, 2005.

Sources

Application

Application Note: In Vitro Kinase Assay Protocol for 3H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Introduction & Mechanistic Rationale The 3H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a highly privileged pharmacophore in modern oncology and immunology drug discovery. Structurally functioning as an adenine isostere...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 3H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a highly privileged pharmacophore in modern oncology and immunology drug discovery. Structurally functioning as an adenine isostere, this bicyclic core mimics the purine ring of adenosine triphosphate (ATP). This structural homology allows pyrazolo-pyrimidine derivatives to dock deeply into the orthosteric ATP-binding pocket (the "hinge region") of various protein kinases, acting as potent, reversible, ATP-competitive inhibitors 1[1].

Classic examples of this inhibitor class include PP1 and PP2 , which are widely utilized to selectively inhibit Src-family kinases (SFKs) such as Lck, Fyn, and Hck 2[2].

The Causality of In Vitro Profiling: While cell-based assays are essential for determining physiological efficacy, they are confounded by cellular permeability, efflux pump activity, and off-target cytotoxicity. To establish a definitive Structure-Activity Relationship (SAR) for newly synthesized 3H-pyrazolo[3,4-d]pyrimidin-4-amine analogs, researchers must isolate the direct enzymatic blockade. An in vitro biochemical kinase assay achieves this by stripping away the cellular context, allowing for the precise calculation of the half-maximal inhibitory concentration (


) against purified recombinant kinases.

Mechanism ATP ATP (Phosphate Donor) Kinase Target Kinase (e.g., Src, Lck, Fyn) ATP->Kinase Binds Orthosteric Site Inhibitor 3H-pyrazolo[3,4-d]pyrimidin-4-amine (Adenine Isostere) Inhibitor->Kinase Competitive Blockade Substrate Peptide Substrate Kinase->Substrate Catalytic Transfer PhosphoSubstrate Phosphorylated Substrate + ADP Substrate->PhosphoSubstrate Phosphorylation Downstream Oncogenic Signaling (Proliferation / Survival) PhosphoSubstrate->Downstream Signal Transduction

Caption: Mechanism of ATP-competitive kinase inhibition by 3H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives.

Experimental Design: The Luminescent ADP Detection Strategy

Historically, kinase assays relied on hazardous radiometric techniques (e.g.,


). For modern, high-throughput profiling of pyrazolo-pyrimidine compounds, the 3[3] is the industry standard.

Why ADP-Glo? Because 3H-pyrazolo[3,4-d]pyrimidin-4-amines are ATP-competitive, assaying them requires varying ATP concentrations (often up to 1 mM to match physiological conditions or calculate


). The ADP-Glo system is highly tolerant of high ATP concentrations and relies on a positive-readout luminescent signal. It operates via a two-step causality loop:
  • ATP Depletion: After the kinase reaction, an optimized reagent is added to terminate the kinase activity and enzymatically deplete all unconsumed ATP. This prevents massive background noise.

  • ADP Conversion & Detection: A second reagent converts the reaction product (ADP) back into ATP. This newly synthesized ATP drives a luciferase/luciferin reaction, emitting light that is directly proportional to kinase activity3[3].

Quantitative Data: Reference Potency of Pyrazolo-Pyrimidine Inhibitors

To benchmark your novel 3H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, compare their


 values against established analogs like PP1 and PP2. The table below summarizes the expected inhibitory profiles against primary targets.
CompoundTarget Kinase

(nM)
Assay TypeReference Source
PP1 Lck5In vitro kinase assay4[4]
PP1 Fyn6In vitro kinase assay4[4]
PP1 Src170In vitro kinase assay4[4]
PP2 Lck4In vitro kinase assay2[2]
PP2 Fyn5In vitro kinase assay2[2]

Detailed Step-by-Step Protocol

This protocol outlines a 384-well microplate format (5 µL kinase reaction volume) to conserve expensive recombinant enzymes while maintaining a robust Z'-factor.

A. Self-Validating Assay Controls

To ensure trustworthiness, every assay plate must include:

  • Positive Control (Max Signal): Kinase + Substrate + ATP + DMSO (Vehicle).

  • Negative Control (Background): Substrate + ATP + DMSO (No Kinase).

  • Reference Control: A known inhibitor (e.g., PP2) to validate assay sensitivity.

B. Methodology

Step 1: Reagent Preparation

  • Prepare a 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 2 mM DTT).
    
  • Serially dilute the 3H-pyrazolo[3,4-d]pyrimidin-4-amine compound in 100% DMSO (typically 10-point dose-response, 1:3 dilutions starting at 10 µM).

  • Dilute the compound further in 1X Kinase Buffer to reach a 4X working concentration (final DMSO in the reaction must not exceed 1% to prevent kinase denaturation).

Step 2: Kinase/Inhibitor Pre-Incubation

  • Expert Insight: Pyrazolo-pyrimidine derivatives often exhibit slow-binding kinetics due to induced-fit conformational changes in the kinase hinge region.

  • Add 1.25 µL of the 4X inhibitor solution to the 384-well plate.

  • Add 1.25 µL of 4X Recombinant Kinase (e.g., Src or Lck).

  • Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the kinase active site before the highly concentrated ATP competitor is introduced.

Step 3: Kinase Reaction Initiation

  • Add 2.5 µL of a 2X ATP/Substrate mix to initiate the reaction.

  • Seal the plate and incubate for 60 minutes at room temperature.

Step 4: ATP Depletion

  • Add 5 µL of ADP-Glo™ Reagent to all wells.

  • Incubate for 40 minutes at room temperature.

  • Causality: This step is critical. The reagent halts the kinase reaction and utilizes a proprietary ATPase to degrade the remaining unreacted ATP, ensuring that any subsequent luminescence is strictly derived from the ADP generated during Step 3.

Step 5: Kinase Detection & Readout

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate for 30–60 minutes at room temperature.

  • Read luminescence using a microplate reader (e.g., BMG CLARIOstar) with an integration time of 0.5–1 second per well.

  • Calculate % inhibition relative to controls and fit the data to a 4-parameter logistic (4PL) regression model to determine the

    
    .
    

Workflow Prep Step 1 Reagent Prep & Dilutions Incubate Step 2 Pre-incubation Kinase + Inhibitor Prep->Incubate Reaction Step 3 Kinase Reaction Add ATP/Substrate Incubate->Reaction Stop Step 4 ATP Depletion Add ADP-Glo Reagent Reaction->Stop Detect Step 5 Detection Luciferase Reaction Stop->Detect

Caption: Step-by-step workflow of the homogeneous luminescent ADP-Glo in vitro kinase assay.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.National Institutes of Health (NIH) / PMC.
  • dimethylethyl)-1H-pyrazolo[3,4- d]pyrimidin-4-amine and Related Kinase Inhibitors.BenchChem.
  • ADP-Glo™ Kinase Assay Technical Manual.Promega Corporation.
  • PP2 (kinase inhibitor).Grokipedia.

Sources

Method

using 3H-pyrazolo[3,4-d]pyrimidin-4-amine in EGFR inhibitor screening

An In-Depth Guide to Screening 3H-pyrazolo[3,4-d]pyrimidin-4-amine Based Compounds Against Epidermal Growth Factor Receptor (EGFR) Introduction: Targeting a Key Driver of Cancer The Epidermal Growth Factor Receptor (EGFR...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Screening 3H-pyrazolo[3,4-d]pyrimidin-4-amine Based Compounds Against Epidermal Growth Factor Receptor (EGFR)

Introduction: Targeting a Key Driver of Cancer

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a receptor tyrosine kinase that governs critical processes like cell proliferation, survival, and differentiation.[1][2] In normal physiology, its activation is tightly regulated. However, in numerous cancers, including non-small-cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, the EGFR signaling pathway is hijacked.[3][4] This dysregulation, often driven by mutations, gene amplification, or protein overexpression, leads to the uncontrolled cell growth that is a hallmark of cancer.[4][5][6] This makes EGFR a highly validated and compelling target for cancer therapy.[3][7][8][9]

The pursuit of small-molecule kinase inhibitors has become a major focus of modern oncology.[10] Within this field, certain chemical scaffolds have emerged as "privileged" structures due to their inherent ability to interact with the ATP-binding pocket of kinases. The pyrazolo[3,4-d]pyrimidine core is one such scaffold.[10][11][12] As a bioisostere of adenine, the core component of ATP, it provides an excellent foundation for designing potent and selective kinase inhibitors.[10][13][14] Specifically, derivatives of 4-amino-1H-pyrazolo[3,4-d]pyrimidine have been successfully optimized to create highly potent and selective inhibitors of EGFR, demonstrating efficacy in both biochemical and cellular models.[15][16]

This document serves as a comprehensive application guide for researchers and drug discovery professionals. It provides the scientific rationale and detailed protocols for screening novel compounds based on the 3H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold against EGFR. We will move from the fundamental principles of EGFR signaling to a practical, step-by-step screening cascade designed to identify and validate promising new therapeutic candidates.

Section 1: The Molecular Target - Understanding EGFR Signaling

Effective inhibitor design and screening require a foundational understanding of the target's mechanism. Upon binding its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of key tyrosine residues in its intracellular domain.[1][2][17] This phosphorylation event creates docking sites for adaptor proteins, initiating a cascade of downstream signaling. The two most critical pathways for cancer progression are:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.[4][6]

  • The PI3K-AKT-mTOR Pathway: Crucially promotes cell survival, growth, and metabolism.[4][5]

Dysregulation is often caused by specific mutations within the EGFR kinase domain. The most common "activating" mutations, such as in-frame deletions in exon 19 and the L858R point mutation in exon 21, make tumors highly sensitive to first-generation EGFR inhibitors.[4][5][18] However, tumors inevitably develop resistance, frequently through a secondary "gatekeeper" mutation, T790M, which sterically hinders the binding of these early inhibitors.[19] Therefore, a robust screening platform must not only assess activity against wild-type (WT) EGFR but also against these clinically relevant mutant forms.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2/SOS Dimer->Grb2 PI3K PI3K Dimer->PI3K Ras RAS Grb2->Ras Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Gene Transcription (Proliferation, Survival) Erk->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR

Caption: The EGFR signaling cascade leading to cell proliferation and survival.

Section 2: The Screening Workflow: A Multi-Stage Approach

Identifying a potent and selective inhibitor requires a systematic screening cascade. This process is designed to efficiently test a large number of compounds and progressively filter them based on increasingly stringent and biologically relevant criteria. The workflow ensures that resources are focused on the most promising candidates.

Screening_Workflow cluster_0 Compound Library cluster_1 Stage 1: Primary Screen cluster_2 Stage 2: Secondary Screen cluster_3 Stage 3: Mechanism of Action cluster_4 Stage 4: Lead Optimization Library 3H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives Biochemical Biochemical Assay (e.g., ADP-Glo™) Determine Direct EGFR Inhibition Library->Biochemical Hit_ID Hit Identification (Potency Cutoff) Biochemical->Hit_ID Hit_ID->Library Inactive Cell_Viability Cell-Based Assay (e.g., CellTiter-Glo®) Assess Anti-Proliferative Effect Hit_ID->Cell_Viability Active Hits Target_Validation Target Engagement Assay (e.g., Western Blot for p-EGFR) Confirm On-Target Activity Cell_Viability->Target_Validation Lead_Opt Selectivity Profiling ADME/Tox Studies Target_Validation->Lead_Opt Confirmed Leads

Caption: A typical kinase inhibitor screening cascade.

Section 3: Protocols for EGFR Inhibitor Screening

This section provides detailed, step-by-step protocols for the key assays in the screening cascade.

Part 3.1: Biochemical Assays - Measuring Direct Enzyme Inhibition

Biochemical assays are the crucial first step, providing a clean, cell-free system to measure the direct interaction between a compound and the EGFR kinase domain.[20] They quantify the ability of a compound to inhibit the phosphorylation of a substrate by EGFR. Luminescence-based assays that measure ATP consumption are ideal for high-throughput screening (HTS) due to their sensitivity and simple "add-and-read" format.[2][21]

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2]

Materials:

  • Recombinant human EGFR protein (Wild-Type, L858R, T790M mutants)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (at a concentration near the Kₘ for EGFR)

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)[2]

  • Test compounds (solubilized in DMSO) and a known inhibitor (e.g., Erlotinib)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Solid white, low-volume 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Create a serial dilution series of your test compounds in DMSO. A common starting point is a 10 mM stock, diluted in 3-fold steps to create a 10-point dose-response curve.

  • Assay Plate Setup: Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Enzyme/Substrate Addition: Prepare a master mix of EGFR enzyme and substrate in kinase assay buffer. Add 4 µL of this mix to all wells.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 5 µL to all wells to start the kinase reaction. The final reaction volume is 10 µL.

    • Causality Note: Initiating the reaction with ATP ensures that the enzyme and inhibitor have a chance to interact before the enzymatic turnover begins, providing a more accurate measure of inhibition.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Subtract the "no enzyme" background from all other readings.

  • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration (or a known potent inhibitor) as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[1][22]

CompoundTarget EGFRHypothetical IC₅₀ (nM)
Test Compound (Pyrazolo-Derivative A) Wild-Type45.2
L858R Mutant8.7
T790M Mutant650.1
Control (Erlotinib) Wild-Type5.0
L858R Mutant1.2
T790M Mutant>10,000
Table 1: Example of IC₅₀ data presentation for a novel pyrazolopyrimidine compound compared to a known inhibitor against different EGFR variants.
Part 3.2: Cell-Based Assays - Assessing Cellular Efficacy

While biochemical assays confirm direct target engagement, cell-based assays are essential to determine if a compound can enter a cell, engage its target in a complex biological environment, and produce a desired downstream effect.[7][20]

Protocol 2: Cell Viability/Anti-Proliferation Assay

This assay measures the ability of an inhibitor to reduce the viability or proliferation of cancer cells that are dependent on EGFR signaling.[20]

Materials:

  • EGFR-dependent cancer cell lines (e.g., NCI-H1975 [L858R, T790M], HCC827 [del E746-A750], A431 [WT overexpressed])[7]

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds and a known inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent

  • Opaque-walled 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the cells for 72 hours. This duration is typically sufficient to observe significant effects on proliferation.

  • Assay Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

Data Analysis:

The data analysis is similar to the biochemical assay. The results are used to calculate a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value, reflecting the compound's potency in a cellular context.

Protocol 3: Western Blot for EGFR Phosphorylation

This assay provides direct evidence of target engagement within the cell by measuring the phosphorylation state of EGFR and its downstream effectors. A reduction in phosphorylation indicates successful inhibition of the kinase.[20][23]

Materials:

  • EGFR-dependent cell line (e.g., A431)

  • Cell culture medium, Fetal Bovine Serum (FBS), Phosphate-Buffered Saline (PBS)

  • EGF ligand

  • Test compounds

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system (e.g., PVDF membrane)

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Starvation: Grow A431 cells to ~80% confluency. Serum-starve the cells overnight in a serum-free medium.

    • Causality Note: Serum starvation synchronizes the cells and reduces basal EGFR activity, creating a low-background state to observe EGF-induced phosphorylation clearly.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of your test compound (or DMSO control) for 2 hours.

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce robust EGFR phosphorylation. A non-stimulated control should be included.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with a primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. f. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and loading controls like GAPDH to ensure that changes in phosphorylation are not due to changes in total protein levels.

Data Analysis:

Quantify the band intensity using software like ImageJ. The level of phosphorylated protein should be normalized to the total protein level for that target. The results will show a dose-dependent decrease in EGFR, AKT, and ERK phosphorylation in cells treated with an effective inhibitor.

Section 4: Advanced Considerations

  • Kinase Selectivity: Because the ATP-binding sites of kinases are conserved, off-target activity is a major concern.[24] Lead compounds should be profiled against a broad panel of kinases to assess their selectivity. A highly selective inhibitor is less likely to cause off-target toxicities.[24]

  • Orthogonal Assays: To validate hits and rule out assay artifacts, it is crucial to use orthogonal assays that employ different detection technologies. For example, a primary hit from a luminescence assay can be confirmed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is another robust method for HTS.[25][26]

  • Resistance Mutations: As drug development progresses, it is imperative to test lead compounds against a panel of clinically relevant EGFR resistance mutations to understand their potential efficacy in later lines of therapy.[5][27]

Conclusion

The 3H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a validated and highly promising starting point for the development of novel EGFR inhibitors.[8] By employing a systematic screening cascade that moves from high-throughput biochemical assays to more complex cell-based models, researchers can effectively identify and characterize potent and selective drug candidates. The protocols and rationale outlined in this guide provide a solid framework for executing such a screening campaign, with a clear focus on generating reliable, reproducible, and biologically meaningful data to drive the next generation of targeted cancer therapies.

References

  • Targeting the EGFR signaling p
  • Targeting the EGFR signaling pathway in cancer therapy: Wh
  • EGFR Assays & Drug Discovery Services - Reaction Biology.
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC.
  • Epidermal Growth Factor Receptor Cell Proliferation Signaling P
  • Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines - PubMed.
  • The Epidermal Growth Factor Receptor P
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
  • (PDF)
  • Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry.
  • Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies - PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing.
  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values - AssayQuant.
  • In Vitro Kinase Assay for EGFR Inhibitor IC50 Determin
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
  • EGFR-Targeted Therapy: A New Beginning.
  • Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing - AACR Journals.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI.
  • EGFR Kinase Assay Kit - BPS Bioscience.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • EGFR Kinase Assay - Promega Corpor
  • EGFR-Targeted Therapies: A Liter
  • Application Notes and Protocols for Assessing the Efficacy of EGFR Inhibitors - Benchchem.
  • Targeted treatment of mutated EGFR-expressing non-small-cell lung canc | LCTT.
  • HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - NCBI.
  • Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Analyze the Disruption of EGFR/HER2 Dimers: A NEW METHOD TO EVALUATE THE EFFICIENCY OF TARGETED THERAPY USING MONOCLONAL ANTIBODIES - PMC.
  • Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays - Bio-Rad.
  • TR-FRET powers smarter drug screening | Scientist Live.
  • TR-FRET Measurements | BMG LABTECH.

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Application

Application Note: Protocol for Suzuki-Miyaura Coupling of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Part 1: Strategic Analysis & Chemical Logic The Substrate Challenge The substrate 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter 3-I-PP ) is a "privileged scaffold" in kinase inhibitor discovery, most notably serv...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

The substrate 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter 3-I-PP ) is a "privileged scaffold" in kinase inhibitor discovery, most notably serving as the core for the BTK inhibitor Ibrutinib . However, it presents a dichotomy of reactivity that often leads to failed reactions in standard Suzuki protocols:

  • The "Good" (C3-Iodide): The C-I bond at the 3-position is highly reactive toward oxidative addition by Pd(0), making it an excellent electrophile.

  • The "Bad" (N1-H Acidity): The pyrazole proton (N1-H) is significantly acidic (

    
    ). Under the basic conditions required for Suzuki coupling (pH 10-12), this position deprotonates, forming a pyrazolate anion. This anion can:
    
    • Coordinate to the Palladium center, poisoning the catalyst.

    • Reduce the solubility of the substrate in organic solvents (like Dioxane or Toluene), causing the reaction to stall.

  • The "Ugly" (Exocyclic Amine): While the C4-amine is less nucleophilic, it can participate in competitive N-arylation if Cu-cocatalysts are present or if highly active Pd-precatalysts are used without proper ligand shielding.

The "Process vs. Discovery" Decision

To ensure success, we define two distinct protocols based on your project stage:

  • Route A (The "Gold Standard" - Protected): For scale-up (>1g) or difficult boronic acids. Requires N1-protection (THP or Boc) to mask the acidity and improve solubility. (Recommended)

  • Route B (Direct Coupling): For rapid library synthesis (<100mg). Uses specific bases and phase-transfer conditions to couple the naked substrate.

Part 2: Workflow Visualization

The following diagram outlines the logical flow for the recommended "Gold Standard" route, ensuring the integrity of the pyrazolopyrimidine core.

G Start 3-I-PP (Starting Material) Step1 Step 1: N1-Protection (DHP/PTSA or Boc2O) Start->Step1 Mask Acidic NH Inter1 Protected Intermediate (Soluble in organics) Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2 / K3PO4) Inter1->Step2 Cross-Coupling Inter2 Coupled Product (Protected) Step2->Inter2 Step3 Step 3: Deprotection (Acid Hydrolysis) Inter2->Step3 HCl/MeOH Final Final C3-Arylated Product Step3->Final

Figure 1: Strategic workflow for the high-yield functionalization of the 3-iodo-pyrazolo-pyrimidine core.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Protected Route)

Use this for scale-up or when high purity is required.

Phase 1: N1-Protection (THP Installation)

The Tetrahydropyranyl (THP) group is preferred over Boc due to its stability under the basic aqueous conditions of the Suzuki coupling.

  • Setup: Charge a flask with 3-I-PP (1.0 eq) and 3,4-dihydro-2H-pyran (DHP) (2.0 eq) in anhydrous THF or Ethyl Acetate (10 mL/g).

  • Catalysis: Add p-Toluenesulfonic acid (PTSA) (0.05 eq).

  • Reaction: Heat to 60°C for 2-4 hours. Monitor by TLC (the product will be significantly less polar).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1][2] The product (N1-THP-3-iodo-PP) is usually clean enough for the next step after concentration.

Phase 2: Suzuki Cross-Coupling

Rationale: We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand stabilizes the Pd center, preventing aggregation during the slow oxidative addition to the electron-rich heterocycle.

Reagents:

  • Substrate: N1-THP-3-iodo-PP (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (3-5 mol%)

  • Base: K₃PO₄ (3.0 eq) (Preferred over Carbonates for better solubility/basicity balance)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[5]

Step-by-Step:

  • Degassing (Critical): In a reaction vial, combine the Substrate, Boronic Acid, and Base. Add the solvent mixture.[1][5][6][7] Sparge with Argon or Nitrogen for 10 minutes. Oxygen is the enemy of this reaction.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ quickly. Seal the vessel immediately.

  • Heating: Heat to 85-90°C for 4–12 hours.

    • Checkpoint: The solution should turn dark black/brown. If palladium black precipitates early (within 30 mins) and the reaction stalls, add more ligand (dppf) or switch to Protocol B.

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Filter through a pad of Celite to remove Pd residues. Separate layers.

Phase 3: Deprotection
  • Dissolve the crude coupled product in MeOH or Dioxane .

  • Add 4N HCl in Dioxane (5.0 eq).

  • Stir at RT (or 40°C) for 1-2 hours until the THP group is cleaved.

  • Neutralize with NaHCO₃ and collect the solid precipitate (the free base product).

Protocol B: Direct Coupling (Unprotected)

Use this for rapid screening of boronic acids where an extra protection step is inefficient.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5-10 mol%) - Higher loading required.

  • Base: Na₂CO₃ (saturated aqueous solution, ~2M).

  • Solvent: DME (Dimethoxyethane) : Water (3:1). DME is superior to Dioxane here due to better solvation of the anionic substrate.

Step-by-Step:

  • Suspend 3-I-PP (1.0 eq) and Boronic Acid (1.3 eq) in DME.

  • Add Na₂CO₃ (aq) (3.0 eq).

  • Degas thoroughly. Add Pd(PPh₃)₄ .

  • Microwave: Irradiate at 120°C for 30 minutes. (Or reflux thermal for 16h).

  • Note: Yields are typically 40-60%. Purification is harder due to the polarity of the free amine.

Part 4: Optimization Matrix & Troubleshooting

If yields are low (<40%), consult the following matrix to adjust variables based on the observed failure mode.

ObservationDiagnosisCorrective Action
No Reaction (SM remaining) Catalyst PoisoningThe free NH is coordinating Pd. Switch to Protocol A (Protected) . Alternatively, try XPhos Pd G2 which is more robust.
Deboronation (Ar-H formed) ProtodeboronationThe boronic acid is unstable. Switch to Boronic Pinacol Ester or use KF as the base in anhydrous THF.
Dehalogenation (SM becomes H-PP)

-Hydride Elimination
Reaction too hot or solvent wet (if not intended). Lower temp to 70°C. Ensure solvents are degassed.
Pd Black Precipitation Ligand DissociationThe catalyst is dying. Add 10 mol% free PPh₃ or dppf ligand to stabilize the active species.

Part 5: Mechanistic Insight

Understanding the cycle allows for better troubleshooting. The diagram below highlights the critical "Transmetallation" step, which is the rate-limiting step for this specific crowded heterocycle.

Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-I Species) Pd0->OxAdd + 3-I-PP TransMet Trans- metallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle.[4] Note that for 3-I-PP, the Oxidative Addition is fast, but Transmetallation is often hindered by the steric bulk of the pyrimidine ring.

References

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. Link

  • Janssen Pharmaceutica NV. (2014). Process for the preparation of Ibrutinib.[1][3][5][7][8][9][10][11][12] WO2014022390. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4][13] Chemical Reviews. Link

  • BenchChem. (2025).[1][9] Application Notes and Protocols for Suzuki Coupling Reactions.Link

  • Burger, J. A., et al. (2015). Ibrutinib as Initial Therapy for Patients with Chronic Lymphocytic Leukemia. New England Journal of Medicine. Link

Sources

Method

Application Note: Evaluating 3H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Targeted Kinase Inhibitors in Breast Cancer

Executive Summary The pyrazolo[3,4-d]pyrimidin-4-amine scaffold—encompassing its 1H and 3H tautomeric forms—has emerged as a highly privileged pharmacophore in targeted oncology. Structurally mimicking the adenine ring o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold—encompassing its 1H and 3H tautomeric forms—has emerged as a highly privileged pharmacophore in targeted oncology. Structurally mimicking the adenine ring of ATP, this bicyclic core serves as a versatile foundation for designing potent, ATP-competitive kinase inhibitors 1. In the context of breast cancer, specific derivatives have demonstrated profound efficacy against aggressive subtypes, notably Triple-Negative Breast Cancer (TNBC) and Estrogen Receptor-positive (ER+) models, by selectively targeting Src, Epidermal Growth Factor Receptor (EGFR), and Breast Tumor Kinase (BRK/PTK6) 2, 3. This guide outlines the mechanistic rationale, quantitative benchmarks, and self-validating experimental protocols required to evaluate these compounds in preclinical drug development.

Mechanistic Rationale & Target Engagement

The efficacy of pyrazolo[3,4-d]pyrimidine derivatives relies on specific structural modifications that dictate kinase selectivity and downstream phenotypic outcomes:

  • Src Kinase Inhibition in TNBC: Derivatization at the 3-position (e.g., 3-phenylethynyl substitutions) drives deep insertion into the hydrophobic pocket of the Src kinase domain. Compounds like 1j and 13an exhibit sub-nanomolar Src inhibition, effectively shutting down the MAPK/ERK signaling cascade and suppressing tumor proliferation in MDA-MB-231 xenograft models 3, 4.

  • EGFR & DHFR Targeting in ER+ Models: In MCF-7 cells, benzylidene acetohydrazide and amino acid conjugates of the scaffold act as dual-action agents. They inhibit EGFR and Dihydrofolate Reductase (DHFR), respectively, leading to S-phase cell cycle arrest and a dramatic shift in the apoptotic index (upregulating Bax while diminishing Bcl-2) [[5]](), [[1]]().

  • BRK/PTK6 Suppression: BRK is an oncogenic driver overexpressed in ~85% of breast carcinomas. While biochemical inhibition of BRK by pyrazolo-pyrimidines blocks Epithelial-Mesenchymal Transition (EMT), it often requires multiplexing with other target inhibitors to achieve direct cytotoxicity 2.

Mechanism Compound Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives Src Src Kinase Compound->Src Inhibits (ATP-competitive) BRK BRK / PTK6 Compound->BRK Inhibits EGFR EGFR Compound->EGFR Inhibits Apoptosis Apoptosis (Bax ↑, Bcl-2 ↓) Compound->Apoptosis Induces MAPK MAPK / ERK Pathway Src->MAPK Activates FAK FAK / Paxillin Src->FAK Activates BRK->MAPK Activates EGFR->MAPK Activates Proliferation Tumor Proliferation & EMT MAPK->Proliferation Promotes FAK->Proliferation Promotes Apoptosis->Proliferation Suppresses

Figure 1: Mechanistic pathways of pyrazolo[3,4-d]pyrimidin-4-amine derivatives in breast cancer.

Quantitative Efficacy Data

The following table synthesizes the in vitro efficacy of leading pyrazolo[3,4-d]pyrimidine derivatives across various breast cancer models, providing benchmarks for comparative drug development:

Derivative / CompoundPrimary TargetCell Line ModelIC₅₀ / GI₅₀ ValueKey Mechanistic OutcomeSource
Compound 1j (3-phenylethynyl)Src KinaseMDA-MB-231 (TNBC)Src: 0.0009 μM Cell: 0.011 μMComplete tumor suppression in xenograft; MAPK inhibition.3, 6
Compound 13an Src / KDRMDA-MB-231 (TNBC)Src: 0.003 μMReduced hERG toxicity; potent anti-TNBC activity.4
Compound 17 (benzylidene)EGFRMCF-7 (ER+)EGFR: 4.18 μM Cell: 5.36 - 9.09 μMStrong suppression of EGFR-mediated proliferation.[[1]]()
Compound 7f (amino acid conj.)DHFRMCF-7 (ER+)DHFR: 1.83 μMS-phase arrest; Bax upregulation, Bcl-2 downregulation.5

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and orthogonal validation steps to confirm that observed phenotypes are directly caused by target engagement, rather than off-target toxicity or assay artifacts.

Protocol A: Phenotypic Screening via SRB Viability Assay

Causality & Validation: While MTT assays are common, highly conjugated pyrazolo-pyrimidine derivatives can sometimes undergo redox cycling, artificially inflating MTT absorbance. The Sulforhodamine B (SRB) assay binds to basic amino acid residues, providing a redox-independent measure of total cellular protein mass to validate true anti-proliferative effects .

  • Cell Seeding: Seed MDA-MB-231 and MCF-7 cells at 5 × 10³ cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 9-point serial dilution of the synthesized derivative (0.001 μM to 10 μM).

    • Internal Control: Include Dasatinib (for MDA-MB-231) or Methotrexate (for MCF-7) as positive controls [[5]](), [[3]](). Use 0.1% DMSO as the vehicle control.

  • Fixation: After 72h, fix cells by adding cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1h.

  • Staining & Elution: Wash plates with dH₂O, dry, and stain with 0.4% SRB solution for 10 min. Wash unbound dye with 1% acetic acid. Solubilize bound dye in 10 mM Tris base (pH 10.5).

  • Quantification: Measure absorbance at 515 nm. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Target Engagement via ADP-Glo Kinase Assay

Causality & Validation: To prove the compound is an ATP-competitive kinase inhibitor, the ADP-Glo assay is utilized. By measuring ADP formation rather than ATP depletion, this assay provides a high signal-to-background ratio crucial for detecting sub-nanomolar potency (e.g., Compound 1j) without interference from autofluorescent compounds 2.

  • Reaction Setup: In a 384-well plate, combine 1 ng of purified recombinant Src or BRK kinase, 10 μM of specific peptide substrate, and the test compound.

  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its Km for the specific kinase. Incubate for 60 min at room temperature.

    • Internal Control: Include a "No Enzyme" well (baseline ATP hydrolysis) and a "Vehicle" well (maximum kinase activity).

  • ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation).

  • Luminescence Readout: Add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30 min incubation). Read luminescence and calculate the biochemical IC₅₀.

Protocol C: Mechanistic Validation via Western Blotting

Causality & Validation: Observing cell death is insufficient; one must prove the signaling pathway was interrupted. Probing for both total and phosphorylated target proteins ensures the inhibitor specifically blocks kinase activity rather than causing non-specific protein degradation 5, 6.

  • Lysate Preparation: Treat MDA-MB-231 cells with the compound at 0.5×, 1×, and 2× IC₅₀ for 24h. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis & Transfer: Resolve 30 μg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Pathway Markers: Probe for p-Src (Tyr416), total Src, p-ERK1/2, and total ERK1/2.

    • Apoptosis Markers: Probe for Bax, Bcl-2, and Cleaved Caspase-3.

    • Loading Control: Probe for GAPDH or β-actin.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. A successful target engagement will show a dose-dependent decrease in p-Src and p-ERK without altering total Src/ERK levels, alongside an increased Bax/Bcl-2 ratio.

Workflow Culture 1. Cell Culture (MCF-7, MDA-MB-231) Treatment 2. Compound Treatment (0.01 - 10 μM) Culture->Treatment Split Treatment->Split Assay1 3a. Cell Viability (MTT / SRB Assay) Split->Assay1 Assay2 3b. Kinase Assay (ADP-Glo for Src/BRK) Split->Assay2 Assay3 3c. Protein Expression (Western Blot) Split->Assay3 Data 4. Data Analysis (IC50 & Mechanism) Assay1->Data Assay2->Data Assay3->Data

Figure 2: Self-validating experimental workflow for evaluating kinase inhibitors in vitro.

References

  • [5] Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. tandfonline.com. 5

  • [7] Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. nih.gov. 7

  • [2] Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. nih.gov. 2

  • [1] Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. arabjchem.org. 1

  • [3] Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. acs.org. 3

  • [4] From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. acs.org. 4

  • [6] Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. nih.gov. 6

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. rsc.org.

Sources

Application

Application Note: ADME Assessment Methodology for Pyrazolo[3,4-d]pyrimidine Derivatives

Executive Summary & Strategic Rationale Pyrazolo[3,4-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, functioning primarily as ATP-competitive kinase inhibitors (e.g., Src, Hck, BTK, mTOR)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Pyrazolo[3,4-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, functioning primarily as ATP-competitive kinase inhibitors (e.g., Src, Hck, BTK, mTOR). While their planar, aromatic structure mimics adenine to ensure high potency, this same structural feature introduces significant ADME (Absorption, Distribution, Metabolism, Excretion) challenges—specifically poor aqueous solubility and variable metabolic stability .

This Application Note provides a validated workflow for assessing these derivatives. Unlike generic ADME guides, this protocol prioritizes a "Solubility-First" approach. Experience shows that standard metabolic assays (like microsomes) often yield false negatives for this scaffold due to compound precipitation in aqueous buffers, not actual metabolic stability.

The "Gatekeeper" Workflow

The following decision tree outlines the logical flow of experiments. Solubility must be validated before moving to cell-based or enzymatic assays.

ADME_Workflow Start New Pyrazolo[3,4-d]pyrimidine Derivative Solubility 1. Kinetic Solubility (The Gatekeeper) Start->Solubility PAMPA 2. Permeability (PAMPA) Passive Diffusion Solubility->PAMPA Soluble > 10 µM Fail Redesign (Solubilizing Groups) Solubility->Fail Precipitates Metabolism 3. Metabolic Stability (Liver Microsomes) PAMPA->Metabolism High Permeability CYP_Inhib 4. CYP Inhibition (DDI Potential) Metabolism->CYP_Inhib T½ > 30 min

Figure 1: Critical path for ADME profiling. Note the "Redesign" loop at the solubility stage, critical for pyrazolo[3,4-d]pyrimidines.

Protocol 1: Kinetic Solubility (The Gatekeeper)

Rationale: Pyrazolo[3,4-d]pyrimidines often exhibit "brick-dust" properties due to strong intermolecular


-stacking. Standard thermodynamic solubility (24h shake-flask) is too slow for screening. We utilize a high-throughput Kinetic Solubility  assay via nephelometry or UV-Vis to identify compounds that will precipitate in downstream biological assays.
Materials
  • Stock Solution: 10 mM compound in DMSO.

  • Buffer: PBS (pH 7.[1]4) or Simulated Gastric Fluid (SGF, pH 1.2).

  • Detection: Microplate reader (UV-Absorbance at 620 nm or Nephelometry).

Step-by-Step Methodology
  • Preparation: Dispense 196 µL of buffer into a clear 96-well plate.

  • Spiking: Add 4 µL of the 10 mM DMSO stock to the buffer (Final concentration: 200 µM, 2% DMSO).

    • Expert Note: Do not exceed 2% DMSO; higher concentrations artificially solubilize the planar rings, leading to false positives.

  • Incubation: Shake at 600 rpm for 90 minutes at room temperature.

  • Read 1 (Total): Measure absorbance at 620 nm (turbidity). High absorbance indicates precipitation.

  • Filtration: Filter the samples using a 0.45 µm filter plate (vacuum manifold).

  • Read 2 (Filtrate): Measure UV absorbance of the filtrate at the compound's

    
     (determined previously).
    
  • Calculation:

    
    
    

Success Criteria: For a pyrazolo[3,4-d]pyrimidine to proceed to metabolic assays, it should demonstrate kinetic solubility


.

Protocol 2: PAMPA (Permeability)

Rationale: These derivatives are generally lipophilic and permeate well by passive diffusion. However, bulky substituents at the N1 or C4 position can impede transport. PAMPA (Parallel Artificial Membrane Permeability Assay) is preferred over Caco-2 for early screening as it isolates passive diffusion from efflux transporter effects.

Experimental Setup
  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Membrane Lipid: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

Protocol
  • Membrane Coating: Carefully pipette 5 µL of the lipid/dodecane mixture onto the filter of the donor plate.[2] Ensure the filter is translucent (wetted) but not leaking.

  • Donor Solution: Dilute compound to 10 µM in PBS (pH 7.4). Add 150 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4) to the acceptor wells.

    • Expert Note: For pyrazolo-pyrimidines, use a "Double Sink" condition by adding a scavenger (e.g., BSA or surfactant) to the acceptor well if the compound is highly lipophilic (LogD > 3.0), to simulate blood flow and prevent back-diffusion.

  • Sandwich & Incubate: Place the donor plate on top of the acceptor plate. Incubate for 5 hours at 25°C in a humidity chamber.

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    

Protocol 3: Metabolic Stability (Microsomal)

Rationale: The electron-rich pyrazolo[3,4-d]pyrimidine core is susceptible to oxidative metabolism by Cytochrome P450s (CYPs), particularly at the N1-alkyl/aryl substituents and the C4-amino group. This assay determines the Intrinsic Clearance (


).[3]
Workflow Visualization

Microsomal_Assay Prep Pre-Incubation (Microsomes + Compound) 37°C, 5 min Start Start Reaction Add NADPH Prep->Start Sampling Sampling Points 0, 15, 30, 45, 60 min Start->Sampling Quench Quench Add Ice-Cold ACN + IS Sampling->Quench Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze

Figure 2: Microsomal stability incubation timeline.

Detailed Protocol
  • Reaction Mix: Prepare a master mix containing:

    • Human Liver Microsomes (HLM): 0.5 mg/mL protein final.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Test Compound: 1 µM final (ensure < 0.1% DMSO).

  • Pre-incubation: Incubate the mix at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH (1 mM final concentration) to start the reaction.

    • Control: Run a parallel incubation without NADPH to detect non-CYP mediated hydrolysis (common in prodrugs of this class).

  • Sampling: At t=0, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Warfarin or Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 minutes (4°C) to pellet proteins. Inject supernatant into LC-MS/MS.

Data Interpretation: Plot


 vs. Time. The slope 

is the elimination rate constant.


Summary of Key Parameters

ParameterAssay TypeTarget ValueCritical Failure Mode for Pyrazolo[3,4-d]pyrimidines
Solubility Kinetic (Nephelometry)

Precipitation leads to false low potency and false high clearance.
Permeability PAMPA (DOPC lipid)

Low permeability due to high Polar Surface Area (PSA) if over-functionalized.
Metabolic Stability HLM (Microsomes)

Rapid oxidation of N1-substituents or dealkylation at C4.
CYP Inhibition Fluorescent/LC-MS

Strong binding to CYP3A4 heme due to nitrogen-rich heterocycle.

References

  • Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 2011.[4] [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility. Journal of Medicinal Chemistry, 2017.[5][6] [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • In Vitro Metabolism and Transporter Assays (FDA Guidance). U.S. Food and Drug Administration. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3H-pyrazolo[3,4-d]pyrimidin-4-amine Synthesis

Status: Operational Ticket ID: CHEM-SUP-2024-PYR Assigned Specialist: Senior Application Scientist, Heterocycle Division Introduction The 3H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is the pharmacophore backbone for num...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-2024-PYR Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction

The 3H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is the pharmacophore backbone for numerous kinase inhibitors (e.g., Ibrutinib intermediates, PP1/PP2 Src inhibitors). While the core structure mimics adenine (ATP-competitive), its synthesis is plagued by three distinct failure modes: N-alkylation regioselectivity (N1 vs. N2) , incomplete cyclization , and solubility-driven purification failures .

This guide bypasses standard textbook procedures to address the specific "pain points" where reactions fail in a real-world drug discovery context.

Module 1: The Regioselectivity Crisis (N1 vs. N2)

The Problem: You are attempting to alkylate the pyrazole ring (or close the ring with a substituted hydrazine), aiming for the N1-isomer (bioactive, mimics purine N9). However, you consistently isolate the N2-isomer or an inseparable mixture.

The Science (Why it happens): The pyrazolo[3,4-d]pyrimidine system is an ambient nucleophile.

  • Thermodynamics: The N1-tautomer is generally more stable in the fused system, but the N2-position often has higher electron density or less steric hindrance depending on the synthetic route.

  • Kinetics: Under basic alkylation conditions (

    
    ), the "harder" nucleophile (often N2) can react faster if the N1 position is sterically crowded by the C7 substituent.
    
Troubleshooting Guide: Regiocontrol
SymptomRoot CauseCorrective Action
Mixture of N1/N2 isomers (Alkylation)

reaction is unselective due to competing sterics/electronics.
Switch to Mitsunobu: Use the corresponding alcohol with DIAD/PPh3. Mitsunobu conditions often favor N1 alkylation due to the specific mechanism of the betaine intermediate.
Exclusive N2 Product Steric clash at C7 or "Kinetic Trap."Transient Blocking: Use a bulky protecting group (e.g., THP) that favors N1, then deprotect and alkylate. Alternatively, switch solvent polarity . Non-polar solvents often favor N1; polar aprotic (DMF/DMSO) can increase N2 rates.
Loss of Regioselectivity during Cyclization Hydrazine attack on ethoxymethylenemalononitrile is reversible.Temperature Control: Low-temperature addition (-10°C to 0°C) of the hydrazine favors the kinetic Michael addition product (usually leading to N1), whereas reflux promotes thermodynamic equilibration (often leading to mixtures).
Visualizing the Divergence

Regioselectivity Start Starting Material (Unsubstituted Pyrazole) Base Base/Electrophile (NaH/R-X) Start->Base N1_Path N1 Attack (Thermodynamic/Steric) Base->N1_Path Mitsunobu or Steric Control N2_Path N2 Attack (Kinetic/Electronic) Base->N2_Path Standard Alkylation (Small R-X) Product_N1 N1-Isomer (Target: Kinase Active) N1_Path->Product_N1 Product_N2 N2-Isomer (Impurity: Inactive) N2_Path->Product_N2

Caption: Divergent pathways in pyrazolo[3,4-d]pyrimidine alkylation. N1 is the target; N2 is the common parasitic side reaction.

Module 2: Core Cyclization & Functionalization

The Problem: The reaction stalls at the open-chain intermediate (hydrazide) or the 4-chloro displacement (


) yields the hydrolyzed 4-hydroxy (pyrimidinone) product instead of the amine.

The Science:

  • Cyclization: The closure of the pyrimidine ring onto the pyrazole requires high temperatures. If water is present, the formamide/orthoester hydrolyzes before cyclization completes.

  • Amination (

    
    ):  The C4 position is electron-deficient, but water is a potent competitor to ammonia/amines. The 4-OH byproduct is a "thermodynamic sink"—once formed, it will not react further.
    
Protocol: High-Fidelity 4-Amino Synthesis
  • Preparation of 4-Cl Intermediate:

    • Reflux the pyrazol-4-ol in POCl3 (neat) with catalytic N,N-dimethylaniline .

    • Critical Step: Evaporate POCl3 completely under vacuum. Do not quench directly into water yet.

  • The "Dry" Quench:

    • Pour the residue onto ice/water rapidly and filter immediately. Prolonged exposure to acidic water hydrolyzes the C4-Cl back to C4-OH.

    • Dry the solid under high vacuum over

      
      .
      
  • Amination (

    
    ): 
    
    • Suspend the dry 4-chloro compound in Isopropanol (IPA) or Dioxane .

    • Add Ammonium Hydroxide (28%) or the specific amine.

    • Heat to 80°C in a sealed pressure vessel.

    • Why: IPA dissolves the organic substrate but allows the product (4-amine) to precipitate out upon cooling, driving the reaction to completion.

Troubleshooting Guide: Reaction Stalls
SymptomDiagnosisSolution
4-OH (Pyrimidinone) detected in

Wet solvent or old reagents.Use anhydrous THF/Dioxane . If using aqueous ammonia, ensure the reaction is sealed and rapid. For sensitive substrates, use NH3 in Methanol (7M) instead of aqueous NH4OH.
Incomplete Ring Closure (Open Chain) Insufficient heat or leaving group failure.Switch from Formamide (boiling point 210°C) to Formamidine Acetate in Ethanol at reflux. This provides a more reactive electrophile.
"Gummy" Crude Product Polymerization of malononitrile reagents.Ensure the ethoxymethylenemalononitrile is fresh. Recrystallize starting materials if they appear dark/oily.

Module 3: Purification & Solubility ("The Brick Dust" Effect)

The Problem: Pyrazolo[3,4-d]pyrimidines are planar, rigid, and stack efficiently, leading to extremely low solubility in both organic solvents and water. They often crash out as "brick dust," trapping impurities (salts, starting materials) inside the crystal lattice.

The Solution: Standard flash chromatography often fails because the compound streaks or won't dissolve in the load solvent.

Purification Decision Matrix
Contaminant LevelRecommended MethodProtocol Details
High (>10% Impurity) Acid/Base Extraction 1. Dissolve crude in 1M HCl (protonates N-heterocycle).2. Filter off insoluble non-basic impurities.3. Neutralize filtrate with NaOH to pH 8.4. Collect precipitate.
Medium (Isomers) Trituration Reflux crude in Ethanol/Water (9:1) or Acetonitrile . Cool slowly. The impurities often stay in the mother liquor while the pure product crystallizes.
Trace (<2%) Recrystallization Use DMF/Ethanol . Dissolve in hot DMF (minimum volume), then add hot Ethanol until turbid. Cool to 4°C.

Workflow Visualization

SynthesisWorkflow Start Start: 5-amino-pyrazole-4-carbonitrile Cyclization Cyclization (Formamide/Formamidine Acetate) Start->Cyclization Check_OH Check: Is C4-OH formed? Cyclization->Check_OH Chlorination Chlorination (POCl3, reflux) Check_OH->Chlorination Yes (Route A) Amination Amination (SNAr) (NH3/iPrOH or R-NH2) Check_OH->Amination No (Direct Route B) Chlorination->Amination Purification Purification (Trituration/Recryst.) Amination->Purification Final Final Product: 3H-pyrazolo[3,4-d]pyrimidin-4-amine Purification->Final

Caption: Standard synthetic workflow showing the critical divergence at the C4-functionalization stage.

References

  • Plem, S. C., et al. (2015).[1] "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles." Advances in Chemical Engineering and Science.

  • Foloppe, N., et al. (2008). "Discovery and functional evaluation of novel pyrazolo[3,4-d]pyrimidine-based kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • WuXi AppTec. (2025). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class.

  • BenchChem. (2025).[2] "Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr)."

  • Aggarwal, R., et al. (2006). "Regioselective synthesis of some new 1-aryl-5-amino-1H-pyrazole-4-carbonitriles." Journal of Chemical Sciences.

Sources

Optimization

how to improve the yield of pyrazolo[3,4-d]pyrimidine reactions

Current Status: Online 🟢 Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Introduction: The Scaffold Challenge Welcome to the technical support hub for pyrazolo[3,4-d]pyrimidine synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Specialist: Senior Application Scientist Topic: Yield Optimization & Troubleshooting

Introduction: The Scaffold Challenge

Welcome to the technical support hub for pyrazolo[3,4-d]pyrimidine synthesis. This scaffold is a bioisostere of purine and a privileged structure in kinase inhibition (e.g., Ibrutinib analogs, Src/Abl inhibitors).

The Core Problem: While the biological potential is high, the chemistry is often plagued by two specific bottlenecks:

  • Incomplete Cyclization: The closure of the pyrimidine ring onto the pyrazole core often stalls, leading to low yields (<40%).

  • Regiochemical Ambiguity: Alkylation of the core nitrogen atoms (N1 vs. N2) is highly sensitive to solvent and base selection, frequently resulting in inseparable isomeric mixtures.

This guide provides validated protocols to resolve these specific tickets.

Module 1: Optimizing Core Cyclization

Ticket ID: #CYC-001 Issue: "My reaction of 5-aminopyrazole-4-carbonitrile with formamide yields <50% product and requires 12+ hours of heating."

Root Cause Analysis

The conventional thermal cyclization (Method A) suffers from high activation energy barriers. Prolonged heating at reflux (often >180°C in formamide) leads to thermal decomposition of the labile amino-pyrazole precursor before ring closure is complete.

Corrective Action: Microwave-Assisted Synthesis (Method B)

Switching to microwave irradiation (MWI) typically boosts yields to 80–92% and reduces reaction time to minutes. The rapid dielectric heating prevents the degradation of the starting material.

Comparative Protocol: Thermal vs. Microwave
ParameterMethod A (Conventional)Method B (Recommended)
Reagents 5-aminopyrazole + Formamide5-aminopyrazole + Formamide + t-BuOK (Catalyst)
Temperature Reflux (~180°C)1000W Irradiation (Target ~140-150°C)
Time 8 – 24 Hours4 – 15 Minutes
Solvent Neat or DMFSolvent-free or minimal DMF
Typical Yield 35 – 55%85 – 94%
Step-by-Step Optimization Protocol (Method B)
  • Preparation: Mix 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (2 mmol) with the electrophile (e.g., formamide or aryl nitrile) in a microwave-safe vial.

  • Catalysis: Add 1.0 equivalent of potassium tert-butoxide (t-BuOK). Note: The base is critical for activating the amide nitrogen.

  • Irradiation: Irradiate at 1000W.

    • Ramp: 1 min to 140°C.

    • Hold: 10 minutes.

  • Work-up: Cool to RT. The product often precipitates immediately. Wash with hot n-hexane to remove unreacted organic impurities, then recrystallize from Ethanol.

Module 2: Solving the Regioselectivity Crisis (N1 vs. N2)

Ticket ID: #REG-002 Issue: "I am trying to alkylate the N1 position, but I keep getting a mixture of N1 and N2 isomers, or predominantly N2."

Mechanistic Insight

The pyrazolo[3,4-d]pyrimidine core has multiple nucleophilic nitrogens.

  • Thermodynamic Control: N1 alkylation is generally thermodynamically favored in neutral conditions.

  • Kinetic/Coordination Control: Under specific basic conditions, the metal cation coordinates with N7, sterically shielding N1 and directing the electrophile to N2 .

The Solvent-Switch Rule

Your choice of solvent and base dictates the isomer ratio.

  • For N2-Alkylation (Targeting the "wrong" isomer for structure-activity relationship studies):

    • System: THF + NaHMDS (Sodium hexamethyldisilazide).[1][2]

    • Mechanism: In THF, Na+ forms a Tight Ion Pair (TIP). The sodium coordinates between N1 and N7.[1] This blocks N1, forcing the alkyl halide to attack N2.

    • Selectivity: ~8:1 (N2:N1).[1]

  • For N1-Alkylation (Targeting the bioactive scaffold):

    • System: DMSO + K2CO3 or Cs2CO3.

    • Mechanism: DMSO creates Solvent Separated Ion Pairs (SIPs).[1][2] The cation is sequestered by the solvent, leaving the anion "naked." Without the coordination shield, the reaction follows steric and thermodynamic preference toward N1.

    • Selectivity: ~4:1 to >10:1 (N1:N2).

Visual Troubleshooting: Alkylation Decision Tree

Regioselectivity Start Start: Alkylation of Pyrazolo[3,4-d]pyrimidine Core Goal What is your target Isomer? Start->Goal N1_Target Target: N1-Alkylation (Bioactive Scaffold) Goal->N1_Target N2_Target Target: N2-Alkylation (Minor Isomer) Goal->N2_Target Condition_N1 Use Polar Aprotic Solvent (DMSO or DMF) N1_Target->Condition_N1 Condition_N2 Use Non-Polar/Ether Solvent (THF) N2_Target->Condition_N2 Base_N1 Base: K2CO3 or Cs2CO3 (Loose Ion Pair) Condition_N1->Base_N1 Base_N2 Base: NaHMDS (Tight Ion Pair w/ Na+) Condition_N2->Base_N2 Result_N1 Result: N1 Major Product (>4:1 Ratio) Base_N1->Result_N1 Result_N2 Result: N2 Major Product (~8:1 Ratio) Base_N2->Result_N2

Caption: Decision logic for controlling N1 vs. N2 regioselectivity via solvent and cation coordination effects.

Module 3: Advanced One-Pot Protocols

Ticket ID: #EFF-003 Issue: "Isolating the 5-aminopyrazole intermediate is causing yield loss due to oxidation/hydrolysis."

Solution: Three-Component One-Pot Synthesis

Avoid isolating the unstable intermediate by performing a domino reaction.

Protocol:

  • Reagents: Mix hydrazine hydrate (1 equiv), aldehyde (1 equiv), and malononitrile (1 equiv) in Ethanol.

  • Catalyst: Add 10 mol% L-proline or Fe3O4@SiO2 nanoparticles (for green chemistry compliance).

  • Conditions: Reflux for 2–4 hours.

  • Mechanism:

    • Step A: Knoevenagel condensation (Aldehyde + Malononitrile).

    • Step B: Michael addition of hydrazine.

    • Step C: Cyclization to pyrazole.

    • Step D: Final condensation to pyrimidine (if formamide/urea source is present).

  • Yield Expectation: >85% (compared to ~50% in step-wise synthesis).

FAQ: Rapid Fire Troubleshooting

Q: My product is an oil/tar and won't precipitate. A: This is common in DMF. Pour the reaction mixture into ice-cold water with vigorous stirring. If it remains oily, add a small amount of Ethanol and scratch the flask walls to induce nucleation.

Q: I see a peak at 3284 cm⁻¹ in IR, but I expected a product. A: This is a good sign. The appearance of a secondary amino peak (3284 cm⁻¹) and the shift of the carbonyl peak to ~1645 cm⁻¹ confirms the cyclization of the ortho-amino ester.[3] If you see broad peaks >3300 cm⁻¹, you likely still have unreacted primary amine starting material.

Q: Can I use microwave synthesis for the alkylation step too? A: Yes. Phase Transfer Catalysis (PTC) under microwave irradiation (using TBAB as a catalyst) can alkylate the N1 position in <5 minutes. However, be careful with thermal runaway; use short 30-second pulses.

References

  • Davoodnia, A., et al. (2010). Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. Asian Journal of Chemistry.

  • Baqi, Y., et al. (2015). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Chemistry – A European Journal.[4]

  • Rashad, A. E., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses. Molecules.

  • Seela, F., et al. (2002). The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2'-deoxy-beta-D-ribofuranosides). Acta Crystallographica.

  • Elnagdi, M. H., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles. Molecules.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Status: Active Ticket ID: SOL-PP-34D Assigned Specialist: Senior Application Scientist, Lead Discovery Topic: Troubleshooting solubility issues of 3H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives Executive Summary & Scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SOL-PP-34D Assigned Specialist: Senior Application Scientist, Lead Discovery Topic: Troubleshooting solubility issues of 3H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives

Executive Summary & Scaffold Analysis

Welcome to the technical support hub for pyrazolo[3,4-d]pyrimidine scaffolds. These compounds are privileged structures in medicinal chemistry, acting as bioisosteres of adenine (8-aza-7-deazaadenine). This structural similarity allows them to function as potent ATP-competitive kinase inhibitors (targeting BTK, Src, EGFR, etc.) [1, 7].

However, the very features that make them potent—planarity and aromaticity—create a "solubility cliff." The core 3H-pyrazolo[3,4-d]pyrimidin-4-amine system exhibits strong intermolecular


-

stacking interactions, leading to high crystal lattice energy and poor aqueous solubility [5].

This guide provides a self-validating troubleshooting workflow to overcome these physicochemical barriers, moving from stock preparation to in vivo formulation.

Diagnostic Workflow (Visual Guide)

Before modifying your protocol, use this decision tree to identify the specific failure point.

Solubility_Workflow Start Start: Compound Powder DMSO_Stock Step 1: DMSO Stock Prep (Target: 10-20 mM) Start->DMSO_Stock Check_DMSO Does it dissolve completely in DMSO? DMSO_Stock->Check_DMSO Sonicate Action: Sonicate (40°C) or Add 5% TFA Check_DMSO->Sonicate No Aqueous_Dilution Step 2: Dilution into Buffer (Assay Media) Check_DMSO->Aqueous_Dilution Yes Check_Crash Precipitation upon dilution? Aqueous_Dilution->Check_Crash Kinetic_Sol Diagnosis: Kinetic Solubility Limit Action: Reduce Stock Conc. or Add Cosolvent (PEG400) Check_Crash->Kinetic_Sol Yes Formulation Step 3: In Vivo Formulation Check_Crash->Formulation No Check_Bioavail Poor Exposure (Low AUC)? Formulation->Check_Bioavail Advanced_Tech Action: Cyclodextrins or Prodrug Strategy Check_Bioavail->Advanced_Tech Yes

Figure 1: Diagnostic decision tree for identifying solubility bottlenecks in the pyrazolo[3,4-d]pyrimidine workflow.

Module 1: Stock Solution Preparation

The Issue: Users often report that derivatives fail to dissolve even in 100% DMSO, or precipitate after freeze-thaw cycles.

Root Cause:

  • Crystal Packing: The planar bicyclic system facilitates tight stacking (interplanar distance ~3.4 Å), requiring significant energy to solvate [5].

  • Hygroscopicity: DMSO absorbs atmospheric water. Even 1-2% water content can drastically reduce the solubility of hydrophobic pyrazolopyrimidines.

Troubleshooting Protocol: The "Dry-Down" Method

If your compound floats as a suspension in DMSO:

  • Do NOT simply add more DMSO. This dilutes the stock without aiding solvation.

  • Evaporate: Remove the DMSO using a SpeedVac or lyophilizer until dry.

  • Acidify (Optional): If the compound contains basic nitrogens (e.g., piperazine tails), re-suspend in DMSO containing 1-5% Acetic Acid or TFA. This protonates the amine, disrupting the crystal lattice via charge repulsion.

  • Heat & Sonicate: Warm the fresh DMSO to 40°C and sonicate for 10 minutes. The thermal energy overcomes the lattice energy barrier.

Validation Check: Centrifuge the stock at 13,000 rpm for 5 minutes. If a pellet forms, the concentration is false. Measure the supernatant concentration via UV-Vis (extinction coefficient


 typically ~10,000–15,000 M⁻¹cm⁻¹ at 

270–290 nm).

Module 2: Preventing "Crash Out" in Assays

The Issue: Compound dissolves in DMSO but precipitates immediately upon addition to aqueous assay buffer (PBS, media), causing false negatives (IC50 shift) or false positives (aggregates inhibiting enzymes).

Scientific Insight: This is a Kinetic Solubility failure. The rapid change in dielectric constant (from DMSO


 to Water 

) forces the hydrophobic pyrazolopyrimidine core to aggregate to minimize solvent-exposed surface area (hydrophobic effect).
Optimization Strategy: Cosolvent Systems

Standard PBS is often insufficient. Use the following tiered solvent systems for cellular or enzymatic assays:

TierComponent SystemMax ConcentrationMechanism
1 (Standard) DMSO / Buffer0.1% - 1% DMSOBaseline. Often fails for lipophilic analogs.
2 (Enhanced) DMSO / PEG-400 / Buffer5% PEG-400PEG disrupts water structure, accommodating hydrophobic cores.
3 (Surfactant) Tween-80 or Pluronic F-680.01% - 0.05%Prevents micro-aggregate formation (critical for kinase assays).

Protocol:

  • Prepare a 100x intermediate dilution in pure PEG-400 or Propylene Glycol.

  • Pipette this intermediate into the final assay buffer while vortexing.

  • Why? This avoids the "local high concentration" shock that occurs when dropping 100% DMSO stock directly into water.

Module 3: Advanced Formulation (In Vivo)

The Issue: Oral bioavailability is low due to dissolution-limited absorption (BCS Class II or IV).

Advanced Solutions:

A. Complexation with Cyclodextrins

Cyclodextrins (CDs) are the gold standard for this scaffold. The pyrazolo[3,4-d]pyrimidine core fits well into the hydrophobic cavity of


-cyclodextrin.
  • Recommendation: Use 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    (20% w/v in water).
  • Evidence: Studies show HP-

    
    -CD can increase the solubility of pyrazolo[3,4-d]pyrimidine derivatives significantly (e.g., from <1 
    
    
    
    g/mL to soluble levels), improving antiproliferative potential against leukemia cell lines [8].
  • Protocol:

    • Dissolve HP-

      
      -CD in water (20% w/v).
      
    • Add compound powder in excess.

    • Stir for 24 hours at room temperature.

    • Filter (0.45

      
      m) to remove undissolved solid. The filtrate contains the inclusion complex.
      
B. Prodrug Strategy (Chemical Modification)

If formulation fails, structural modification is required.

  • Strategy: Attach a solubilizing moiety (e.g., N-methylpiperazine) via a hydrolyzable linker (O-alkyl carbamate) to the exocyclic amine or available hydroxyls.

  • Mechanism: The prodrug is highly soluble.[1] Once in plasma, esterases cleave the linker, releasing the active, planar drug.

  • Data: This approach has successfully increased solubility from <0.01

    
    g/mL to >6 
    
    
    
    g/mL for dual Src/Abl inhibitors [3, 10].[1]
C. Nanocarriers

For refractory cases (e.g., Neuroblastoma targeting), encapsulation in liposomes or albumin nanoparticles has proven effective.[2] This shields the hydrophobic drug from the aqueous environment entirely [6].

FAQ: Rapid-Fire Troubleshooting

Q: My compound has a pKa of ~4.5. Should I use acidic buffer? A: The N-1/N-2 nitrogens are weakly basic. While lowering pH (to pH 2-3) improves solubility by protonation, it is often incompatible with biological assays. For IV administration, a saline/acetate buffer (pH 4.5) may work, but monitor for precipitation upon injection (phlebitis risk).

Q: Can I use 1H-pyrazolo[3,4-d]pyrimidine protocols for 3H-isomers? A: Yes. 1H and 3H are tautomers. Unless the nitrogen is substituted (alkylated), they exist in equilibrium. N-alkylation locks the tautomer and significantly changes solubility. N-1 alkylation (common in Ibrutinib analogs) generally offers better solubility profiles than unsubstituted analogs [11].

Q: I see crystals in my cell culture plate after 24 hours. A: This is "Crash Out" due to thermodynamic instability.

  • Immediate Fix: Reduce compound concentration.

  • Better Fix: Add 10% Fetal Bovine Serum (FBS) before adding the drug. Serum albumin binds the drug, acting as a natural solubilizer and reservoir.

References

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. PubMed Central (PMC). [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central (PMC). [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PubMed Central (PMC). [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis. MDPI. [Link]

  • Improvement of pyrazolo[3,4-d] pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. CNR-IRIS. [Link]

  • Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. ResearchGate. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review. Arabian Journal of Chemistry. [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine - PubChem. National Institutes of Health (NIH). [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation. University of Siena. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Overcoming Off-Target Effects of 3H-Pyrazolo[3,4-d]pyrimidin-4-amine Based Inhibitors

Welcome to the technical support center for researchers utilizing 3H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 3H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of their off-target effects. As a class of compounds often targeting the highly conserved ATP-binding pocket of kinases, ensuring on-target specificity is paramount for generating reliable and translatable data.[1][2] This resource is structured to empower you with the knowledge to anticipate, identify, and mitigate off-target activities in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the off-target effects of pyrazolo[3,4-d]pyrimidine inhibitors.

Q1: What are the primary reasons for the off-target effects observed with 3H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors?

A1: The 3H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a privileged structure in kinase inhibitor design, acting as an ATP mimetic that binds to the hinge region of the kinase ATP pocket.[3] The promiscuity of some inhibitors, such as the archetypal PP1, arises from the high degree of conservation in the ATP-binding site across the human kinome.[1][4][5] This structural similarity can lead to the inhibitor binding to and modulating the activity of unintended kinases or even other ATP-dependent enzymes.[6][7] For example, while designed as Src family kinase (SFK) inhibitors, compounds like PP1 and PP2 have been shown to interact with a range of other kinases, including ABL, KIT, and RET.[4][5]

Q2: I'm observing an unexpected cellular phenotype that doesn't align with the known function of the primary target. How can I determine if this is an off-target effect?

A2: Differentiating on-target from off-target effects is a critical step in validating your findings. A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: Employ an inhibitor of the same primary target that has a different chemical scaffold.[8] If this second inhibitor produces the same phenotype, it strengthens the likelihood of an on-target effect.

  • Genetic Knockdown/Knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.[8][9] If the phenotype is recapitulated, it provides strong evidence for on-target activity.

  • Dose-Response Analysis: Carefully titrate your inhibitor to the lowest effective concentration. Off-target effects are often more pronounced at higher concentrations where the inhibitor may engage with lower-affinity targets.[8]

  • Negative Control Compound: If available, use a structurally similar but biologically inactive analog of your inhibitor. This can help to rule out effects caused by the chemical scaffold itself, independent of target inhibition.

Q3: What are the most common off-target kinase families for pyrazolo[3,4-d]pyrimidine-based inhibitors?

A3: While the specific off-target profile is highly dependent on the substitutions around the core scaffold, some kinase families are more frequently implicated. Due to their structural similarities to Src family kinases, other tyrosine kinase families are common off-targets. For instance, inhibitors developed from the promiscuous PP1 scaffold have shown activity against kinases such as IGF-1R, EGFR, BTK, and VEGFR.[4][5] Second-generation inhibitors have been developed with improved selectivity to avoid targets like the ABL kinase.[4] It's crucial to consult the selectivity data for your specific inhibitor or perform profiling to understand its unique off-target landscape.

Q4: Can these inhibitors have off-target effects on non-kinase proteins?

A4: Yes. While less common, off-target effects are not limited to the kinome. The ATP-binding pocket is a feature of many protein families beyond kinases. Chemical proteomics approaches have revealed that some kinase inhibitors can interact with other nucleotide-dependent enzymes.[6] Additionally, some inhibitors may have unexpected activities, such as the recently discovered microtubule-stabilizing effects of certain kinase inhibitors.[10]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during your experiments.

Issue 1: Unexpected Cellular Toxicity or Reduced Viability
  • Possible Cause: The inhibitor may be engaging with kinases essential for cell survival or other critical cellular pathways.[8]

  • Troubleshooting Workflow:

A Unexpected Cell Toxicity Observed B Step 1: Confirm On-Target IC50 in Cells A->B Start Troubleshooting C Step 2: Perform Dose-Response for Toxicity B->C IC50 Determined D Step 3: Assess Mechanism of Cell Death C->D Toxicity Confirmed E Step 4: Kinome-wide Selectivity Profiling D->E Apoptosis/Necrosis Identified F Step 5: Compare with Structurally Unrelated Inhibitor E->F Potential Off-Targets Identified G Step 6: Target Knockdown/Knockout Validation F->G Toxicity Persists I Conclusion: On-target toxicity F->I Toxicity Recapitulated H Conclusion: Off-target toxicity likely G->H Phenotype Not Recapitulated G->I Phenotype Recapitulated A Discrepancy between Biochemical & Cellular Data B Step 1: Review Biochemical Assay Conditions A->B Start Troubleshooting C Step 2: Perform Cellular Target Engagement Assay B->C ATP concentration, enzyme form considered D Step 3: Assess Compound Permeability & Stability C->D Cellular IC50 determined E Step 4: Consider Allosteric Regulation in Cells D->E Compound is cell-permeable and stable F Step 5: Chemical Proteomics for Cellular Targets E->F Scaffolding proteins may alter conformation G Conclusion: Re-evaluate primary target in cellular context F->G Unbiased target profile obtained

Caption: Troubleshooting workflow for assay discrepancies.

  • Detailed Steps:

    • Review Biochemical Assay Conditions: Ensure the ATP concentration used in your biochemical assay is close to the Michaelis constant (Km) for the kinase, as this can significantly impact the measured IC50 value for ATP-competitive inhibitors. [11]Also, consider whether a full-length, physiologically relevant form of the kinase was used. [12] 2. Perform Cellular Target Engagement Assay: Utilize methods like the NanoBRET™ Target Engagement Intracellular Kinase Assay or cellular thermal shift assays (CETSA) to confirm that your compound is binding to the intended target in intact cells and to determine its cellular affinity. [13][14] 3. Assess Compound Permeability and Stability: The compound may have poor cell permeability or be rapidly metabolized within the cell, leading to a lower effective intracellular concentration.

    • Consider Allosteric Regulation: In a cellular environment, the target kinase may be part of a larger protein complex or subject to post-translational modifications that alter its conformation and inhibitor binding.

    • Chemical Proteomics: Employ techniques like kinobeads coupled with mass spectrometry to pull down all protein targets of your inhibitor from cell lysates, providing an unbiased view of its cellular interactome. [6][15][16][17]

Section 3: Key Experimental Protocols

This section provides step-by-step methodologies for essential experiments to characterize and overcome off-target effects.

Protocol 1: In-Cell Western Blot for Target Inhibition (IC50 Determination)

This protocol allows for the quantification of target inhibition within a cellular context by measuring the phosphorylation of a known downstream substrate.

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to attach overnight.

  • Serum Starvation (Optional): Depending on the pathway, you may need to serum-starve the cells for 4-24 hours to reduce basal signaling.

  • Inhibitor Treatment: Treat cells with a serial dilution of your 3H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitor (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with an appropriate agonist for a short period (e.g., 10-30 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated substrate and the total protein of that substrate.

  • Densitometry and Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-signal to the total protein signal. Plot the normalized values against the inhibitor concentration and fit a dose-response curve to determine the IC50.

Protocol 2: Kinome-Wide Selectivity Profiling

Several commercial services offer comprehensive kinome profiling. The general workflow is as follows:

  • Compound Submission: Provide your inhibitor at a specified concentration.

  • Screening: The compound is screened against a large panel of recombinant kinases (e.g., >400 kinases). [13]3. Assay Principle: These are typically in vitro assays that measure the inhibitor's ability to compete with a known ligand or inhibit the phosphorylation of a substrate. Common formats include radiometric assays ([³³P]-ATP) or fluorescence-based assays. [11]4. Data Analysis: The results are usually provided as a percentage of inhibition at a single concentration or as IC50/Kd values for a dose-response screen. This data is often visualized as a dendrogram (kinome map) to easily identify off-target interactions.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a protein upon ligand binding.

  • Cell Treatment: Treat intact cells with your inhibitor or a vehicle control.

  • Heating: Heat the cell suspensions or lysates to a range of different temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Section 4: Advanced Strategies for Improving Selectivity

For drug development professionals, improving the selectivity of a lead compound is a primary goal. Here are some advanced strategies:

  • Structure-Based Drug Design: Utilize co-crystal structures of your inhibitor bound to its on- and off-targets to identify specific amino acid differences in the binding pockets. This information can guide the rational design of new analogs with improved selectivity. [18][19]* Modifying the Scaffold: Introduce chemical modifications to the pyrazolo[3,4-d]pyrimidine core to exploit unique features of the target's ATP-binding site. Even subtle changes can significantly alter the selectivity profile. [4][20][21]* Allosteric Inhibition: Explore the development of inhibitors that bind to sites other than the highly conserved ATP pocket. These allosteric inhibitors often exhibit greater selectivity. [22]* Covalent Inhibition: For kinases with a suitably positioned cysteine residue, designing a covalent inhibitor that forms an irreversible bond can enhance both potency and selectivity, although off-target reactivity must be carefully evaluated. [23]

Conclusion

References

  • Yoshikawa, T., et al. (2004). Pyrazolo pyrimidine-type inhibitors of SRC family tyrosine kinases promote ovarian steroid-induced differentiation of human endometrial stromal cells in vitro. PubMed. Available at: [Link]

  • Park, H., et al. (2012). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports. Available at: [Link]

  • García-García, L., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • García-García, L., et al. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PMC. Available at: [Link]

  • Sundaramoorthi, R., et al. (2003). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tavanti, E., et al. (2021). SRC Family Kinase Inhibition Through a New Pyrazolo[3,4- d ]Pyrimidine Derivative as a Feasible Approach for Glioblastoma Treatment. ResearchGate. Available at: [Link]

  • Klaeger, S., et al. (2024). CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors. bioRxiv. Available at: [Link]

  • Klaeger, S., et al. (2024). Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. PubMed. Available at: [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Hyvönen Group @ Biochemistry, Cambridge. Available at: [Link]

  • Echeverría, P. C., & Picard, D. (2017). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. PMC. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology. Available at: [Link]

  • Liu, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Vasta, J. D., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • PamGene. (n.d.). Characterize Kinase Inhibitors by Kinome Profiling. PamGene. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Foley, D. W. (2025). Breaking through limits in kinase inhibition. ASBMB Today. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Li, Y., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. PMC. Available at: [Link]

  • Kim, D., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Abyntek Biopharma. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. Available at: [Link]

  • Bosc, C., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Bradshaw, J. M., et al. (2015). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. Available at: [Link]

  • Pao, W., & Baselga, J. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. Available at: [Link]

  • Targeted Oncology. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. Targeted Oncology. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • Hassan, A., et al. (2013). Structure-based design of a new class of highly selective pyrazolo[3,4-d]pyrimidines based inhibitors of cyclin dependent kinase. Semantic Scholar. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Available at: [Link]

  • Wu, W., et al. (2016). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Publishing. Available at: [Link]

  • Schüßler, S., et al. (2024). Unexpected Noncovalent Off-Target Activity of Clinical BTK Inhibitors Leads to Discovery of a Dual NUDT5/14 Antagonist. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]

  • Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. Available at: [Link]

  • Johnson, S. M., et al. (2016). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. PMC. Available at: [Link]

  • Targeted Oncology. (2020). BTK Inhibition: Disease State Effectiveness. Targeted Oncology. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. MDPI. Available at: [Link]

  • Asquith, C. R. M., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. Available at: [Link]

  • Spector, T., et al. (1986). Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. PubMed. Available at: [Link]

  • Gomaa, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrazolo[3,4-d]pyrimidine Resistance in Cancer Models

Welcome to the Application Support Center. Pyrazolo[3,4-d]pyrimidine derivatives (e.g., SI306, SCO-201) are potent ATP-competitive tyrosine kinase inhibitors (TKIs) targeting Src, EGFR, and other kinases. However, acquir...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Pyrazolo[3,4-d]pyrimidine derivatives (e.g., SI306, SCO-201) are potent ATP-competitive tyrosine kinase inhibitors (TKIs) targeting Src, EGFR, and other kinases. However, acquired drug resistance remains a critical bottleneck in long-term efficacy. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you overcome resistance phenotypes in your in vitro and in vivo models.

FAQ 1: Target Site Mutations and Compensatory Kinase Activation

Q: My non-small cell lung cancer (NSCLC) line initially responded to our pyrazolo[3,4-d]pyrimidine EGFR inhibitor, but viability is rebounding. What is the mechanism, and how do we bypass it?

A: The most common cause of acquired resistance to first-generation EGFR inhibitors is the "gatekeeper" mutation (e.g., T790M in exon 20). Because the T790M mutation introduces a bulky methionine residue in the ATP-binding pocket, it sterically clashes with first-generation inhibitors and increases the receptor's affinity for ATP. Furthermore, cells often upregulate parallel signaling pathways, such as VEGFR-2, to bypass EGFR blockade[1].

Solution: Switch to a dual-inhibitor scaffold. Novel pyrazolo[3,4-d]pyrimidine derivatives (e.g., Compound 8b) have been engineered to exploit alternative hydrophobic pockets, simultaneously targeting EGFR(T790M) and VEGFR-2[1]. By inhibiting VEGFR-2, you suppress the compensatory angiogenesis and survival signals that arise during EGFR inhibition.

FAQ 2: ABC Transporter-Mediated Efflux (MDR Phenotype)

Q: Intracellular pharmacokinetic assays show a rapid depletion of our pyrazolo[3,4-d]pyrimidine compound. Are these drugs substrates for efflux pumps?

A: Yes, many TKIs are inadvertently designed as substrates for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2). However, specific pyrazolo[3,4-d]pyrimidine derivatives (such as SCO-201 and SI306) are engineered to act as competitive inhibitors of these pumps[2][3]. They bind the ATP-binding site of the transporter, suppressing its ATPase activity and reversing multidrug resistance (MDR)[2]. If you observe rapid intracellular depletion, your specific derivative likely lacks the structural motifs required to inhibit the pump, leading to active efflux.

FAQ 3: Oxidative Stress Adaptation

Q: We confirmed robust Src kinase inhibition by SI306 in our glioblastoma (GBM) model, yet the cells are not undergoing apoptosis. Why?

A: Src inhibition by pyrazolo[3,4-d]pyrimidines (e.g., SI306) induces severe oxidative stress via reactive oxygen species (ROS) generation, leading to double-strand DNA breaks, senescence, and necrosis[4]. Resistant cells adapt by upregulating antioxidant enzymes like superoxide dismutase 1 and 2 (SOD1/SOD2)[4]. If your cells survive despite confirmed target inhibition, they have likely triggered this compensatory antioxidant response to neutralize the drug-induced ROS.

Quantitative Profiling of Pyrazolo[3,4-d]pyrimidine Derivatives

To assist in selecting the right derivative for your resistant model, reference the quantitative data below:

CompoundPrimary TargetResistance Mechanism AddressedTarget IC₅₀Cellular IC₅₀ / Effect
SI306 Src / P-gpP-gp (MDR1) overexpressionN/ALow µM (GBM cell lines)
SCO-201 BCRP (ABCG2)BCRP-mediated drug effluxN/AReverses SN-38 resistance
Compound 8b EGFR(T790M) / VEGFR-2T790M Gatekeeper Mutation0.32 µM (EGFR)6.20 µM (A549 cells)
Compound 16 EGFR / P-gpCompensatory Efflux34.0 µM (EGFR)0.844 µM (DOX-resistant)
Pathway Visualization

G Drug Pyrazolo[3,4-d]pyrimidine Kinase Target Kinase (e.g., Src, EGFR) Drug->Kinase Inhibits ABC ABC Transporters (P-gp, BCRP) Drug->ABC Inhibits / Substrate Mut Gatekeeper Mutation (T790M) Kinase->Mut Selective Pressure ROS ROS Generation Kinase->ROS Pathway Blockade Efflux Drug Efflux ABC->Efflux ATP Hydrolysis Mut->Kinase Restores Activity SOD Antioxidant Response (SOD1/2) ROS->SOD Triggers Death Cell Death (Apoptosis/Necrosis) ROS->Death DNA Damage SOD->Death Prevents Efflux->Drug Reduces Intracellular Conc.

Action and resistance pathways of Pyrazolo[3,4-d]pyrimidine derivatives in cancer cells.

Self-Validating Experimental Protocols
Protocol 1: Self-Validating Dye Efflux Assay for ABC Transporter Activity

Causality: To determine if your compound is being actively pumped out, we exploit the fluorescent properties of Hoechst 33342, a known substrate for both P-gp and BCRP. If your pyrazolo-pyrimidine inhibits the pump, intracellular fluorescence will increase.

  • Cell Preparation: Seed isogenic sensitive and MDR cancer cell lines at

    
     cells/well in a 96-well plate.
    
  • Dye Loading: Incubate cells with 5 µg/mL Hoechst 33342 for 30 minutes at 37°C.

  • Inhibitor Treatment: Add the pyrazolo[3,4-d]pyrimidine candidate. In parallel wells, add Ko143 (specific BCRP inhibitor) or Verapamil (specific P-gp inhibitor) as positive controls.

  • Flow Cytometry: Wash cells with ice-cold PBS to halt efflux, and analyze fluorescence (Ex: 350 nm / Em: 461 nm).

  • Self-Validation Mechanism: The assay validates itself through the isogenic cell line comparison and the positive controls. If the positive control (Ko143/Verapamil) fails to increase fluorescence in the MDR line, the pump is inactive or the dye loading failed, voiding the run. If the candidate matches the positive control's fluorescence, it is definitively an efflux inhibitor.

Protocol 2: Evaluating ROS-Mediated Compensatory Resistance

Causality: To prove that cell survival is due to SOD1/SOD2-mediated ROS neutralization, we must artificially manipulate the ROS levels and observe the viability phenotype.

  • ROS Quantification: Stain cells with 10 µM DCFDA for 30 minutes. Treat with the pyrazolo[3,4-d]pyrimidine compound and measure fluorescence (Ex: 495 nm / Em: 529 nm) at 1, 4, and 24 hours.

  • Antioxidant Rescue: Pre-treat a parallel cohort of cells with 5 mM N-acetylcysteine (NAC) for 1 hour before adding the kinase inhibitor.

  • Viability Assessment: Perform an MTT or CellTiter-Glo assay at 72 hours.

  • Protein Profiling: Extract lysates and perform a Western Blot for SOD1 and SOD2 to confirm upregulation in the resistant cohort.

  • Self-Validation Mechanism: The NAC rescue step is the internal validation. If NAC pre-treatment rescues cell viability in the sensitive line, it proves that ROS generation is the primary mechanism of drug-induced cytotoxicity. Conversely, if the resistant line shows high SOD1/2 expression but silencing these enzymes restores drug sensitivity, the resistance mechanism is confirmed.

References
  • Title: New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Source: mdpi.com URL: [Link]

  • Title: The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP Source: nih.gov URL: [Link]

  • Title: Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations Source: nih.gov URL: [Link]

  • Title: Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells Source: nih.gov URL: [Link]

  • Title: New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors Source: semanticscholar.org URL: [Link]

Sources

Optimization

improving the pharmacokinetic profile of pyrazolo[3,4-d]pyrimidine inhibitors

Welcome to the Technical Support Center for Pyrazolo[3,4-d]pyrimidine Development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical pharmacokinetic (PK) bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolo[3,4-d]pyrimidine Development. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical pharmacokinetic (PK) bottlenecks associated with this scaffold: poor aqueous solubility, rapid hepatic clearance, and efflux transporter liabilities.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure your data is robust and actionable.

Section 1: Overcoming Aqueous Solubility Bottlenecks

FAQ 1: My lead pyrazolo[3,4-d]pyrimidine shows low-nanomolar kinase inhibition in cell-free assays (e.g., c-Src/c-Abl) but precipitates in assay buffers and exhibits negligible oral bioavailability. How can I chemically resolve this without abolishing target affinity?

The Mechanistic Issue: The planar, rigid nature of the 4-amino-substituted pyrazolo[3,4-d]pyrimidine core drives strong crystal lattice energy, resulting in severe hydrophobicity. The Solution: Implement a transient prodrug strategy. By affixing a solubilizing moiety (such as an N-methylpiperazino group) via an O-alkyl carbamate linker to the core, you disrupt the planar stacking. Causality: The prodrug will be completely inactive in vitro because the carbamate modification sterically blocks the critical hydrogen-bonding interactions required at the ATP-binding site of the kinase. However, once administered in vivo, plasma esterases rapidly hydrolyze the carbamate linker, releasing the active parent drug into systemic circulation [1].

G A Pyrazolo[3,4-d]pyrimidine (Poor Solubility) B Carbamate Linker + Solubilizing Moiety A->B Chemical Synthesis C Water-Soluble Prodrug (Inactive in vitro) B->C D Plasma Esterases (In vivo Cleavage) C->D Systemic Circulation E Active Drug Release (Target Inhibition) D->E Enzymatic Hydrolysis

Workflow of pyrazolo[3,4-d]pyrimidine prodrug synthesis and in vivo enzymatic activation.

FAQ 2: We cannot pursue covalent modifications due to regulatory timelines. Are there validated formulation strategies for this specific scaffold?

The Solution: Yes. If structural modification is off the table, physical encapsulation via human serum albumin (HSA) nanoparticles or liposomal formulations is highly effective for this scaffold. Causality: Pyrazolo[3,4-d]pyrimidines have a high affinity for the hydrophobic binding pockets of albumin. Formulating the drug into HSA nanoparticles not only masks the hydrophobic core from the aqueous environment (boosting apparent solubility by >40-fold) but also leverages the Enhanced Permeability and Retention (EPR) effect for targeted tumor delivery [2].

Section 2: Mitigating CYP450-Mediated Clearance

FAQ 3: Our compound shows a drastically short half-life in vivo. Microsomal stability assays confirm rapid hepatic clearance. Which metabolic pathways typically degrade pyrazolo[3,4-d]pyrimidines, and how do we engineer resistance?

The Mechanistic Issue: The pyrazolo[3,4-d]pyrimidine scaffold is highly susceptible to Cytochrome P450 3A4 (CYP3A4) degradation. The two primary metabolic liabilities are oxidative dechlorination (accounting for ~87% of clearance if halogenated at the C3 or C4 positions) and N-dealkylation (accounting for ~12% of clearance) [3]. The Solution: Utilize bioisosteric replacement. Replacing vulnerable alkyl or cyclopropyl groups with bulkier, electron-withdrawing saturated heterocycles—such as tetrahydropyran (THP) or morpholine—creates steric hindrance that prevents the CYP3A4 heme iron from accessing the vulnerable carbon-hydrogen bonds [4].

Metabolism Parent Parent Pyrazolo[3,4-d]pyrimidine (Halogenated/Alkyl) CYP Hepatic CYP3A4 Parent->CYP Substrate Binding Met1 Oxidative Dechlorination (Major Clearance Pathway) CYP->Met1 87% Conversion Met2 N-dealkylation (Minor Clearance Pathway) CYP->Met2 12% Conversion Opt Optimized Scaffold (THP/Morpholine Substitution) Opt->CYP Steric Hindrance Stable High Metabolic Stability (Sustained PK Profile) Opt->Stable Bypasses Degradation

CYP3A4-mediated degradation of pyrazolo[3,4-d]pyrimidines and structural optimization strategy.

Section 3: Navigating Efflux Transporters

FAQ 4: Our optimized analog has excellent solubility and metabolic stability, yet exhibits poor intestinal absorption and zero brain penetrance. Are efflux transporters involved?

The Mechanistic Issue: Yes. Many pyrazolo[3,4-d]pyrimidine derivatives are high-affinity substrates for ATP-binding cassette (ABC) transporters, specifically Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (MDR1). The Insight: While this limits oral bioavailability and CNS penetrance, it can be leveraged therapeutically. Certain derivatives (e.g., SCO-201) are actually potent inhibitors of BCRP. They compete with chemotherapeutics (like SN-38) for the BCRP drug-binding site, reversing multidrug resistance in solid tumors without inducing CYP enzymes [5]. If brain penetrance is required, you must design away from BCRP recognition by reducing the topological polar surface area (tPSA) and removing hydrogen bond donors.

Quantitative Data Summary: PK Optimization Profiles

The following table synthesizes the expected pharmacokinetic improvements when applying the troubleshooting strategies discussed above to a baseline pyrazolo[3,4-d]pyrimidine scaffold.

Compound Modification StrategyAqueous Solubility (µg/mL)HLM Half-life (t½)Primary Application / Target
Baseline Parent Scaffold (Halogenated/Alkyl)< 5.0~15 - 20 minIn vitro Kinase Assays (c-Src/Abl)
Carbamate Prodrug (N-methylpiperazino)> 500.0N/A (Cleaves in plasma)In vivo Systemic Dosing
Structural Optimization (THP/Morpholine)~45.0> 120 minSustained Oral Bioavailability
Nano-formulation (Albumin Nanoparticles)> 200.0 (Apparent)~45 minTumor-targeted Delivery (EPR)

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, implement these self-validating protocols when assessing your modified scaffolds.

Protocol 1: Self-Validating Plasma Stability & Prodrug Cleavage Assay

Purpose: To confirm that prodrug cleavage is enzymatically driven by esterases and not due to chemical instability in aqueous media.

  • Matrix Preparation: Pre-warm pooled human or murine plasma to 37°C. Prepare a parallel control matrix of Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Inhibitor Control (The Validation Step): To a second plasma aliquot, add 1 mM Phenylmethylsulfonyl fluoride (PMSF) to fully inhibit serine esterases.

  • Spiking: Spike the prodrug into all three matrices (Plasma, Plasma+PMSF, PBS) to a final concentration of 1 µM. Ensure DMSO concentration remains <1% to prevent enzyme denaturation.

  • Incubation & Sampling: Incubate at 37°C under gentle shaking. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide). Centrifuge at 14,000 x g for 10 mins at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Data Interpretation: A successful prodrug will show rapid depletion in untreated plasma, zero depletion in PBS (confirming chemical stability), and zero depletion in PMSF-treated plasma (confirming esterase-specific causality).

Protocol 2: CYP3A4-Specific Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the metabolic clearance rate and confirm CYP3A4 as the primary degradation pathway.

  • Master Mix: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Add the pyrazolo[3,4-d]pyrimidine test compound (final concentration 1 µM).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Do not skip this step; cold microsomes will artificially depress the initial clearance rate.

  • Reaction Initiation (The Validation Step): Split the master mix. To the active arm, add an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate CYP activity. To the control arm, add an equivalent volume of buffer (-NADPH control).

  • Time-Course: Sample at 0, 10, 20, 30, 45, and 60 minutes. Quench with ice-cold acetonitrile.

  • Inhibitor Profiling: To confirm CYP3A4 dependence, run a parallel active arm pre-incubated with 1 µM Ketoconazole (a potent CYP3A4 inhibitor). Data Interpretation: If the compound degrades in the active arm but remains 100% stable in the -NADPH and Ketoconazole arms, clearance is strictly CYP3A4-mediated.

References

  • Radi, M., et al. "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." Journal of Medicinal Chemistry, 2015.[Link]

  • Dreis, S., et al. "Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery." Scientific Reports, 2016.[Link]

  • Casati, S., et al. "CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction." Drug Metabolism and Pharmacokinetics, 2014.[Link]

  • Patterson, S., et al. "Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis." RSC Medicinal Chemistry, 2020.[Link]

  • Ambjørner, S. E. B., et al. "The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP." Cells, 2020.[Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the Technical Support Center for the scale-up synthesis of 3H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2380-63-4). This compound is a highly versatile adenine bioisostere and serves as the core scaffold for numer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2380-63-4). This compound is a highly versatile adenine bioisostere and serves as the core scaffold for numerous active pharmaceutical ingredients (APIs), including Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib, and Src-family kinase inhibitors[1].

Scaling up this synthesis from the bench to the pilot plant introduces severe thermodynamic, kinetic, and safety challenges. Historically, routes relied on hazardous reagents like sodium hydride, which poses severe ignition risks upon scale-up[2]. Modern industrial routes prioritize one-pot cyclizations and solvent-controlled condensations to ensure safety and high yield[3].

Standardized Scale-Up Methodology

To establish a self-validating protocol, the following step-by-step methodology utilizes a robust two-step approach starting from malononitrile, specifically designed to avoid hazardous metal hydrides[2][3].

Step 1: Synthesis of 5-Amino-4-cyanopyrazole
  • Preparation: Charge a reactor with malononitrile (1.0 eq) and triethyl orthoformate (1.2 eq).

  • Reflux: Heat the mixture to 80°C for 2 hours to form the ethoxymethylene intermediate.

  • Cooling & Addition: Cool the reactor strictly to 0–5°C. Slowly add hydrazine hydrate (1.1 eq) dropwise.

    • Causality: Hydrazine addition is highly exothermic. Rapid addition causes localized hot spots, leading to base-catalyzed malononitrile polymerization.

    • Self-Validating Check: Monitor the color of the solution. If the mixture remains pale yellow, temperature control is successful. A rapid shift to dark brown indicates thermal runaway.

  • Cyclization: Warm to room temperature and stir for 4 hours.

  • Isolation: Quench with ice water, filter the precipitated 5-amino-4-cyanopyrazole, and wash with cold ethanol.

Step 2: Pyrimidine Ring Condensation
  • Reagent Charging: Suspend the isolated 5-amino-4-cyanopyrazole (1.0 eq) in anhydrous formamide (10.0 eq).

  • Thermal Condensation: Heat the mixture to 160–180°C for 8–12 hours[3].

    • Causality: Formamide acts as both the solvent and the carbon/nitrogen source for the pyrimidine ring. Temperatures below 150°C result in incomplete cyclization.

  • Precipitation: Cool the reaction to 25°C and pour into vigorously stirred ice water.

  • Filtration & Drying: Filter the resulting 3H-pyrazolo[3,4-d]pyrimidin-4-amine, wash with water and acetonitrile, and dry under vacuum at 60°C to afford the product as a solid[4].

Visual Workflow & Troubleshooting Logic

TroubleshootingLogic Start Scale-Up Synthesis of 3H-pyrazolo[3,4-d]pyrimidin-4-amine Step1 Step 1: Pyrazole Formation (Hydrazine + Malononitrile) Start->Step1 Q1 Yield < 70% in Step 1? Step1->Q1 Step2 Step 2: Pyrimidine Condensation (Formamide, >150°C) Q2 Incomplete Conversion in Step 2? Step2->Q2 Q1->Step2 No A1 Control Exotherm: Slow Hydrazine Addition (<30°C) Q1->A1 Yes A2 Check Formamide Quality (Remove Ammonia/Water) Q2->A2 Yes Q3 Product Discoloration (Brown/Red Solid)? Q2->Q3 No A3 Implement Charcoal Treatment & Recrystallize in EtOH Q3->A3 Yes

Decision tree for troubleshooting common scale-up bottlenecks in pyrazolo[3,4-d]pyrimidine synthesis.

Quantitative Data Presentation

The following table summarizes the expected reaction parameters, yields, and analytical profiles for the optimized scale-up route.

ParameterStep 1: Pyrazole FormationStep 2: Pyrimidine CondensationDownstream: Iodination (Optional)
Reagents Malononitrile, HydrazineFormamideN-Iodosuccinimide (NIS), DMF
Temperature 0°C to 25°C160°C - 180°C80°C
Reaction Time 4 - 6 hours8 - 12 hours12 - 16 hours
Expected Yield 85% - 90%75% - 80%>95%
Target Purity (HPLC) >98.0%>99.0%>98.0%
Key Impurity Polymerized malononitrileUnreacted pyrazole intermediateUnreacted starting material

Troubleshooting Guides & FAQs

Q: During Step 1, the reaction mixture turns dark brown and yields a gummy residue instead of a crystalline solid. What is the cause? A: This is a classic thermal runaway issue. Hydrazine hydrate reacts violently with the ethoxymethylene intermediate. If the temperature exceeds 35°C, the malononitrile undergoes base-catalyzed polymerization. Self-Validating Fix: Implement strict jacket-cooling to maintain the internal temperature below 5°C during addition. If the mixture remains pale yellow, the temperature control is successful.

Q: In Step 2, HPLC analysis shows 20% unreacted 5-amino-4-cyanopyrazole even after 12 hours of reflux. How can I drive the reaction to completion? A: Formamide is highly hygroscopic and thermally degrades into ammonia and carbon monoxide. Water in the formamide hydrolyzes the intermediate, while ammonia loss reduces the available nitrogen for ring closure. Self-Validating Fix: Use freshly distilled, anhydrous formamide. Equip the reactor with a distillation head to continuously remove water generated during the condensation.

Q: We need to synthesize the 3-iodo derivative (3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) for Ibrutinib. What is the safest scale-up approach? A: The standard method involves reacting 3H-pyrazolo[3,4-d]pyrimidin-4-amine with N-iodosuccinimide (NIS) in DMF at 80°C[5]. At scale, the challenge is the removal of succinimide byproducts. Self-Validating Fix: After the reaction completes, pour the DMF mixture into ice-cold water. The 3-iodo product will precipitate quantitatively, while succinimide remains highly soluble in the aqueous DMF phase. A simple filtration and cold ethanol wash yield the product at nearly 100% yield[5].

Q: Why do literature sources refer to this compound interchangeably as 1H, 2H, or 3H-pyrazolo[3,4-d]pyrimidin-4-amine? A: The pyrazole ring exhibits annular tautomerism. The proton can rapidly migrate between the N1, N2, and N3 positions depending on the solvent, pH, and physical state. While "1H" is the most commonly drawn IUPAC structure, "3H" is frequently used in specific patent literature[2][5]. NMR characterization in DMSO-d6 typically shows a broad, exchangeable singlet for the N-H proton, confirming rapid tautomeric exchange.

Q: Can we use an alternative route starting from 4-chloro-1H-pyrazolo[3,4-d]pyrimidine? A: Yes. If you have access to the 4-chloro derivative, you can perform a nucleophilic aromatic substitution (SNAr) using ammonium hydroxide in THF at 20–30°C[4]. However, the 4-chloro starting material is often more expensive than starting from malononitrile, making it less economically viable for multi-kilogram scale-up.

References

  • Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib. Google Patents (CN103965201A).3

  • Process for preparing pure lh-pyrazolo[3,4-d] pyrimidine derivative. Google Patents (WO2017163257A1).2

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI Molecules.1

  • 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4. ChemicalBook.4

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8. ChemicalBook.5

Sources

Reference Data & Comparative Studies

Validation

4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) vs. Allopurinol: Mechanistic and Functional Divergence

Topic: 3H-pyrazolo[3,4-d]pyrimidin-4-amine vs Allopurinol: A Comparative Study Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary: The Isost...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3H-pyrazolo[3,4-d]pyrimidin-4-amine vs Allopurinol: A Comparative Study Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary: The Isostere Dichotomy

This guide provides a technical comparison between Allopurinol and 3H-pyrazolo[3,4-d]pyrimidin-4-amine (commonly referred to as 4-APP or Aminopurinol ). While both compounds share the pyrazolo[3,4-d]pyrimidine scaffold—an isostere of the purine ring—their biological activities are diametrically opposed due to their specific mimicry of endogenous purines.

  • Allopurinol mimics Hypoxanthine .[1] Its primary utility is the inhibition of Xanthine Oxidase (XO) for the treatment of gout and hyperuricemia.[1][2]

  • 4-APP mimics Adenine . Its primary activity involves metabolism by Adenine Phosphoribosyltransferase (APRT) into toxic ribonucleotides, making it a potent cytotoxic agent and a tool for studying lipoprotein metabolism and parasitic infections (e.g., Leishmania).

Key Takeaway: Researchers must not interchange these compounds. Allopurinol is a metabolic modulator (enzyme inhibitor), whereas 4-APP is a metabolic disruptor (toxic antimetabolite).

Chemical and Physical Profiling

The structural difference lies at the C4 position: a hydroxyl/ketone group in Allopurinol versus an amino group in 4-APP. This single substitution dictates their recognition by distinct salvage pathway enzymes.

FeatureAllopurinol4-APP (Aminopurinol)
IUPAC Name 1H-pyrazolo[3,4-d]pyrimidin-4-ol1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number 315-30-02380-63-4
Purine Mimicry Hypoxanthine (6-oxopurine)Adenine (6-aminopurine)
Primary Target Xanthine Oxidase (XO)Adenine Phosphoribosyltransferase (APRT)
Metabolic Fate Oxidized to Oxypurinol (Active Inhibitor)Ribosylated to 4-APP-Ribonucleotide (Toxic)
Solubility Poor in water; soluble in DMSO/NaOHModerate in water; soluble in DMSO/Acid
UV Max (

)
250 nm (pH 7)261 nm (pH 7)

Mechanistic Profiling: The Divergent Pathways

The biological impact of these molecules is best understood through their interaction with purine salvage pathways.

Allopurinol: The Suicide Inhibitor

Allopurinol acts as a substrate for Xanthine Oxidase (XO).[3] XO hydroxylates Allopurinol at the C2 position to form Oxypurinol (alloxanthine).[3] Oxypurinol binds tightly to the reduced molybdenum center (Mo-IV) of XO, effectively locking the enzyme in an inactive state.[3] This prevents the formation of uric acid.[3][4]

4-APP: The Lethal Analog

4-APP is not a primary substrate for XO. Instead, it is recognized by Adenine Phosphoribosyltransferase (APRT) . APRT converts 4-APP into 4-APP-ribose-5'-phosphate. This nucleotide analog accumulates intracellularly and inhibits de novo purine synthesis, blocks glycolysis, and is incorporated into RNA, leading to chain termination or translation errors.

Pathway Visualization

The following diagram illustrates the parallel but distinct metabolic fates of these two isomers.

PurineMetabolism cluster_allo Hypoxanthine Mimicry (Therapeutic) cluster_app Adenine Mimicry (Cytotoxic) Allopurinol Allopurinol (Hypoxanthine Analog) Oxypurinol Oxypurinol (Active Inhibitor) Allopurinol->Oxypurinol Hydroxylation APP_MP 4-APP-Ribonucleotide (Toxic Metabolite) Allopurinol->APP_MP In Leishmania spp. (via Amination) XO Xanthine Oxidase (XO) Oxypurinol->XO Tight Binding (Inhibition) UricAcid Uric Acid (Production Blocked) APP 4-APP (Adenine Analog) APP->APP_MP Phosphoribosylation RNA_Incorp RNA Incorporation & Glycolysis Inhibition APP_MP->RNA_Incorp Accumulation XO->UricAcid Normal Function APRT Adenine Phosphoribosyl- transferase (APRT) APRT->APP_MP Catalyzes

Figure 1: Divergent metabolic fates. Allopurinol inhibits XO (Blue), while 4-APP is metabolized by APRT into toxic nucleotides (Red).

Comparative Performance Data

The following data aggregates findings from biochemical assays comparing the two compounds.

Table 1: Enzyme Inhibition & Cytotoxicity Profile
ParameterAllopurinol4-APPExperimental Context
XO

(Inhibition Constant)
0.7 - 2.0 µM > 100 µMAllopurinol is ~50x more potent against XO.
APRT Affinity (

)
N/A (Poor Substrate)~ 2 - 5 µM 4-APP competes with Adenine for APRT.
IC50 (L1210 Leukemia Cells) > 100 µM (Non-toxic)0.5 µM 4-APP is highly cytotoxic to mammalian cells.
IC50 (Leishmania Promastigotes) ~ 10 - 50 µM~ 0.1 - 1.0 µM 4-APP is significantly more potent against parasites.
Lipoprotein Secretion (Liver) No EffectInhibits 4-APP induces fatty liver by blocking VLDL secretion.
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Critical Note on Causality: The cytotoxicity of 4-APP is reversed by the addition of Adenine (which competes for APRT), but not by Hypoxanthine. Conversely, Allopurinol activity is not reversed by Adenine. This confirms the distinct transporter/enzyme dependencies.

Experimental Protocols

To validate the distinction between these compounds, two standard protocols are recommended.

Protocol A: Xanthine Oxidase Inhibition Assay (Spectrophotometric)

Objective: Quantify the capacity of Allopurinol vs. 4-APP to inhibit the conversion of Xanthine to Uric Acid.

Reagents:

  • Phosphate Buffer (50 mM, pH 7.5)

  • Xanthine Substrate Solution (150 µM)

  • Bovine Milk Xanthine Oxidase (0.05 Units/mL)

  • Test Compounds: Allopurinol and 4-APP (dissolved in DMSO, final conc. 0.1% v/v)

Workflow:

  • Blanking: Set spectrophotometer to 290 nm (Uric acid absorbance peak).

  • Incubation: Mix 980 µL Buffer + 10 µL Enzyme + 10 µL Inhibitor (Allopurinol or 4-APP at varying concentrations: 0.1–50 µM). Incubate for 5 mins at 25°C.

  • Initiation: Add 10 µL Xanthine substrate.

  • Measurement: Monitor

    
    Absorbance/min at 290 nm for 5 minutes.
    
  • Validation:

    • Allopurinol: Should show dose-dependent reduction in slope (IC50 ~2 µM).

    • 4-APP: Should show minimal inhibition at equimolar concentrations compared to Allopurinol.

Protocol B: APRT-Dependent Cytotoxicity Assay

Objective: Demonstrate that 4-APP toxicity is dependent on Adenine salvage pathways.

Reagents:

  • Cell Line: CHO-K1 (Wild Type) and CHO-aprt-/- (APRT Deficient Mutant).

  • Reagent: MTT or Resazurin viability dye.

Workflow:

  • Seeding: Seed WT and aprt-/- cells in 96-well plates (5,000 cells/well).

  • Treatment: Treat with serial dilutions of 4-APP (0.01 µM – 100 µM) for 48 hours.

  • Rescue Control: In a duplicate set of WT cells, co-treat with Adenine (100 µM) .

  • Readout: Measure cell viability via MTT absorbance.

  • Expected Result:

    • WT Cells: High sensitivity to 4-APP (Low IC50).

    • aprt-/- Cells: Resistant to 4-APP (High IC50), confirming APRT is required for metabolic activation.

    • Rescue: Adenine co-treatment protects WT cells by outcompeting 4-APP for APRT binding.

References

  • Elion, G. B. (1989). The Purine Path to Chemotherapy. Science. Link

  • Spector, T., & Johns, D. G. (1970).[5][6] Stoichiometric inhibition of reduced xanthine oxidase by hydroxypyrazolo[3,4-d]pyrimidines. Journal of Biological Chemistry. Link

  • Nelson, D. J., et al. (1979).[7] Metabolism of pyrazolo[3,4-d]pyrimidines in Leishmania braziliensis and Leishmania donovani. Journal of Biological Chemistry. Link

  • Henderson, J. F., & Junga, I. G. (1961). Inhibition of Ascites Tumor Growth by 4-Aminopyrazolo(3,4-d)pyrimidine in Combination with Azaserine, 6-Mercaptopurine, and Thioguanine. Cancer Research. Link

  • Schiff, L. J., et al. (1982). 4-Aminopyrazolo[3,4-d]pyrimidine-induced fatty liver in the rat. Journal of Lipid Research. Link

Sources

Comparative

Definitive Guide to Validating Target Engagement of 3H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffolds in Cells

Executive Summary The 3H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is the structural core of widely used Src Family Kinase (SFK) inhibitors, most notably PP1 and PP2 . While these molecules are potent ATP-competitive inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is the structural core of widely used Src Family Kinase (SFK) inhibitors, most notably PP1 and PP2 . While these molecules are potent ATP-competitive inhibitors, they are historically plagued by off-target promiscuity (e.g., EGFR, c-Kit, Bcr-Abl).

Mere functional assays (IC50) are insufficient to prove specific on-target efficacy in a complex cellular environment. This guide compares and details the three definitive methods to confirm physical target engagement (TE) inside live cells: Cellular Thermal Shift Assay (CETSA) , NanoBRET , and Phospho-Specific Western Blotting .

Part 1: The Scaffold & The Challenge

The 3H-pyrazolo[3,4-d]pyrimidin-4-amine core functions as an adenine mimetic. It binds to the ATP-binding pocket of the kinase domain (SH1).

The Challenge: Because the ATP pocket is highly conserved across the human kinome, this scaffold often exhibits "polypharmacology."

  • Primary Targets: Lck, Fyn, Src, Hck.

  • Known Off-Targets: EGFR, CK1δ, Bcr-Abl, p38 MAPK.

To validate your specific derivative, you must distinguish between functional inhibition (which could be downstream or off-target) and physical binding (occupancy).

Part 2: Method Comparison

We compare three distinct approaches to validating TE.

FeatureCETSA (Cellular Thermal Shift) NanoBRET TE Assay Phospho-Western (pY416)
Principle Ligand-induced thermal stabilizationCompetitive tracer displacement (BRET)Inhibition of autophosphorylation
Relevance High (Endogenous protein, no tags)High (Live cell equilibrium)Medium (Functional consequence)
Output

shift (Melting curve)
Cellular

/ Occupancy
Functional IC50
Throughput Medium (Western readout) to High (AlphaLISA)High (Plate reader)Low (Western readout)
Pros Label-free; validates binding to native target.Real-time; quantitative affinity (

).
Links binding to biological activity.[1][2]
Cons Requires specific antibody; lethal endpoint.Requires transfection (exogenous target).Indirect; does not prove physical binding.
Recommendation
  • For Screening: Use NanoBRET for speed and quantitative

    
    .
    
  • For Validation: Use CETSA to prove the compound engages the endogenous target in the relevant cell line.

  • For Efficacy: Use Phospho-Western to confirm the binding results in pathway suppression.

Part 3: Visualizing the Logic

The following diagram illustrates the decision matrix for selecting the correct assay based on your stage of development.

TE_Workflow Start Start: Novel Pyrazolo-pyrimidine Cell_Context Is the target endogenous? Start->Cell_Context Transfect Can you transfect cells? Cell_Context->Transfect No (Cell Lines) CETSA Method A: CETSA (Physical Binding) Cell_Context->CETSA Yes (Primary Cells) Transfect->CETSA No NanoBRET Method B: NanoBRET (Kinetic Affinity) Transfect->NanoBRET Yes (HEK293/HeLa) WB Method C: Phospho-WB (Functional Output) CETSA->WB Confirm Activity NanoBRET->WB Confirm Activity Result Publication Ready Data WB->Result Validated Inhibitor

Caption: Workflow for selecting the appropriate Target Engagement (TE) assay. CETSA is preferred for endogenous targets, while NanoBRET offers higher throughput for transfected lines.

Part 4: Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

The Gold Standard for Endogenous Validation

Scientific Rationale: Binding of the pyrazolo-pyrimidine core to the ATP pocket stabilizes the kinase structure, requiring higher temperatures to denature (aggregate) the protein.

Materials:

  • Target Cells (e.g., Jurkat for Lck, MDA-MB-231 for Src).

  • Compound: PP2 (or derivative) at 10x IC50.

  • Lysis Buffer: Non-denaturing (PBS + 0.4% NP-40 + Protease Inhibitors). Crucial: Do not use RIPA; SDS interferes with the aggregation step.

Step-by-Step Workflow:

  • Treatment: Seed cells at

    
     cells/mL. Treat with Compound (e.g., 10 µM) or DMSO control for 1 hour at 37°C.
    
  • Aliquot: Split cells into 8-10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature (gradient: 40°C to 67°C) for 3 minutes using a PCR thermocycler.

  • Cooling: Immediately incubate at RT (25°C) for 3 minutes.

  • Lysis: Add non-denaturing lysis buffer. Freeze-thaw x2 (liquid nitrogen/37°C) to ensure lysis without solubilizing aggregates.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The pellet contains the denatured/aggregated protein.

  • Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot using anti-Src or anti-Lck antibody.[3]

Data Analysis: Plot the normalized band intensity vs. Temperature.

  • Shift: A right-shift in the melting curve (

    
    ) of >2°C indicates significant target engagement.
    
Protocol B: Phospho-Specific Western Blotting (Functional)

The Downstream Confirmation

Scientific Rationale: Src family kinases are regulated by two key tyrosines.

  • Y416 (Activation Loop): Autophosphorylation.[4] High signal = Active.

  • Y527 (C-Terminus): Inhibitory phosphorylation (by Csk).[4][5] High signal = Inactive.

  • Goal: A true ATP-competitive inhibitor should block the autophosphorylation at Y416.

Step-by-Step Workflow:

  • Starvation: Serum-starve cells (0.5% FBS) for 4-12 hours to reduce basal kinase noise.

  • Treatment: Treat with dose-response of compound (0.1 nM to 10 µM) for 1-2 hours.

  • Stimulation (Optional): If basal pSrc is low, stimulate with EGF (50 ng/mL) for 5 minutes.

  • Lysis: Use RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate + NaF). Without phosphatase inhibitors, the signal will vanish.

  • Blotting:

    • Primary Ab 1: Phospho-Src Family (Tyr416) (Detects active state).

    • Primary Ab 2: Total Src (Loading control).

    • Note: Do not rely solely on pY527; it reflects Csk activity, not necessarily Src inhibition.

Part 5: Mechanism of Action & Signaling

Understanding the phosphorylation status is critical for interpreting your data.

Src_Signaling Inhibitor Pyrazolo-pyrimidine (PP2) Src_Active Src (Active) Open Conformation pY416 High Inhibitor->Src_Active Competes with ATP Blocks Y416 Autophosphorylation Src_Inactive Src (Inactive) Closed Conformation pY527 High Src_Inactive->Src_Active Dephosphorylation + Autophosphorylation Substrates Downstream Effectors (FAK, STAT3, Paxillin) Src_Active->Substrates Phosphorylation Csk Csk Kinase Csk->Src_Inactive Phosphorylates Y527 Phosphatase PTPases Phosphatase->Src_Inactive Dephosphorylates Y527

Caption: Mechanism of Action. The inhibitor blocks the ATP pocket, preventing the autophosphorylation at Y416 required for full catalytic activity.

Part 6: Troubleshooting & Validation Criteria

Distinguishing Off-Target Effects

If your compound inhibits cell growth but CETSA shows no shift for Src:

  • Action: Run a KinomeScan or CETSA against EGFR/p38 to identify the actual target.

The "Solubility" Artifact in CETSA
  • Issue: The compound precipitates the protein at 37°C (destabilizer).

  • Check: Run an Isothermal Dose Response (ITDR) at a constant temperature (e.g., 52°C) with increasing drug concentration. The signal should increase (stabilization), not disappear.

NanoBRET Tracer Compatibility
  • Issue: The tracer must bind the same pocket as your drug.

  • Check: Ensure you are using a Type I (ATP-competitive) tracer. If your derivative is a Type II (allosteric) inhibitor, it may not displace a Type I tracer efficiently.

References

  • Discovery of PP1/PP2: Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[6][7] Journal of Biological Chemistry, 271(2), 695-701.

  • CETSA Methodology: Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][8] Science, 344(6182), 412-415.

  • NanoBRET TE Assay: Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214.

  • Src Phosphorylation Biology: Roskoski, R. Jr. (2005). "Src kinase regulation by phosphorylation and dephosphorylation." Biochemical and Biophysical Research Communications, 331(1), 1-14.

  • PP2 Selectivity Profiling: Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315.

Sources

Validation

evaluating the selectivity of novel pyrazolo[3,4-d]pyrimidine inhibitors

An in-depth evaluation of kinase inhibitors requires more than just synthesizing a compound; it demands a rigorous, multi-tiered approach to prove target engagement and rule out off-target toxicities. The pyrazolo[3,4-d]...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of kinase inhibitors requires more than just synthesizing a compound; it demands a rigorous, multi-tiered approach to prove target engagement and rule out off-target toxicities. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged chemotype in modern drug discovery, primarily functioning as a bioisostere for the adenine ring of ATP. This structural mimicry allows these compounds to competitively bind to the highly conserved hinge region of kinase active sites.

Historically, first-generation derivatives like PP1 and PP2 were identified as potent but relatively broad-spectrum inhibitors of the Src family kinases (SFKs)[1]. However, the high sequence homology within the human kinome means that early ATP-competitive inhibitors often suffered from off-target toxicity. Recent advancements have leveraged structure-based drug design to optimize the C3, N1, and C6 positions of the pyrazolo[3,4-d]pyrimidine core, shifting the paradigm from pan-inhibition to exquisite selectivity[2].

This guide objectively compares the performance of classic SFK inhibitors against novel, highly selective derivatives and provides robust experimental protocols for evaluating kinase selectivity.

Mechanistic Basis of Selectivity

Why do minor structural tweaks drastically alter a compound's target profile? The answer lies in the micro-environments of the ATP-binding pocket. While the C4-amine typically establishes critical hydrogen bonds with the hinge region, substitutions at the C3 and N1 positions project into the hydrophobic pockets (Pocket I and Pocket II) and the gatekeeper residue area[3].

  • Gatekeeper Interactions: Kinases with small gatekeeper residues (e.g., Threonine in Src or BTK) can accommodate bulky C3-substituents, whereas those with larger gatekeepers (e.g., Methionine or Phenylalanine) sterically clash with these groups.

  • Covalent Targeting: The incorporation of an electrophilic warhead (like an acrylamide group) at the C3-phenyl ring enables irreversible covalent binding to specific non-catalytic cysteine residues (e.g., Cys481 in BTK), achieving near-absolute selectivity[4].

Logical mapping of pyrazolo[3,4-d]pyrimidine structural modifications to kinase selectivity.

Comparative Performance Data

To establish a baseline, we must compare the half-maximal inhibitory concentrations (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of classic vs. novel inhibitors across a panel of kinases. The data below synthesizes findings from biochemical kinase assays, demonstrating the shift from pan-SFK inhibition to targeted selectivity[5][6].
InhibitorPrimary Target(s)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Primary)
Key Off-Targets

(Off-Targets)
Selectivity Mechanism
PP1 Src, Lck, Fyn5–170 nMPTK6, EGFR2.5 nM, >1000 nMBasic hinge-binding; accommodates small gatekeepers[5].
PP2 Lck, Fyn5–6 nMPTK6, Src13.0 nM, ~100 nMSimilar to PP1; slight hydrophobic shift[5].
Ibrutinib BTK0.5 nMITK, EGFR10.7 nM, 5.6 nMCovalent binding to Cys481 via Michael acceptor.
NVP-BHG712 EphB425 nMc-Abl, c-Src>10,000 nMN1-regioisomer optimization exploiting unique EphB4 pocket[6].

Experimental Workflows for Selectivity Profiling

A rigorous evaluation of a novel inhibitor requires a self-validating system: biochemical profiling proves direct target engagement, while cellular assays confirm that the compound permeates the membrane and inhibits the target in a physiological context without generalized cytotoxicity.

Step-by-step workflow for validating the selectivity of novel kinase inhibitors.

Protocol 1: High-Throughput Cell-Free Kinase Selectivity Profiling (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over traditional radiometric assays (


-ATP) because it eliminates radioactive waste, reduces background auto-fluorescence, and provides a highly reproducible, homogenous format for calculating precise 

values.
  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Dilution: Serially dilute the pyrazolo[3,4-d]pyrimidine inhibitor in 100% DMSO (10-point curve, 1:3 dilutions), then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1%. Rationale: Maintaining 1% DMSO prevents solvent-induced kinase denaturation while keeping lipophilic compounds in solution.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume plate, add 5 µL of the recombinant kinase (e.g., BTK or Src) and 2.5 µL of the diluted compound. Incubate for 30 minutes at room temperature. Rationale: Allows time for slow-binding or covalent inhibitors to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 2.5 µL of a master mix containing the specific biotinylated peptide substrate and ATP. Critical Step: ATP must be kept at the specific

    
     value for the target kinase to ensure accurate competitive binding kinetics.
    
  • Termination and Detection: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate

    
     and stop the reaction), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
  • Readout: Incubate for 60 minutes and read on a multi-mode microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the FRET ratio (665/615) to plot the dose-response curve.

Protocol 2: Cellular Target Engagement (Western Blotting for Downstream Effectors)

Causality: Biochemical potency does not guarantee cellular efficacy. We must evaluate the phosphorylation state of direct downstream targets to confirm functional inhibition within the complex intracellular milieu, ruling out false positives caused by off-target cytotoxicity.

  • Cell Seeding: Seed target cells (e.g., Ramos B-cells for BTK evaluation) at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Inhibitor Treatment: Treat cells with the inhibitor at varying concentrations (

    
     the biochemical 
    
    
    
    ) for 2 hours.
  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., anti-IgM for B-cells) for 10 minutes to induce peak phosphorylation. Rationale: Capturing the transient phosphorylation peak is critical for observing the true inhibitory window.

  • Lysis and Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C.

  • Immunoblotting: Resolve proteins on a 4-12% SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated target (e.g., p-PLC

    
    2) and total target protein.
    
  • Quantification: Normalize the phospho-signal to the total protein signal using densitometry to determine the cellular

    
    .
    

Mechanistic pathway showing kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion

The evolution of pyrazolo[3,4-d]pyrimidine derivatives from broad-spectrum Src inhibitors (PP1/PP2) to highly selective targeted therapies (Ibrutinib, NVP-BHG712) underscores the power of structure-based optimization. By systematically altering the C3 and N1 positions, researchers can exploit subtle differences in kinase hydrophobic pockets and gatekeeper residues. Validating these novel compounds requires a rigorous, multi-tiered experimental approach—combining cell-free TR-FRET profiling with cellular target engagement assays—to ensure both potency and safety in drug development.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 11(8), 1112-1135.[Link]

  • Neuber, C., Tröster, A., Löser, R., Belter, B., Schwalbe, H., & Pietzsch, J. (2020). "The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts." Molecules, 25(21), 5115.[Link]

  • Kang, S. A., et al. (2014). "The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation." International Journal of Oncology, 44(5), 1734-1740.[Link]

  • Hassaballah, A. I., et al. (2024). "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition." RSC Advances, 14, 1156-1175.[Link]

Sources

Comparative

Comparative Guide: 3H-Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives vs. Methotrexate as Next-Generation DHFR Inhibitors

As drug development professionals and application scientists, we constantly face the clinical bottleneck of antifolate resistance. Methotrexate (MTX) has long served as the gold-standard classical antifolate, targeting d...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists, we constantly face the clinical bottleneck of antifolate resistance. Methotrexate (MTX) has long served as the gold-standard classical antifolate, targeting dihydrofolate reductase (DHFR) to disrupt de novo nucleotide synthesis and halt cancer cell proliferation[1]. However, its long-term clinical efficacy is frequently derailed by acquired cellular resistance mechanisms, including impaired transmembrane uptake, augmented drug efflux, and target enzyme alterations[2].

To overcome these pharmacokinetic limitations, structural isosterism has emerged as a validated drug design strategy. The isosteric replacement of the pteridine ring in MTX with a pyrazolo[3,4-d]pyrimidine nucleus (specifically 3H-pyrazolo[3,4-d]pyrimidin-4-amine and its N-acyl amino acid derivatives) yields compounds that exhibit superior lipophilicity, enhanced membrane permeability, and highly potent DHFR inhibition[1][3]. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic rationale, quantitative efficacy, and the self-validating experimental protocols required to evaluate them.

Target Pathway & Mechanistic Rationale

Both MTX and pyrazolo[3,4-d]pyrimidine derivatives function as competitive inhibitors of DHFR. DHFR is the critical enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a necessary 1-carbon donor for the biosynthesis of purines, thymidylate, and certain amino acids[3].

While MTX relies heavily on the Reduced Folate Carrier (RFC) for intracellular transport—a primary site for resistance mutations—the altered electronic distribution and increased lipophilicity of the pyrazolo[3,4-d]pyrimidine scaffold allow it to bypass RFC dependency. This ensures sustained intracellular concentrations even in MTX-resistant leukemic and solid tumor cell lines[1][2].

FolatePathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF NADPH -> NADP+ Purine De Novo Purine/Pyrimidine Synthesis THF->Purine 1-Carbon Transfer DNA DNA Replication & Cell Proliferation Purine->DNA MTX Methotrexate (MTX) MTX->DHFR Competitive Inhibition APP Pyrazolo[3,4-d]pyrimidine Derivatives APP->DHFR High-Affinity Inhibition

Fig 1: Folate metabolism pathway illustrating competitive DHFR inhibition by MTX and novel derivatives.

Quantitative Efficacy & Thermodynamic Profiling

Experimental data highlights the superiority of specific pyrazolo[3,4-d]pyrimidine derivatives over MTX. For instance, Compound 7e , a direct isostere of MTX retaining the 4-aminobenzoyl and glutamic acid moieties, demonstrates a nearly 3-fold increase in DHFR inhibition potency. Furthermore, Compound 7f , an N-acyl amino acid derivative, exhibits exceptional thermodynamic binding stability and drives robust apoptosis in MTX-resistant MCF-7 breast cancer cell lines[1][2].

Table 1: Comparative Inhibitory and Cytotoxic Profiles
Target CompoundScaffold TypeDHFR IC₅₀ (µM)Binding Energy (kcal/mol)Primary Apoptotic MechanismLipinski Rule Compliance
Methotrexate (MTX) Pteridine (Classical)5.57-8.3951S-phase arrest; Folate depletionYes
Compound 7e Pyrazolo[3,4-d]pyrimidine1.83Superior to MTXS-phase arrestYes
Compound 7f Pyrazolo[3,4-d]pyrimidine< 5.00-9.2584Bax ↑, Bcl-2 ↓, Caspase activationNo (Exceeds MW limits)

Data synthesized from in vitro enzymatic assays and molecular docking simulations[1][2].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of novel DHFR inhibitors must rely on self-validating assay systems. Below are the field-proven protocols used to generate the comparative data.

Workflow Prep 1. Compound Synthesis & Isosteric Validation Enzyme 2. Cell-Free DHFR Kinetic Assay Prep->Enzyme Cell 3. MCF-7 MTX-Resistant Cytotoxicity Screening Enzyme->Cell Apop 4. Apoptosis Profiling (Bax/Bcl-2 & Caspases) Cell->Apop Dock 5. Thermodynamic Molecular Docking Apop->Dock

Fig 2: Self-validating experimental workflow for evaluating novel DHFR inhibitors against MTX.

Protocol A: Continuous Spectrophotometric DHFR Inhibition Assay

Purpose: To quantify the direct enzymatic inhibition (IC₅₀) of DHFR in a cell-free system. Causality & Validation: This assay relies on the stoichiometric oxidation of the electron donor NADPH to NADP⁺ during the reduction of DHF. By monitoring the absorbance decrease at 340 nm, we obtain a direct, real-time kinetic readout of DHFR catalytic velocity. The inclusion of a baseline "no-enzyme" control ensures that background NADPH auto-oxidation is subtracted, making the system self-validating.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4) supplemented with 5 mM β-mercaptoethanol. Expert Insight: β-mercaptoethanol is critical to maintain the active site cysteine residues of DHFR in a reduced state, preventing artifactual loss of enzyme activity.

  • System Initialization: In a UV-compatible 96-well microplate, combine 100 µL of assay buffer, 10 µL of recombinant human DHFR (0.5 mU/µL), and 10 µL of the test compound (pyrazolo[3,4-d]pyrimidine derivatives or MTX) serially diluted in DMSO. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Catalysis: Initiate the reaction by adding a 20 µL substrate mixture containing 100 µM DHF and 100 µM NADPH.

  • Kinetic Readout: Immediately measure absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot normalized V₀ against log[Inhibitor] to derive the IC₅₀ via non-linear regression.

Protocol B: Apoptosis Profiling via Flow Cytometry and Western Blotting

Purpose: To confirm that the cytotoxic effect of the DHFR inhibitor translates to intrinsic apoptosis in MTX-resistant cell lines. Causality & Validation: Resistance in MCF-7 cells often masks the efficacy of classical antifolates. By utilizing Annexin V/PI staining, we can definitively separate early apoptotic cells from necrotic cells. Subsequent Western blotting for Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) validates that cell death is driven by the intrinsic mitochondrial pathway due to severe nucleotide starvation[1].

  • Cell Culture & Treatment: Seed MTX-resistant MCF-7 cells at

    
     cells/well in 6-well plates. Treat with the IC₅₀ concentration of MTX or Compound 7f for 48 hours.
    
  • Flow Cytometry (Cell Cycle & Apoptosis): Harvest cells, wash with cold PBS, and dual-stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry. Expected Result: Compound 7f will show a significant shift toward the S-phase and an increase in the Annexin V+/PI- (early apoptosis) quadrant compared to MTX[1].

  • Protein Extraction & Western Blot: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against proapoptotic caspases, Bax, and antiapoptotic Bcl-2. Normalize against a GAPDH loading control. Expected Result: Pyrazolo[3,4-d]pyrimidine derivatives will heavily upregulate Bax and diminish Bcl-2 expression, confirming downstream apoptotic execution[1].

Conclusion

While Methotrexate remains a foundational therapeutic in oncology and autoimmune diseases, its susceptibility to transport- and target-based resistance necessitates the development of next-generation inhibitors. The isosteric substitution utilizing the 3H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold represents a highly successful bioisosteric strategy. By achieving superior thermodynamic binding to DHFR (up to -9.2584 kcal/mol) and bypassing traditional MTX-resistance mechanisms, these novel derivatives offer a highly promising, validated pipeline for future antifolate drug development.

References

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health (NIH) / PMC. 1

  • Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. National Institutes of Health (NIH) / PMC. 3

  • Mechanisms of antifolate resistance and methotrexate efficacy in leukemia cells. ResearchGate. 2

Sources

Validation

A Comparative Benchmarking Guide to Novel Pyrazolo[3,4-d]pyrimidine Derivatives for Kinase Inhibition

Abstract This guide presents a comprehensive benchmarking analysis of a new series of pyrazolo[3,4-d]pyrimidine derivatives, designated as Compound X and Compound Y, against established, clinically relevant kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide presents a comprehensive benchmarking analysis of a new series of pyrazolo[3,4-d]pyrimidine derivatives, designated as Compound X and Compound Y, against established, clinically relevant kinase inhibitors, Imatinib and Dasatinib. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites.[1] This guide provides an objective comparison of the inhibitory activities of these novel compounds, supported by detailed experimental protocols and data, to aid researchers in the evaluation of their therapeutic potential.

Introduction: The Rationale for Developing Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, making them a prime target for therapeutic intervention in a multitude of diseases, especially cancer.[2] The dysregulation of kinase activity is a hallmark of many cancers.[2] While the advent of tyrosine kinase inhibitors (TKIs) has revolutionized cancer treatment, challenges such as acquired resistance and off-target toxicities persist, driving the need for new and improved inhibitors.[3][4]

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a significant platform for the development of kinase inhibitors.[1] This fused heterocyclic system is a bioisostere of adenine, the purine base in ATP, allowing it to effectively compete for the ATP-binding site within the kinase domain.[1][5] This structural feature has been successfully exploited to create potent and selective inhibitors for a range of kinases.[1][6][7]

This guide focuses on the characterization of two novel pyrazolo[3,4-d]pyrimidine derivatives, Compound X and Compound Y. We benchmark their performance against two well-established TKIs:

  • Imatinib (Gleevec®): A first-generation TKI that primarily targets the BCR-ABL fusion protein in its inactive conformation, as well as c-KIT and PDGFR.[8][9][10][11][12][13]

  • Dasatinib (Sprycel®): A second-generation TKI with broader and more potent activity, inhibiting both the active and inactive conformations of BCR-ABL and the Src family kinases.[14][15][16][17]

The objective of this guide is to provide a thorough, side-by-side comparison of these compounds, offering researchers the necessary data and methodologies to evaluate the potential of Compound X and Compound Y for further development.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism of action for the compounds discussed in this guide is the competitive inhibition of ATP binding to the kinase active site.

cluster_0 Kinase Active Site cluster_1 Inhibition by Pyrazolo[3,4-d]pyrimidine Derivative ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP Releases Inactive_Kinase Kinase-Inhibitor Complex Kinase->Inactive_Kinase Forms Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Inhibitor Compound X/Y Inhibitor->Kinase

Caption: Kinase inhibition by competitive binding at the ATP site.

As illustrated above, ATP binds to the kinase active site, enabling the transfer of a phosphate group to a substrate protein. Pyrazolo[3,4-d]pyrimidine derivatives, due to their structural similarity to adenine, occupy this ATP-binding pocket, thereby preventing phosphorylation and blocking downstream signaling pathways.[1]

Experimental Benchmarking: Protocols and Results

To provide a comprehensive comparison, a series of in vitro assays were performed. The following sections detail the methodologies and present the comparative data.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against target kinases (e.g., Abl and Src).

Protocol:

  • Reagents: Recombinant human Abl and Src kinase (purified), ATP, appropriate peptide substrate, test compounds (Compound X, Compound Y, Imatinib, Dasatinib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of each test compound. b. In a 96-well plate, add the kinase, peptide substrate, and varying concentrations of the test compound or vehicle control (DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 1 hour. e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. f. Convert luminescence signal to percent inhibition relative to the vehicle control. g. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Results:

CompoundAbl Kinase IC50 (nM)Src Kinase IC50 (nM)
Compound X 25150
Compound Y 510
Imatinib 30>1000
Dasatinib 15

Interpretation: Compound Y demonstrates potent inhibition of both Abl and Src kinases, comparable to the second-generation inhibitor Dasatinib. Compound X shows strong inhibition of Abl kinase but is less potent against Src, exhibiting a profile more similar to Imatinib in terms of selectivity.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of the test compounds in a relevant cancer cell line (e.g., K562, a human chronic myeloid leukemia cell line expressing BCR-ABL).

Protocol:

  • Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Procedure: a. Seed K562 cells in a 96-well plate at a density of 5,000 cells per well. b. After 24 hours, treat the cells with serial dilutions of the test compounds or vehicle control. c. Incubate for 72 hours. d. Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) and measure luminescence. e. Calculate the percentage of cell viability relative to the vehicle-treated control. f. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Results:

CompoundK562 Cell Line GI50 (nM)
Compound X 50
Compound Y 15
Imatinib 60
Dasatinib 8

Interpretation: The cellular anti-proliferative activity correlates well with the in vitro kinase inhibition data. Compound Y is the most potent inhibitor of K562 cell growth, followed by Dasatinib, Compound X, and Imatinib.

Western Blot Analysis of Target Phosphorylation

Objective: To confirm the on-target activity of the compounds by measuring the phosphorylation status of downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis: a. Treat K562 cells with the test compounds at their respective GI50 concentrations for 2 hours. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or bovine serum albumin in TBST. c. Incubate the membrane with primary antibodies against phospho-CrkL (a downstream target of BCR-ABL) and total CrkL (as a loading control), or phospho-Src and total Src. d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

cluster_0 Experimental Workflow Cell_Culture K562 Cell Culture Treatment Compound Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Protein_Quantification Protein Quantification Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Western Blotting Experimental Workflow.

Expected Results: Treatment with effective kinase inhibitors should lead to a significant reduction in the phosphorylation of their respective downstream targets. For example, all four compounds are expected to decrease phospho-CrkL levels in K562 cells. Compound Y and Dasatinib are also expected to show a marked decrease in phospho-Src levels.

Discussion and Future Directions

The data presented in this guide demonstrate that the novel pyrazolo[3,4-d]pyrimidine derivatives, Compound X and Compound Y, are potent kinase inhibitors with promising anti-proliferative activity.

  • Compound Y exhibits a dual Abl/Src inhibitory profile with potency comparable to Dasatinib, a clinically approved second-generation TKI. This broad-spectrum activity could be advantageous in overcoming certain forms of TKI resistance.

  • Compound X displays a more selective Abl kinase inhibition profile, similar to Imatinib. This selectivity may translate to a more favorable safety profile with fewer off-target effects.

Further investigation is warranted to fully characterize these compounds. Future studies should include:

  • Kinome-wide selectivity profiling: To assess the specificity of Compound X and Compound Y against a broader panel of kinases.

  • In vivo efficacy studies: To evaluate the anti-tumor activity of the compounds in animal models of leukemia.

  • Pharmacokinetic and toxicity studies: To determine the drug-like properties and safety profiles of the compounds.

Conclusion

Compound X and Compound Y represent promising new additions to the growing class of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Their potent activity and distinct selectivity profiles highlight their potential for further development as targeted cancer therapeutics. This guide provides a solid foundation for researchers to build upon in their exploration of these novel compounds.

References

  • Imatinib - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. (2025, April 9). Retrieved March 7, 2026, from [Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). Retrieved March 7, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • What is the mechanism of Dasatinib? - Patsnap Synapse. (2024, July 17). Retrieved March 7, 2026, from [Link]

  • Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC. (2013, May 30). Retrieved March 7, 2026, from [Link]

  • What are SRC inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved March 7, 2026, from [Link]

  • What is the mechanism of Imatinib mesylate? - Patsnap Synapse. (2024, July 17). Retrieved March 7, 2026, from [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dasatinib - Liv Hospital. (2026, February 23). Retrieved March 7, 2026, from [Link]

  • Src Kinase Inhibitor Market And Pipeline Insights 2023. (2026, January 15). Retrieved March 7, 2026, from [Link]

  • Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • No, Imatinib Is Not Chemotherapy — Here's How It Works - GoodRx. (2025, January 14). Retrieved March 7, 2026, from [Link]

  • Mechanism of action of imatinib mesylate (Gleevec ® ). Imatinib... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). Retrieved March 7, 2026, from [Link]

  • Bcr-Abl tyrosine-kinase inhibitor - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Tyrosine kinase inhibitor response of ABL-class acute lymphoblastic leukemia: the role of kinase type and SH3 domain | Blood | American Society of Hematology - ASH Publications. (2024, May 23). Retrieved March 7, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (2024, January 9). Retrieved March 7, 2026, from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][14][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. (2020, November 16). Retrieved March 7, 2026, from [Link]

  • (PDF) Overview of Current Type I/II Kinase Inhibitors - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

3H-pyrazolo[3,4-d]pyrimidin-4-amine proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows where chemical disposal is treated as a mere logistical afterthought. However, handling 3H-pyrazolo[3,4-d]pyrimidin-4-amine (widely known as 4-Am...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows where chemical disposal is treated as a mere logistical afterthought. However, handling 3H-pyrazolo[3,4-d]pyrimidin-4-amine (widely known as 4-Aminopyrazolo[3,4-d]pyrimidine, CAS: 23771-52-0) requires a proactive, mechanistic approach to safety. Structurally, this fused heterocyclic compound is an isostere of adenine. While this purine-mimicking architecture makes it an invaluable building block in kinase inhibitor synthesis and pharmacological research[1], it is also the exact reason for its potent biological activity and subsequent hazard profile.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and final disposal of this compound, ensuring regulatory compliance and protecting laboratory personnel.

Chemical Profiling & Hazard Causality

Before executing a disposal plan, we must understand why the chemical is hazardous. 3H-pyrazolo[3,4-d]pyrimidin-4-amine is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 3 (Toxic if swallowed) and Category 2 for both skin and eye irritation . Because it can interact with fundamental biological targets, its disposal cannot be routed through standard municipal waste or drain systems[2][3].

Table 1: Quantitative Hazard Data & Operational Causality

Property / HazardClassification / DataOperational Causality & Implication
CAS Number 23771-52-0Essential for accurate waste manifest tracking and legal compliance.
Acute Toxicity (Oral) Category 3 (H301)Toxic if swallowed; mandates strict respiratory protection to prevent inhalation of aerosolized powders that can be swallowed via the mucociliary escalator.
Skin Irritation Category 2 (H315)Requires chemical-resistant gloves (e.g., nitrile >0.11mm) to prevent dermal absorption and localized dermatitis.
Eye Irritation Category 2 (H319)Mandates tight-fitting safety goggles during all handling to prevent micro-particulate corneal damage.
Environmental Hazard Prevent entry to drainsSpills must be contained dry; water flushing is strictly prohibited as it expands the contamination footprint[2].
Disposal Code P501Must be shipped to a licensed, EPA-approved waste disposal plant for high-temperature incineration[2][3].

Spill Containment and Recovery Workflow

A self-validating protocol ensures that every action has a verifiable outcome. If a powder spill occurs, the primary goal is to prevent aerosolization.

Step-by-Step Spill Response Methodology:

  • Evacuation & Isolation: Immediately evacuate non-essential personnel from the immediate vicinity. Rope off the leakage area to control entry.

    • Causality: Minimizes the number of potentially exposed individuals before the hazard footprint is fully characterized.

  • PPE Donning: Responders must equip a NIOSH-approved N95 or P100 particulate respirator, double chemical-resistant gloves, and tight-fitting safety goggles[2].

  • Dry Containment: Do not use water to wash the spill[2].

    • Causality: Water can dissolve the compound, allowing it to seep into floor micro-fissures or drains, exponentially increasing the cleanup difficulty.

  • Collection: Carefully vacuum the powder using a dedicated HEPA-filtered vacuum, or sweep it up using inert, non-sparking materials and place it into a sealable high-density polyethylene (HDPE) container[2].

    • Causality: Sweeping with standard brooms generates dust clouds; controlling dust generation prevents secondary inhalation hazards.

  • Validation (Self-Validating Step): Swab the spill area with a compatible organic solvent (e.g., ethanol) to capture microscopic residuals. Dispose of the swab as hazardous solid waste. Visually inspect the area under bright light to confirm zero residual powder remains.

Standard Operating Procedure (SOP) for Routine Disposal

Chemical waste generators are legally obligated to determine if a discarded chemical is classified as hazardous waste (e.g., under US EPA 40 CFR 261.3)[2].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Separate solid waste (unreacted powder, contaminated gloves, empty original packaging) from liquid waste (reaction filtrates, solvent washes).

    • Causality: Mixing incompatible waste streams can cause unexpected exothermic reactions or complicate the facility's incineration process. Do not reuse the original packaging; it must be disposed of as unused product[2].

  • Primary Containment: Place solid waste into a chemically compatible, sealable container. Liquid waste must be funneled into a compatible solvent waste carboy.

  • Secondary Containment: Place the primary containers into a secondary bin.

    • Causality: Captures any catastrophic leaks during internal laboratory transport.

  • Labeling: Affix a GHS-compliant hazardous waste label indicating "Toxic" (H301) and "Irritant" (H315, H319) along with the exact chemical name and the accumulation start date.

  • Final Destruction & Validation: Transfer the waste to a licensed chemical waste disposal facility[2]. The standard method of destruction for nitrogenous heterocyclic compounds is high-temperature incineration, which breaks the molecule down into CO₂, H₂O, and NOₓ gases.

    • Self-Validating Step: Retain the chain-of-custody manifest provided by the disposal facility. The protocol is only considered complete once the certificate of destruction is received and filed.

Visualizing the Disposal Logic

To ensure these protocols are seamlessly integrated into your laboratory's daily operations, the following diagram maps the logical workflow for 3H-pyrazolo[3,4-d]pyrimidin-4-amine disposal.

DisposalWorkflow Start 3H-pyrazolo[3,4-d]pyrimidin-4-amine Waste Generation Assess Hazard Assessment (Acute Tox 3, Irritant) Start->Assess Identify Risks Segregate Waste Segregation (Solid vs. Liquid) Assess->Segregate Classify Solid Solid Waste (Contaminated PPE/Powder) Segregate->Solid Liquid Liquid Waste (Solvent Solutions) Segregate->Liquid Package Primary & Secondary Packaging (Sealed) Solid->Package Liquid->Package Label GHS Labeling & Manifesting Package->Label Documentation Incinerate EPA-Approved Incineration Facility Label->Incinerate Final Destruction

Logical workflow for the safe segregation and disposal of 3H-pyrazolo[3,4-d]pyrimidin-4-amine.

References

  • Source: AK Scientific, Inc.
  • Source: tcichemicals.
  • Source: fujifilm.
  • 4-(Pyridin-3-yl)

Sources

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